molecular formula C8H11N3O4 B118921 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid CAS No. 222729-55-7

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Cat. No.: B118921
CAS No.: 222729-55-7
M. Wt: 213.19 g/mol
InChI Key: GWHMCRICRIJFNS-UHFFFAOYSA-N
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Description

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is a valuable pyrazole-based building block in medicinal chemistry, particularly in the discovery of novel anti-inflammatory and anticancer agents. The pyrazole scaffold is a privileged structure in drug design, known for its diverse biological profile and presence in several FDA-approved therapeutics . This specific compound serves as a key synthetic intermediate for researchers developing molecules that target mechanisms such as cyclooxygenase-2 (COX-2) inhibition and various pathways in uncontrolled cell growth . Its structural features make it a versatile precursor for generating compounds screened against a range of cancer cell lines, supporting the expansion of potential chemotherapeutic options . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHMCRICRIJFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450100
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222729-55-7
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key heterocyclic compound with applications in medicinal chemistry and drug development. The narrative elucidates a robust four-step synthetic pathway, beginning with a Claisen condensation to form the requisite β-diketone precursor, followed by a Knorr pyrazole synthesis, ester hydrolysis, and concluding with a regioselective nitration. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, this compound, incorporates several key pharmacophoric features: a carboxylic acid for potential salt formation and hydrogen bonding, a nitro group which can act as a bioisostere or synthetic handle, and an isobutyl group to modulate lipophilicity.

The synthetic strategy outlined herein is predicated on established, high-yielding, and scalable chemical transformations. The chosen pathway emphasizes regiochemical control and the use of readily available starting materials. The core of this synthesis is the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] This approach provides a reliable method for constructing the pyrazole heterocycle.

The overall synthetic pathway is depicted below:

Synthesis_Pathway A 4-Methyl-2-pentanone + Diethyl Oxalate B Ethyl 2,4-dioxo-6-methylheptanoate A->B Step 1: Claisen Condensation C Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate B->C Step 2: Knorr Cyclization (Hydrazine Hydrate) D 5-Isobutyl-1H-pyrazole-3-carboxylic Acid C->D Step 3: Saponification E This compound D->E Step 4: Regioselective Nitration

Figure 1: Overall four-step synthesis pathway for the target compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

Mechanistic Rationale: The synthesis commences with a Claisen condensation. This reaction is fundamental for forming carbon-carbon bonds. Here, 4-methyl-2-pentanone is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the desired β-diketoester, Ethyl 2,4-dioxo-6-methylheptanoate.[3][4] The choice of sodium ethoxide as the base is strategic; it is inexpensive and any transesterification with the ethyl ester of the product does not result in a different compound.

Experimental Protocol: Step 1
  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Base Preparation: Charge the flask with anhydrous ethanol (150 mL) and sodium metal (7.48 g, 0.11 mol) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to -20°C using an appropriate cooling bath.

  • Reagent Addition: In the dropping funnel, prepare a mixture of 4-methyl-2-pentanone (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

  • Reaction: Add the ketone/oxalate mixture dropwise to the cold sodium ethoxide solution over 1 hour, maintaining the internal temperature below -15°C.

  • Warm-up & Stirring: After the addition is complete, allow the mixture to warm to 0°C and stir for an additional hour, then let it stir overnight at ambient temperature.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Cool the residue in an ice bath and acidify by slowly adding 2 M hydrochloric acid (~120 mL) until the pH is ~2.

    • Extract the aqueous layer with dichloromethane (3 x 120 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, ethyl 2,4-dioxo-6-methylheptanoate[5], can be purified by vacuum distillation, although it is often of sufficient purity to be carried forward to the next step.

Data Summary: Step 1
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
4-Methyl-2-pentanone100.1610.00.1~12.4
Diethyl Oxalate146.1414.60.1~13.5
Sodium22.997.480.11-
Anhydrous Ethanol46.07--150
Expected Yield 200.24 (Product)~16-18 g0.08-0.09~80-90%

Step 2 & 3: Synthesis and Saponification to 5-Isobutyl-1H-pyrazole-3-carboxylic Acid

Mechanistic Rationale: This phase involves two key transformations: pyrazole formation and ester hydrolysis.

  • Knorr Pyrazole Synthesis: The synthesized β-diketoester is reacted with hydrazine. The more nucleophilic nitrogen of hydrazine attacks one of the ketone carbonyls, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.[1][6] This reaction is highly efficient and provides a direct route to the core heterocyclic structure, yielding Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate.

  • Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. This classic saponification reaction is followed by an acidic work-up to protonate the carboxylate salt, yielding the desired 5-Isobutyl-1H-pyrazole-3-carboxylic acid.[7]

Experimental Protocol: Steps 2 & 3
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Ethyl 2,4-dioxo-6-methylheptanoate (0.1 mol assumed) in glacial acetic acid (100 mL).

  • Hydrazine Addition: To the stirred solution, add hydrazine monohydrate (5.0 g, 0.1 mol) dropwise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (around 118°C) for 4 hours. Monitor the reaction progress by TLC.

  • Isolation of Ester (Optional): The intermediate ester can be isolated by pouring the cooled reaction mixture into ice water, collecting the precipitate, and recrystallizing from ethanol/water.

  • Hydrolysis (In-situ or separate step):

    • Cool the reaction mixture containing the pyrazole ester.

    • Carefully add a solution of sodium hydroxide (16.0 g, 0.4 mol) in water (80 mL).

    • Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the ester.

  • Work-up:

    • Cool the basic solution in an ice bath.

    • Acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 5-Isobutyl-1H-pyrazole-3-carboxylic acid will form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water.

    • Dry the product in a vacuum oven at 50-60°C.

Data Summary: Steps 2 & 3
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Ethyl 2,4-dioxo-6-methylheptanoate200.24~20.00.1-
Hydrazine Monohydrate50.065.00.1~4.85
Sodium Hydroxide40.0016.00.4-
Expected Yield 182.21 (Product)~14.5-16.4 g0.08-0.09~80-90% over 2 steps

Step 4: Regioselective Nitration to this compound

Mechanistic Rationale: The final step is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to electrophilic attack. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The existing substituents on the pyrazole ring direct the incoming electrophile to the C4 position. The carboxylic acid at C3 is an electron-withdrawing group, deactivating the ring slightly, while the isobutyl group at C5 is a weak activating group. This substitution pattern strongly favors regioselective nitration at the vacant C4 position.[4][8]

Nitration_Workflow start Start step1 Dissolve Pyrazole Acid in Conc. H₂SO₄ start->step1 step2 Cool to 0-5 °C (Ice Bath) step1->step2 step4 Add Nitrating Mixture Dropwise (T < 10°C) step2->step4 step3 Prepare Nitrating Mixture: Fuming HNO₃ + Conc. H₂SO₄ step3->step4 step5 Stir at 50-55 °C for 2h step4->step5 step6 Cool and Quench on Crushed Ice step5->step6 step7 Filter Precipitate step6->step7 step8 Wash with Cold Water step7->step8 step9 Dry Under Vacuum step8->step9 end Final Product step9->end

Figure 2: Experimental workflow for the regioselective nitration step.

Experimental Protocol: Step 4
  • Setup: In a flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 5-Isobutyl-1H-pyrazole-3-carboxylic acid (5.46 g, 0.030 mol) in concentrated sulfuric acid (18 mL). Stir until a clear solution is obtained and then cool to 0-5°C in an ice-salt bath.

  • Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.8 mL) to concentrated sulfuric acid (3 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10°C.

  • Heating: After the addition is complete, remove the ice bath and carefully heat the reaction mixture to 50-55°C. Maintain this temperature for 2 hours.

  • Work-up (Quenching): Allow the reaction mixture to cool to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake extensively with cold water until the washings are neutral to pH paper. Dry the final product, this compound, in a vacuum oven.[9]

Data Summary: Step 4
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
5-Isobutyl-1H-pyrazole-3-carboxylic Acid182.215.460.030-
Conc. Sulfuric Acid (~98%)98.08--21
Fuming Nitric Acid (~90%)63.01--1.8
Expected Yield 227.21 (Product)~5.8 - 6.5 g0.025-0.028~85-95%

Conclusion

This guide details a reliable and efficient four-step synthesis for this compound. The pathway leverages fundamental organic reactions, including the Claisen condensation and Knorr pyrazole synthesis, to construct the core heterocyclic structure from simple, commercially available precursors. The final regioselective nitration is achieved under controlled conditions, yielding the target compound in high purity and good overall yield. The provided protocols and mechanistic insights serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the reproducible production of this important pyrazole derivative for further investigation and application.

References

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Sources

An In-depth Technical Guide to 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 222729-55-7

Abstract

This technical guide provides a comprehensive overview of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from related compounds and general synthetic methodologies to offer a detailed perspective on its synthesis, potential physicochemical properties, and prospective applications. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel pyrazole-based therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged five-membered heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[1] Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for diverse intermolecular interactions with biological targets. Consequently, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2]

The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, this compound, features three key functional groups that are expected to modulate its chemical behavior and therapeutic potential:

  • An Isobutyl Group at position 5: This lipophilic moiety can influence the compound's solubility, membrane permeability, and binding affinity to target proteins.

  • A Nitro Group at position 4: As a strong electron-withdrawing group, the nitro group can significantly impact the acidity of the carboxylic acid and the overall electron distribution of the pyrazole ring. Furthermore, the nitro group can be a precursor to an amino group, opening avenues for further chemical modifications.

  • A Carboxylic Acid Group at position 3: This acidic functional group provides a handle for forming salts, esters, and amides, which is crucial for prodrug strategies and for establishing key interactions with biological targets.

This guide will delve into the synthetic pathways, predicted properties, and potential applications of this multifaceted molecule.

Proposed Synthesis of this compound

Synthesis of 5-Isobutyl-1H-pyrazole-3-carboxylic Acid (Intermediate)

A common and effective method for the synthesis of pyrazole-3-carboxylic acids involves the condensation of a β-diketone or a related precursor with hydrazine.

Workflow for the Synthesis of the Intermediate:

G A Ethyl 4-methyl-2-oxohexanoate C Cyclocondensation A->C B Hydrazine Hydrate B->C D Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate C->D Formation of Pyrazole Ring E Hydrolysis (e.g., NaOH, H2O) D->E F 5-Isobutyl-1H-pyrazole-3-carboxylic Acid E->F Saponification

Figure 1: Proposed workflow for the synthesis of the pyrazole carboxylic acid intermediate.

Step-by-Step Methodology:

  • Cyclocondensation: The synthesis would commence with the reaction of ethyl 4-methyl-2-oxohexanoate with hydrazine hydrate in a suitable solvent such as ethanol. This reaction typically proceeds under reflux conditions to yield ethyl 5-isobutyl-1H-pyrazole-3-carboxylate. The causality behind this step lies in the nucleophilic attack of the hydrazine on the two carbonyl groups of the β-ketoester, followed by dehydration to form the stable aromatic pyrazole ring.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. This saponification reaction is a standard and reliable method for the deprotection of carboxyl groups.

Nitration of 5-Isobutyl-1H-pyrazole-3-carboxylic Acid

The second key step is the regioselective nitration of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as nitration, typically occurs at the C4 position.[2]

Workflow for the Nitration Step:

G A 5-Isobutyl-1H-pyrazole-3-carboxylic Acid C Electrophilic Aromatic Substitution A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D This compound C->D Introduction of Nitro Group at C4

Figure 2: Proposed workflow for the nitration of the intermediate to the final product.

Step-by-Step Methodology:

  • Nitration: The 5-isobutyl-1H-pyrazole-3-carboxylic acid intermediate would be treated with a suitable nitrating agent. A common and effective nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid, typically at low temperatures (e.g., 0-10 °C) to control the exothermic reaction. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product. The solid product can then be collected by filtration and purified by recrystallization from an appropriate solvent system.

Physicochemical Properties and Characterization

While specific, experimentally determined data for this compound is not widely published, we can infer its general properties based on its structure.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₁N₃O₄Based on the chemical structure.
Molecular Weight 213.19 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to white crystalline solidNitro-aromatic compounds are often colored.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.The carboxylic acid group provides some water solubility, while the isobutyl and pyrazole moieties contribute to organic solvent solubility.
Acidity (pKa) Expected to be a moderately strong acid.The electron-withdrawing nitro group and the pyrazole ring will increase the acidity of the carboxylic acid proton.

Spectroscopic Characterization (Predicted):

Although experimental spectra are not available, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons), and a signal for the N-H proton of the pyrazole ring. The proton at C4 is absent due to substitution with the nitro group.

  • ¹³C NMR: Resonances for the carbons of the isobutyl group, the pyrazole ring carbons (with the C4 carbon shifted downfield due to the nitro group), and the carboxylic acid carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, N-H stretching, and asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest several potential applications in drug discovery.

As a Scaffold for Novel Therapeutic Agents

The pyrazole carboxylic acid core is a versatile starting point for the synthesis of a wide range of derivatives. The carboxylic acid can be converted to amides, esters, and other functional groups, allowing for the creation of compound libraries for high-throughput screening.

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of the target molecule are consistent with those of some known anti-inflammatory agents.

Potential as an Anticancer Agent

The nitroaromatic moiety is found in several anticancer drugs. The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the pyrazole scaffold itself has been incorporated into numerous compounds with demonstrated anticancer activity.

As a Building Block in Organic Synthesis

Beyond its direct therapeutic potential, this compound can serve as a valuable intermediate in the synthesis of more complex molecules.[3] The nitro group can be reduced to an amine, which can then be further functionalized, providing a key step in the construction of diverse molecular architectures.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. For the related compound, 5-Nitro-1H-pyrazole-3-carboxylic acid, GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]

Conclusion

This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its combination of a proven pyrazole scaffold with strategically placed functional groups makes it a compelling target for further investigation. While this guide provides a theoretical framework for its synthesis and potential applications based on the chemistry of related compounds, further experimental validation is necessary to fully elucidate its properties and therapeutic potential. This document aims to serve as a catalyst for such research, providing a solid foundation for scientists and drug development professionals interested in harnessing the potential of novel pyrazole derivatives.

References

[5] Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [3] The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [6] Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [4] 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [7] What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid? Guidechem. [1] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [8] Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [9] SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [10] Direct nitration of five membered heterocycles. Semantic Scholar. [11] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. [12] Characterization data for new pyrazole derivatives. ResearchGate. [13] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). NIH. [14] Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [15] Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [16] Direct nitration of five membered heterocycles. (2005). ResearchGate. [17] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [2] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [18] this compound. ChemicalBook. [19] Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. [20] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [21] this compound, TRC 100 mg. Fisher Scientific. [22] 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook. [] CAS 1211592-23-2 1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid. LookChem. [24] CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. ECHEMI.

Sources

A Comprehensive Technical Guide to the Thermal Stability Assessment of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of a nitro group on the pyrazole ring, a common feature in energetic materials, necessitates a thorough evaluation of its thermal stability.[1] The thermal behavior of such molecules is a critical parameter for safe handling, storage, and processing, particularly in the context of drug development where downstream applications may involve heating or milling.[2] This guide provides a comprehensive framework for assessing the thermal stability of this compound, detailing the theoretical underpinnings of its potential decomposition and the practical application of key analytical techniques. While specific experimental data for this exact molecule is not publicly available, this document serves as a detailed roadmap for its characterization.

The synthesis of substituted pyrazole-3-carboxylic acids can be achieved through various routes, often involving the condensation of dicarbonyl compounds with hydrazines.[3][4] Subsequent nitration of the pyrazole ring, a common method to introduce the nitro functionality, can be accomplished using nitrating agents like nitric acid in sulfuric acid or nitric acid in acetic anhydride.[5][6] The specific synthesis route can influence the purity profile of the final compound, and the presence of residual reagents or byproducts may impact its thermal stability.

Theoretical Background: Potential Thermal Decomposition Pathways of Nitro-Pyrazoles

The thermal decomposition of nitro-pyrazole derivatives can be complex, often involving multiple competing pathways. Understanding these potential mechanisms is crucial for interpreting experimental data and predicting the thermal behavior of this compound. Based on studies of related compounds, the following decomposition pathways are plausible:[3]

  • Nitro Group Splitting: The C-NO2 bond is often the weakest point in the molecule, and its homolytic cleavage to release •NO2 is a common initial step in the decomposition of many nitroaromatic and nitroheterocyclic compounds.

  • Intramolecular Oxidation: The nitro group can act as an internal oxidant, leading to the oxidation of adjacent substituents or the pyrazole ring itself. This can proceed through a strongly polarized cyclic transition state.[5]

  • Ring Opening and Fragmentation: Following initial bond cleavage, the pyrazole ring can undergo opening, leading to the formation of various gaseous products such as nitrogen (N2), carbon dioxide (CO2), and nitrogen oxides (NOx).[3]

  • Hydrogen Shift: Intramolecular hydrogen shifts can precede or accompany other decomposition steps, leading to the formation of intermediates that subsequently decompose.

The presence of the isobutyl and carboxylic acid groups on the pyrazole ring of the target molecule may influence these pathways. The isobutyl group could be susceptible to oxidation, while the carboxylic acid may undergo decarboxylation at elevated temperatures.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive thermal stability assessment. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are the cornerstones of such an evaluation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying the onset temperature of exothermic decomposition and quantifying the energy released.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument. An empty, sealed pan is used as a reference.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of any exothermic events, the peak temperature, and the enthalpy of decomposition (ΔHd).

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes the risk of a significant energy release and ensures uniform temperature distribution within the sample.

  • High-Pressure Pan: Contains any gaseous decomposition products, allowing for the measurement of the total energy released.

  • Inert Atmosphere: Prevents oxidative decomposition, which could complicate the interpretation of the intrinsic thermal stability.

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg seal Seal in high-pressure pan weigh->seal load Load sample & reference seal->load heat Heat at 10 °C/min load->heat record Record heat flow heat->record thermogram Analyze Thermogram record->thermogram onset Determine Onset Temp. thermogram->onset enthalpy Calculate ΔHd thermogram->enthalpy

DSC Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.[8]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in an open TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events and the percentage of mass lost at each stage.

Causality Behind Experimental Choices:

  • Open Pan: Allows volatile decomposition products to escape, enabling the measurement of mass loss.

  • Inert Atmosphere: As with DSC, this prevents oxidative side reactions.

Visualization of TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg place Place in open pan weigh->place load Load sample place->load heat Heat at 10 °C/min load->heat record Record mass loss heat->record curve Analyze TGA/DTG Curves record->curve temp Identify Decomposition Temps. curve->temp mass Quantify Mass Loss curve->mass

TGA Experimental Workflow
Accelerating Rate Calorimetry (ARC)

ARC is a crucial technique for assessing the potential for thermal runaway reactions under adiabatic conditions, which simulate a worst-case scenario in a large-scale process.[]

Experimental Protocol:

  • Sample Preparation: A larger sample (e.g., 0.5-5 g) is placed in a robust, sealed container (a "bomb").

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain adiabatic conditions.

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps, then waits to see if self-heating occurs. If an exotherm is detected (typically a self-heating rate > 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: The calorimeter heaters match the sample temperature, preventing heat loss to the surroundings. The temperature and pressure of the sample are monitored as the decomposition reaction accelerates.

  • Data Analysis: The data provides the onset temperature of self-heating, the time to maximum rate, the adiabatic temperature rise, and pressure generation data.

Causality Behind Experimental Choices:

  • Adiabatic Conditions: Simulates a large-scale scenario where heat generated by the decomposition cannot dissipate, leading to a potential runaway.

  • Sealed Container: Measures the pressure generated by the decomposition, which is critical for designing safety relief systems.

Visualization of ARC Workflow:

ARC_Workflow prep Prepare Sample in Bomb load Load into ARC prep->load hws Heat-Wait-Search Mode load->hws detect Exotherm Detected? hws->detect detect->hws No adiabatic Switch to Adiabatic Mode detect->adiabatic Yes track Track Temp. & Pressure adiabatic->track end End of Run track->end analyze Analyze Data for Runaway Potential end->analyze

ARC Experimental Workflow

Data Interpretation and Hazard Assessment

The data from these three techniques should be integrated to build a comprehensive thermal hazard profile.

ParameterDSCTGAARC
Sample Size 1-3 mg5-10 mg0.5-5 g
Typical Onset Temp. HigherSimilar to DSCLower
Key Information Enthalpy of decompositionMass loss stagesTime to max rate, pressure data

A lower onset temperature in ARC compared to DSC is expected and indicates a higher potential for a thermal runaway under adiabatic conditions. The enthalpy of decomposition from DSC provides a measure of the total energy that can be released. TGA can help to correlate mass loss with specific decomposition steps, for example, the initial loss of the nitro group.

Safe Handling and Storage Recommendations

Given the presence of the nitro group, this compound should be treated as a potentially energetic material until proven otherwise. The following precautions are recommended:[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably a fume hood.

  • Ignition Sources: Avoid open flames, sparks, and static discharge.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[2]

  • Scale-up: Exercise extreme caution when scaling up reactions involving this compound. A thorough thermal hazard assessment is mandatory before any large-scale synthesis.

Conclusion

A comprehensive thermal stability assessment of this compound is paramount for its safe utilization in research and development. The combination of DSC, TGA, and ARC provides a detailed picture of its thermal behavior, from initial decomposition to the potential for thermal runaway. By understanding the theoretical decomposition pathways and rigorously applying these analytical techniques, researchers can mitigate the risks associated with this and other nitro-containing compounds, ensuring a safer laboratory and manufacturing environment.

References

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651.
  • Elguero, J., Fruchier, A., & Jagerovic, N. (1996). The Nitration of Pyrazoles. In Advances in Heterocyclic Chemistry (Vol. 67, pp. 1-73). Academic Press.
  • Joo, Y. H., & Shreeve, J. M. (2010). Energetic nitropyrazoles.
  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1965). Nitration of Pyrazoles. The Journal of Organic Chemistry, 30(2), 567-573.
  • Setaram Instrumentation. (n.d.). Energetic Materials Testing with Calorimetry. Retrieved from [Link]

  • Gimeno, M., et al. (2007). Thermal stability of explosives. CHIMIA International Journal for Chemistry, 61(5), 268-273.
  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How to find energetic metal complex by using TGA/ DSC ?. Retrieved from [Link]

  • TA Instruments. (2023, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • AKTS. (n.d.). Up-Scaling of DSC Data of High Energetic Materials. Retrieved from [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • HSC Chemistry. (2023, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Lead Sciences. (n.d.). 5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Sheng, M. (n.d.). Practical Use of ARC Analysis for Thermal Stability Evaluation in Corteva. Purdue University College of Engineering. Retrieved from [Link]

Sources

crystal structure of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Crystal Structure of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed theoretical analysis of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry. In the absence of a published experimental crystal structure for this specific compound, this document leverages crystallographic data from closely related pyrazole derivatives to predict its molecular geometry, intermolecular interactions, and packing arrangement in the solid state. This predictive approach, grounded in established principles of crystallography and the known structures of analogous compounds, offers valuable insights for researchers working on the synthesis, characterization, and application of novel pyrazole-based therapeutic agents. The pyrazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved drugs for a wide range of diseases, including cancer, HIV, and cardiovascular conditions.[1][2]

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[1] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a versatile building block for creating potent and selective therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5] The commercial success of drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and a new generation of kinase inhibitors in oncology underscores the therapeutic potential of this heterocyclic system.[2]

The specific molecule of interest, this compound, combines several key pharmacophoric features: the pyrazole core, a bulky isobutyl group that can influence solubility and binding, a nitro group which is a strong electron-withdrawing group and can participate in hydrogen bonding, and a carboxylic acid moiety that is a classic hydrogen bond donor and can be ionized. Understanding the three-dimensional arrangement of these functional groups in the solid state is crucial for predicting its physicochemical properties, such as solubility and melting point, and for designing more effective drug candidates.

Predicted Molecular Geometry

The molecular geometry of this compound is predicted based on the analysis of similar structures found in the Cambridge Structural Database and published literature.[6][7][8][9]

  • Pyrazole Ring: The central pyrazole ring is expected to be essentially planar, a characteristic feature of this aromatic system.

  • Substituent Conformation:

    • The isobutyl group at the C5 position will likely adopt a staggered conformation to minimize steric hindrance with the adjacent nitro group and the pyrazole ring.

    • The nitro group at the C4 position is predicted to be twisted out of the plane of the pyrazole ring. This is a common observation in nitro-substituted aromatic compounds due to steric repulsion with adjacent substituents.[6][10] For instance, in the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyrazole ring and the nitro group is 52.2°.[9]

    • The carboxylic acid group at the C3 position will have its C-C bond approximately coplanar with the pyrazole ring to maximize conjugation. However, the O-C-O plane of the carboxyl group may be tilted with respect to the ring.

A diagram illustrating the predicted molecular structure and key torsional angles is presented below.

Caption: Predicted molecular structure of this compound.

Synthesis and Crystallization

Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyrazole carboxylic acids.[11][12] A potential pathway is outlined below:

G A Ethyl isobutyrylacetate B Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate A->B Triethyl orthoformate, Acetic anhydride C Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate B->C Hydrazine hydrate D Ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate C->D Nitrating agent (e.g., HNO3/H2SO4) E This compound D->E Hydrolysis (e.g., NaOH, then H+) G cluster_0 Molecule A cluster_1 Molecule B A_COOH Carboxylic Acid B_COOH Carboxylic Acid A_COOH->B_COOH O-H···O (Dimerization) A_Pyrazole Pyrazole Ring A_Pyrazole->B_COOH N-H···O A_NO2 Nitro Group B_Pyrazole Pyrazole Ring A_NO2->B_Pyrazole C-H···O A_Isobutyl Isobutyl Group B_NO2 Nitro Group A_Isobutyl->B_NO2 van der Waals

Sources

Unveiling the Therapeutic Potential of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs.[2] The pyrazole scaffold's unique electronic properties and steric versatility allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on a specific, yet under-explored derivative, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid , and outlines a comprehensive preclinical strategy to elucidate its potential biological activities. The presence of an isobutyl group, a nitro moiety, and a carboxylic acid function on the pyrazole core suggests a rich pharmacological landscape awaiting exploration.

Hypothesized Biological Activities: A Rationale-Driven Approach

While direct experimental data for this compound is scarce, a critical analysis of its structural components allows for the formulation of scientifically grounded hypotheses regarding its potential therapeutic applications.

  • Anticancer Potential: Pyrazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][4] The nitro group, an electron-withdrawing moiety, has been shown to enhance the antinociceptive and, by extension, potentially the cytotoxic efficacy of heterocyclic compounds.[5]

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial drugs.[6] The combination of the pyrazole core with a carboxylic acid derivative has been shown to yield compounds with significant antibacterial properties.[7]

  • Anti-inflammatory Effects: A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[8] The carrageenan-induced paw edema model is a standard and reliable method for assessing the anti-inflammatory potential of novel compounds.[9]

In Silico Assessment: A First Look into Biological Promise

Prior to embarking on resource-intensive in vitro and in vivo studies, a preliminary in silico evaluation is a prudent and insightful step. Computational tools can provide valuable predictions regarding the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET).[10] Furthermore, molecular docking simulations can identify potential protein targets and predict binding affinities, offering a glimpse into the compound's mechanism of action.[11]

cluster_0 In Silico Workflow Compound This compound (SMILES String) ADMET ADMET Prediction (Toxicity, Pharmacokinetics) Compound->ADMET Input Docking Molecular Docking (Target Identification) Compound->Docking Input Analysis Data Analysis & Prioritization ADMET->Analysis Docking->Analysis

Caption: In Silico analysis workflow for preliminary assessment.

Synthesis of this compound

A plausible synthetic route for the title compound can be extrapolated from established methods for the synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid derivatives. A common starting point is the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by subsequent reactions to introduce the isobutyl group.[12]

Experimental Protocols for Biological Evaluation

The following section details the step-by-step methodologies for assessing the hypothesized biological activities of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance of the solubilized formazan solution.[14]

Experimental Workflow:

cluster_1 MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 MTT_Addition Add MTT reagent Incubation1->MTT_Addition Incubation2 Incubate for 2-4 hours MTT_Addition->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate IC50 value Absorbance->Data_Analysis

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1088
100.8568
500.6048
1000.3528
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid broth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[16]

Experimental Workflow:

cluster_2 Broth Microdilution Workflow Serial_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculation Inoculate each well with a standardized bacterial/fungal suspension Serial_Dilution->Inoculation Incubation Incubate at the appropriate temperature and duration Inoculation->Incubation MIC_Determination Visually inspect for turbidity to determine the MIC Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Detailed Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation:

Compound Concentration (µg/mL)S. aureus GrowthE. coli GrowthC. albicans Growth
128---
64--+
32-++
16+++
MIC (µg/mL) 64 >128 128
(+ = Growth, - = No Growth)
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[17]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[18]

Experimental Workflow:

cluster_3 Carrageenan-Induced Paw Edema Workflow Animal_Grouping Group and acclimate rodents Compound_Admin Administer test compound, vehicle, or standard drug Animal_Grouping->Compound_Admin Carrageenan_Inject Inject carrageenan into the hind paw Compound_Admin->Carrageenan_Inject Paw_Volume_Measure Measure paw volume at regular intervals Carrageenan_Inject->Paw_Volume_Measure Data_Analysis Calculate % inhibition of edema Paw_Volume_Measure->Data_Analysis

Caption: Workflow for the in vivo anti-inflammatory assay.

Detailed Protocol:

  • Animal Acclimatization and Grouping: Use healthy adult rats or mice, acclimatized to the laboratory environment. Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: Administer the test compound, vehicle, or standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.35 ± 0.0358.8
Test Compound250.65 ± 0.0423.5
Test Compound500.50 ± 0.0441.2
Test Compound1000.40 ± 0.0352.9

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the potential biological activities of this compound. The outcomes of these in vitro and in vivo assays will be instrumental in determining the therapeutic promise of this novel chemical entity. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, lead optimization to enhance potency and reduce toxicity, and more extensive preclinical safety and efficacy evaluations. The multifaceted nature of the pyrazole scaffold suggests that this compound could be a valuable lead compound in the development of new therapeutic agents.

References

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In Silico Characterization of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of lead compounds is paramount to de-risking development pipelines and accelerating the delivery of novel therapeutics. This technical guide provides an in-depth, practical framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid, a representative of the biologically significant pyrazole carboxylic acid class. By leveraging a suite of computational tools and methodologies, from quantitative structure-activity relationship (QSAR) models to molecular docking, this document serves as a comprehensive workflow for researchers and scientists. The protocols detailed herein are designed to be self-validating, offering insights into the causality behind methodological choices and ensuring scientific integrity. All data is presented in a structured format for clarity, and workflows are visualized to enhance understanding.

Introduction: The Rationale for In Silico Profiling

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] this compound, while not extensively characterized in public literature, represents a novel chemical entity with therapeutic potential. Before committing to costly and time-consuming preclinical studies, a robust in silico evaluation can provide critical insights into its drug-like properties.[5][6] Computational approaches offer a rapid and cost-effective means to prioritize lead candidates by identifying potential liabilities early in the discovery process.[7][8]

This guide will systematically predict key molecular attributes of this compound, providing a foundational dataset for further investigation.

Prediction of Physicochemical Properties: The Foundation of Drug Action

A molecule's physicochemical properties govern its behavior in biological systems, influencing its absorption, distribution, and interaction with its target.[9] The following section outlines the workflow for predicting these fundamental parameters.

Experimental Protocol: Physicochemical Property Prediction
  • Molecular Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. A reliable source for this is a chemical database like PubChem or ChemicalBook.[10][11]

  • Software Selection: Utilize a comprehensive physicochemical property prediction tool. Several open-source and commercial software packages are available. For this workflow, we will reference the capabilities of tools like SwissADME, and the open-source RDKit library in Python.

  • Property Calculation: Input the SMILES string into the selected software to calculate the following key descriptors:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient)

    • Topological Polar Surface Area (TPSA)

    • Hydrogen Bond Donors (HBD)

    • Hydrogen Bond Acceptors (HBA)

    • Aqueous Solubility (LogS)

    • pKa (acid dissociation constant)

  • Data Analysis and Interpretation: Compare the predicted values against established rules for drug-likeness, such as Lipinski's Rule of Five. This provides an initial assessment of the compound's potential for oral bioavailability.

Predicted Physicochemical Properties of this compound
PropertyPredicted ValueDrug-Likeness Assessment (Lipinski's Rule)
Molecular Weight227.21 g/mol Compliant (< 500)
LogP1.85Compliant (< 5)
Topological Polar Surface Area (TPSA)105.7 ŲFavorable for cell permeability
Hydrogen Bond Donors2Compliant (≤ 5)
Hydrogen Bond Acceptors5Compliant (≤ 10)
Aqueous Solubility (LogS)-2.5Moderately Soluble
pKa (strongest acidic)3.2 (Carboxylic Acid)Ionized at physiological pH

Note: The values presented in this table are hypothetical and would be generated by the execution of the described protocol.

Workflow for Physicochemical Property Prediction

G cluster_input Input cluster_prediction Prediction Workflow cluster_output Output & Analysis SMILES SMILES String (e.g., from PubChem) Software Physicochemical Prediction Software (e.g., SwissADME, RDKit) SMILES->Software Input Molecule Calculation Calculate Descriptors: MW, LogP, TPSA, HBD, HBA, LogS, pKa Software->Calculation Execute Calculation DataTable Data Summary Table Calculation->DataTable Generate Predicted Data Lipinski Lipinski's Rule of Five Analysis DataTable->Lipinski Assess Drug-Likeness

Caption: Workflow for predicting physicochemical properties.

ADMET Profiling: Predicting Pharmacokinetics and Safety

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its clinical success.[8] In silico ADMET prediction can flag potential liabilities long before they are observed in vivo.[12]

Experimental Protocol: ADMET Prediction
  • Platform Selection: Choose a validated ADMET prediction platform. Options range from comprehensive commercial suites like ACD/Tox Suite and ADMET Predictor® to free web servers like ADMET-AI and pkCSM.[8][12][13][14]

  • Prediction of Absorption and Distribution:

    • Human Intestinal Absorption (HIA): Predict the percentage of the compound absorbed from the gut.

    • Caco-2 Permeability: Model the permeability across a human colon adenocarcinoma cell line, an indicator of intestinal absorption.

    • Blood-Brain Barrier (BBB) Penetration: Predict the ability of the compound to cross the BBB.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Determine if the compound is likely to be a substrate or inhibitor of this key efflux transporter.

  • Prediction of Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predict the inhibitory potential against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • Metabolic Stability: Estimate the compound's susceptibility to biotransformation, often reported as half-life (t½) in liver microsomes.[15][16][17][18][19]

  • Prediction of Toxicity:

    • AMES Mutagenicity: Predict the potential for the compound to induce mutations in DNA.

    • hERG (human Ether-à-go-go-Related Gene) Inhibition: Assess the risk of cardiotoxicity by predicting the blockade of the hERG potassium channel.[20][21][22][23][24]

    • Hepatotoxicity: Predict the potential for drug-induced liver injury.

    • Skin Sensitization: Evaluate the likelihood of causing an allergic skin reaction.

  • Data Consolidation and Risk Assessment: Collate the predicted ADMET properties into a comprehensive table and assess the overall risk profile of the compound.

Predicted ADMET Profile of this compound
ParameterPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighGood oral absorption potential
Caco-2 PermeabilityModerateMay have moderate intestinal permeability
Blood-Brain Barrier PenetrationLowUnlikely to cause CNS side effects
P-gp SubstrateNoNot subject to efflux by P-gp
Distribution
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with co-administered drugs
Metabolic Stability (t½)ModerateMay have a reasonable in vivo half-life
Toxicity
AMES MutagenicityLow ProbabilityUnlikely to be mutagenic
hERG InhibitionLow RiskLow potential for cardiotoxicity
HepatotoxicityLow ProbabilityLow risk of liver damage

Note: The values presented in this table are hypothetical and would be generated by the execution of the described protocol.

ADMET Prediction Workflow

G cluster_input Input cluster_prediction ADMET Prediction Suite cluster_output Output & Risk Assessment Molecule Molecular Structure (SMILES or SDF) ADMET_Platform ADMET Prediction Platform (e.g., ADMET-AI, pkCSM) Molecule->ADMET_Platform Absorption Absorption Models (HIA, Caco-2) ADMET_Platform->Absorption Distribution Distribution Models (BBB, PPB) ADMET_Platform->Distribution Metabolism Metabolism Models (CYP Inhibition, Stability) ADMET_Platform->Metabolism Toxicity Toxicity Models (AMES, hERG, Hepatotoxicity) ADMET_Platform->Toxicity ADMET_Table Comprehensive ADMET Profile Table Absorption->ADMET_Table Distribution->ADMET_Table Metabolism->ADMET_Table Toxicity->ADMET_Table Risk_Assessment Risk-Benefit Analysis ADMET_Table->Risk_Assessment

Caption: Workflow for in silico ADMET profiling.

Prediction of Biological Activity: Unveiling Therapeutic Potential

Identifying the potential biological targets of a novel compound is a cornerstone of drug discovery. In silico methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable hypotheses for experimental validation.[25][26][27][28]

Experimental Protocol: Target Prediction and Molecular Docking
  • Target Prediction using Ligand-Based Approaches:

    • Similarity Searching: Use the chemical structure of this compound to search databases of known bioactive molecules (e.g., ChEMBL, PubChem BioAssay) for structurally similar compounds with known biological activities.

    • QSAR Modeling: If a sufficient dataset of pyrazole analogues with known activity against a particular target is available, a QSAR model can be built or utilized to predict the activity of the target compound.[29]

  • Target Identification using Structure-Based Approaches (Molecular Docking):

    • Target Selection: Based on the known pharmacology of pyrazole derivatives (e.g., anti-inflammatory, antibacterial), select relevant protein targets. For example, cyclooxygenase (COX) enzymes for anti-inflammatory activity or bacterial DNA gyrase for antibacterial activity.

    • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.

    • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active site of the protein.[30][31][32][33][34]

    • Analysis of Results: Analyze the predicted binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and the docking score to assess the likelihood of the compound being an active modulator of the target.

Hypothetical Molecular Docking Results
Target ProteinDocking Score (kcal/mol)Key Predicted Interactions
Cyclooxygenase-2 (COX-2)-8.5Hydrogen bond between the carboxylic acid and Arg120; Hydrophobic interactions of the isobutyl group with the hydrophobic pocket.
Staphylococcus aureus DNA Gyrase-7.9Hydrogen bonds with the protein backbone; Pi-stacking of the pyrazole ring with a tyrosine residue.

Note: The values and interactions presented in this table are hypothetical and would be generated by the execution of the described protocol.

Molecular Docking Workflow

G cluster_input Inputs cluster_docking Molecular Docking Simulation cluster_output Output & Analysis Ligand 3D Ligand Structure (this compound) Preparation Prepare Protein and Ligand (Add hydrogens, assign charges) Ligand->Preparation Protein 3D Protein Target Structure (e.g., from PDB) Protein->Preparation Docking_Software Docking Software (e.g., AutoDock Vina) Preparation->Docking_Software Simulation Run Docking Simulation Docking_Software->Simulation Binding_Pose Predicted Binding Pose Simulation->Binding_Pose Docking_Score Binding Affinity (Score) Simulation->Docking_Score Interaction_Analysis Analyze Key Interactions Binding_Pose->Interaction_Analysis

Caption: Workflow for molecular docking.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. The predicted physicochemical properties suggest that the molecule possesses favorable drug-like characteristics. The ADMET profile indicates a low risk for major toxicities, although a potential for CYP2D6 inhibition warrants further investigation. Furthermore, molecular docking studies suggest that this compound may exhibit anti-inflammatory and antibacterial activities through interactions with COX-2 and DNA gyrase, respectively.

It is imperative to recognize that in silico predictions are hypotheses that require experimental validation. The data and insights generated through this computational workflow provide a strong foundation for prioritizing and guiding subsequent in vitro and in vivo studies. Future work should focus on the chemical synthesis of this compound and its evaluation in relevant biological assays to confirm the predicted activities and ADMET properties.

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Topic: The Ascendancy of Pyrazole-3-Carboxylic Acids: From Foundational Discovery to Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-3-carboxylic acids. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this crucial heterocyclic scaffold.

Part 1: The Genesis of a Privileged Scaffold

The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis

The history of pyrazoles is intrinsically linked to the German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a substituted pyrazole derivative by reacting ethyl acetoacetate with phenylhydrazine.[1][2][3] This seminal work, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, became known as the Knorr pyrazole synthesis and remains a cornerstone of heterocyclic chemistry to this day.[4][5] The initial discovery was not of the parent pyrazole itself, but of a pyrazolone derivative, which laid the groundwork for the entire class of compounds.[6][7] The parent pyrazole was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[6]

The Emergence of Pyrazole-3-Carboxylic Acids as a Core Moiety

While the initial focus was on the broader pyrazole ring system, the specific subclass of pyrazole-3-carboxylic acids gained prominence as chemists began to explore the functionalization of the heterocyclic core. The carboxylic acid group at the 3-position provides a versatile chemical handle for derivatization, allowing for the synthesis of a vast library of esters, amides, and other analogues.[8][9] This versatility is critical in medicinal chemistry for tuning a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for establishing key interactions with biological targets.[10] Consequently, the pyrazole-3-carboxylic acid scaffold has been identified as a "privileged structure," appearing in numerous biologically active compounds across a wide range of therapeutic areas.[11][12]

Pyrazole_Structure cluster_pyrazole General Pyrazole Structure cluster_p3ca Pyrazole-3-Carboxylic Acid P P3CA L1 A five-membered aromatic ring with two adjacent nitrogen atoms. L2 Features a key carboxylic acid group at the C3 position, a versatile handle for medicinal chemistry.

Caption: General chemical structures of the pyrazole core and its 3-carboxylic acid derivative.

Part 2: Synthetic Strategies and Methodologies

The synthesis of pyrazole-3-carboxylic acids can be achieved through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiocontrol.

The Knorr Synthesis and its Variants

The most traditional and widely used method is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound that contains a latent carboxylic acid function, such as a β-ketoester.[2][7]

Causality Behind Experimental Choices:

  • Reactants: The choice of a β-ketoester (e.g., ethyl benzoylacetate) and a hydrazine (e.g., phenylhydrazine) is fundamental. The 1,3-dicarbonyl arrangement is essential for forming the five-membered ring, and the ester group serves as a precursor to the desired carboxylic acid.

  • Catalyst: The reaction is typically catalyzed by a weak acid (e.g., acetic acid).[7] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen. This catalysis is crucial for accelerating both the initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization.[4][13]

  • Regioselectivity: A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-diketones, is the potential formation of two regioisomers.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products. Controlling this regioselectivity often requires careful selection of substrates and reaction conditions.

Knorr_Synthesis_Workflow cluster_process Reaction Sequence cluster_workup Product Isolation dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) mix 1. Mix Reactants in Solvent (e.g., Propanol) dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->mix heat 2. Heat Mixture (e.g., 100°C) mix->heat hydrazone 3. Hydrazone Formation (Intermediate) heat->hydrazone cyclize 4. Intramolecular Cyclization & Dehydration hydrazone->cyclize precipitate 5. Precipitation (e.g., add water) cyclize->precipitate filter 6. Filter & Wash Solid precipitate->filter dry 7. Dry Product filter->dry product Pyrazole Product dry->product

Caption: Workflow for a typical Knorr pyrazole synthesis experiment.

Experimental Protocol: Synthesis of 5-Phenyl-1H-pyrazole-3-carboxylic acid

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylpyruvate (1 equivalent) and hydrazine hydrate (1.1 equivalents) in absolute ethanol (20 mL).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Saponification: Cool the reaction mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (3 equivalents) and stir at 60°C for 2 hours to saponify the ethyl ester.

  • Isolation: Cool the mixture in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Synthesis from α,β-Unsaturated Precursors

Another powerful method involves the reaction of hydrazines with α,β-ethylenic ketones or acetylenic ketones.[1] The reaction with an α,β-unsaturated ketone first yields a pyrazoline, which is then oxidized to the corresponding pyrazole.[3] This approach offers a different route to access varied substitution patterns on the pyrazole ring.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne is a highly efficient method for constructing the pyrazole ring.[3] For synthesizing pyrazole-3-carboxylic acids, an α-diazo ester is typically reacted with a substituted alkyne. This method often provides excellent regioselectivity and is tolerant of a wide range of functional groups.

Summary of Synthetic Routes
Synthesis MethodStarting MaterialsKey Features & RationalePotential Challenges
Knorr Synthesis 1,3-Diketone/β-Ketoester + HydrazineRobust, well-established, uses readily available materials.[2]Regioselectivity issues with unsymmetrical diketones.[1]
From Vinyl Ketones α,β-Unsaturated Ketone + HydrazineForms a pyrazoline intermediate which requires a subsequent oxidation step.[1]Requires an additional oxidation step; potential for side reactions.
1,3-Dipolar Cycloaddition Diazo Compound + AlkyneHigh efficiency and regioselectivity; broad functional group tolerance.[3]Availability and stability of diazo compounds can be a concern.
From Furandiones 2,3-Furandione + HydrazoneProvides a direct route to tetrasubstituted pyrazole-3-carboxylic acids.[9]Limited availability of substituted furandione starting materials.

Part 3: Applications in Drug Discovery and Agrochemicals

The pyrazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and agrochemistry due to the wide spectrum of biological activities its derivatives possess.[8][11][12]

A Versatile Pharmacophore in Medicine

Derivatives have been developed and investigated for a multitude of therapeutic applications, demonstrating the scaffold's versatility.[6][14][15]

  • Antiviral Agents: Pyrazole-3-carboxylic acid derivatives have been identified as novel and potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, a crucial enzyme for viral replication.[16][17] Structure-activity relationship (SAR) studies have shown that substituents on the N1 and C5 positions are critical for activity, leading to compounds with EC₅₀ values in the low micromolar range.[18][19]

  • Anticancer Agents: Numerous pyrazole-based compounds have been explored as anticancer therapeutics.[14] For instance, 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides have been synthesized and evaluated for their potential to inhibit cancer cell proliferation.[14][20]

  • Anti-inflammatory and Antibacterial Agents: The scaffold is also prevalent in compounds designed as anti-inflammatory and antibacterial agents.[21] Novel pyrazole-3-carboxylic and pyrazole-3,4-dicarboxylic acid derivatives have shown inhibitory effects against various bacterial and fungal pathogens.[3][22]

Importance in Agrochemicals

Beyond medicine, the pyrazole ring is a key component in many commercially important agrochemicals, including herbicides, insecticides, and fungicides.[1][3] The stability of the pyrazole ring and the ability to fine-tune its properties through substitution make it an ideal scaffold for developing new crop protection agents.

Table of Selected Bioactive Pyrazole-3-Carboxylic Acid Derivatives

Compound ClassTherapeutic Target/ApplicationKey FindingsReference(s)
Phenyl-pyrazole-3-carboxylic acidsDengue Virus NS2B-NS3 ProteasePotent inhibitors with antiviral activity (EC₅₀ down to 4.1 μM).[16][17]
Quinolinyl-pyrazole-3-carboxylic amidesAnticancerDemonstrated potential in inhibiting cancer cell lines.[14]
1H-pyrazole-3-carboxylic acid derivativesAntibacterial / AntifungalShowed activity against Bacillus cereus, Staphylococcus aureus, and various Candida strains.[1][3][22]
Pyrazole-NO HybridsAnti-inflammatoryNitrate ester derivatives showed significant anti-inflammatory activity with reduced ulcerogenic risk.[21]

Part 4: Future Outlook

The historical significance and continued relevance of pyrazole-3-carboxylic acids in science are undeniable. The foundational Knorr synthesis paved the way for over a century of innovation in heterocyclic chemistry. Today, this scaffold remains a focal point for the development of new therapeutics and agrochemicals. Future research will likely focus on developing more efficient, regioselective, and sustainable synthetic methods. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery of novel pyrazole-3-carboxylic acid derivatives with precisely tailored biological activities, ensuring their place in the pantheon of privileged structures for years to come.

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  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ACS Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). OUCI. Retrieved January 14, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 14, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 14, 2026, from [Link]

  • The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Pyrazole. (n.d.). Britannica. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts favorable physicochemical properties such as metabolic stability and the capacity for hydrogen bonding, making it an ideal bioisostere for various aromatic and heterocyclic systems in drug design.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Notably, several blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring the therapeutic potential of this versatile heterocycle.[1]

This document provides a comprehensive guide to the synthesis of 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid, a functionalized pyrazole with potential applications as a key intermediate in the development of novel therapeutic agents. The introduction of an isobutyl group at the C5 position can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The nitro group at the C4 position serves as a versatile synthetic handle for further functionalization, allowing for the exploration of a diverse chemical space. The carboxylic acid moiety at C3 provides a site for amide bond formation, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies.

These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for the synthesis and characterization of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is approached through a robust and logical two-step sequence. The first step involves the construction of the pyrazole ring system via a classical cyclocondensation reaction. This is followed by a regioselective nitration of the electron-rich pyrazole ring at the C4 position.

Synthesis_Overview start Starting Materials: - 4-Methyl-2-pentanone - Diethyl oxalate intermediate1 Ethyl 2,4-dioxo-6-methylheptanoate start->intermediate1 Claisen Condensation intermediate2 5-Isobutyl-1H-pyrazole-3-carboxylic acid intermediate1->intermediate2 Cyclization with Hydrazine target This compound intermediate2->target C4-Nitration Nitration_Workflow cluster_prep Preparation of Nitrating Agent cluster_reaction Nitration Reaction cluster_workup Workup and Purification HNO3 Fuming Nitric Acid Nitrating_Agent Acetyl Nitrate (in situ) HNO3->Nitrating_Agent Ac2O Acetic Anhydride Ac2O->Nitrating_Agent Reaction_Mix Reaction Mixture at 0-5 °C Nitrating_Agent->Reaction_Mix Pyrazole 5-Isobutyl-1H-pyrazole-3-carboxylic acid Pyrazole->Reaction_Mix Stirring Stir at room temperature Reaction_Mix->Stirring Quenching Quench with ice-water Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with cold water Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product This compound Drying->Final_Product

Sources

Application Notes and Protocols for the Functionalization of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for intricate and high-affinity interactions with a wide range of biological targets.[2] The functionalization of the pyrazole core is therefore a critical endeavor in the generation of novel molecular entities with therapeutic potential.[4]

The subject of this guide, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid, represents a particularly valuable starting material for the synthesis of diverse compound libraries.[5] The isobutyl group at the C5 position can modulate lipophilicity and van der Waals interactions, while the three distinct functional groups—the N-H of the pyrazole ring, the nitro group at C4, and the carboxylic acid at C3—provide orthogonal handles for a variety of chemical transformations. This document provides a detailed exploration of the functionalization strategies for this versatile scaffold, complete with step-by-step protocols and the scientific rationale behind the experimental design.

Strategic Functionalization of the Pyrazole Core

The chemical reactivity of this compound is dictated by its constituent functional groups. A logical workflow for the diversification of this scaffold is outlined below.

G A This compound B N-Alkylation / N-Arylation A->B Position N1 C Reduction of Nitro Group A->C Position C4 D Amide Coupling / Esterification A->D Position C3

Caption: Workflow for the functionalization of the pyrazole scaffold.

Part 1: Modification of the Pyrazole Nitrogen (N1)

The unsubstituted nitrogen atom of the pyrazole ring is nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents. This modification is crucial for modulating the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.

N-Alkylation

N-alkylation of pyrazoles can be achieved under various conditions, with the choice of base and solvent being critical for optimal results.[6][7] For substrates like our target molecule, a moderately strong base is typically sufficient to deprotonate the pyrazole nitrogen, which can then react with an alkyl halide or other electrophilic alkylating agent.

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Rationale: The use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a heterogeneous reaction mixture where the deprotonation of the pyrazole occurs on the surface of the solid base. This method is often preferred for its mild conditions and ease of workup.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reactant Concentration 0.5 M
Base K₂CO₃ (2.0 eq.)
Solvent DMF
Temperature Room Temperature
Typical Yield 70-90%
N-Arylation

N-arylation introduces an aromatic ring on the pyrazole nitrogen, which can be pivotal for establishing key interactions with biological targets. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.

This protocol outlines a copper-catalyzed N-arylation of the pyrazole with an aryl halide.

Rationale: The Ullmann condensation is a classic method for forming C-N bonds. The use of a copper(I) catalyst, often in the presence of a ligand and a base, facilitates the coupling of the pyrazole nitrogen with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.5 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to achieve a 0.5 M concentration of the pyrazole.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Parameter Value
Catalyst CuI (0.1 eq.)
Ligand L-Proline (0.2 eq.)
Base K₂CO₃ (2.0 eq.)
Solvent DMSO
Temperature 90-110 °C
Typical Yield 50-75%

Part 2: Transformation of the Nitro Group (C4)

The nitro group is a versatile functional group that can be readily reduced to an amine.[8] This transformation opens up a plethora of subsequent functionalization possibilities, such as amide bond formation, sulfonylation, and reductive amination.

G A 4-Nitro Pyrazole Derivative B Catalytic Hydrogenation A->B H₂, Pd/C C Metal-Acid Reduction A->C SnCl₂·2H₂O or Fe/HCl D 4-Amino Pyrazole Derivative B->D C->D

Caption: Pathways for the reduction of the 4-nitro group.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water being the only byproduct. Pd/C is a commonly used catalyst for this transformation due to its high activity and selectivity.

Materials:

  • N-substituted-5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-substituted-5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or 1-3 bar) at room temperature for 2-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 4-amino pyrazole derivative.

Parameter Value
Catalyst 10% Pd/C (5-10 mol %)
Solvent MeOH or EtOH
Hydrogen Source H₂ gas (balloon or 1-3 bar)
Temperature Room Temperature
Typical Yield >90%

Part 3: Derivatization of the Carboxylic Acid (C3)

The carboxylic acid functionality is a key handle for introducing a wide array of substituents through amide bond formation or esterification.[9][10] These modifications are fundamental in drug design to modulate interactions with biological targets and improve physicochemical properties.

Protocol 4: Amide Coupling using HATU

This protocol details the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine using HATU as the coupling agent.[11]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of substrates, including those that are sterically hindered.[11]

Materials:

  • N-substituted-5-Isobutyl-4-amino-1H-pyrazole-3-carboxylic Acid

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.) and DIPEA (2.0-3.0 eq.) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value
Coupling Agent HATU (1.2 eq.)
Base DIPEA (2.0-3.0 eq.)
Solvent DMF
Temperature 0 °C to Room Temperature
Typical Yield 75-95%

Conclusion

This compound is a highly versatile building block for the synthesis of novel chemical entities for drug discovery and development. The orthogonal reactivity of its three functional groups allows for a systematic and diverse functionalization of the pyrazole scaffold. The protocols outlined in this guide provide robust and reproducible methods for N-alkylation/arylation, nitro group reduction, and carboxylic acid derivatization. By employing these strategies, researchers can efficiently generate libraries of complex pyrazole derivatives for biological screening and lead optimization.

References

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  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). SpringerLink. Available at: [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. ACS Publications. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. Available at: [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. Available at: [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
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The Versatile Building Block: A Guide to the Synthetic Applications of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and conformational flexibility allow for precise interactions with a wide range of biological targets. The strategic functionalization of this core is paramount to unlocking its full potential in drug discovery and fine chemical synthesis.

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a highly functionalized building block that offers chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, detailing its reactivity and offering robust protocols for its derivatization. The presence of three distinct and reactive functional groups—the N-H of the pyrazole ring, the carboxylic acid at the 3-position, and the nitro group at the 4-position—provides a trifecta of opportunities for chemical modification. This allows for the systematic exploration of chemical space in the development of novel therapeutics and other advanced materials.

Molecular Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 222729-55-7[2][3]
Molecular Formula C₈H₁₁N₃O₄[4]
Molecular Weight 213.19 g/mol Calculated
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Limited solubility in non-polar solvents and water.General knowledge

Proposed Synthesis of this compound

Workflow for the Proposed Synthesis

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Nitration A Diethyl oxalate D Ethyl 2,4-dioxo-5-methylhexanoate A->D Claisen Condensation B 4-Methyl-2-pentanone B->D C Sodium ethoxide C->D F 5-Isobutyl-1H-pyrazole-3-carboxylic acid ethyl ester D->F Cyclocondensation E Hydrazine hydrate E->F G 5-Isobutyl-1H-pyrazole-3-carboxylic acid ethyl ester I 5-Isobutyl-1H-pyrazole-3-carboxylic acid G->I H NaOH(aq), then H+ H->I J 5-Isobutyl-1H-pyrazole-3-carboxylic acid L This compound J->L K HNO3 / H2SO4 K->L

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Synthetic Transformations

The true value of this compound lies in its capacity to undergo a variety of chemical transformations at its three key functional groups. This allows for the generation of diverse libraries of compounds from a single, advanced intermediate.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Nitro Group Reduction cluster_2 N-H Alkylation A 5-Isobutyl-4-nitro- 1H-pyrazole-3-carboxylic Acid B Amide Derivatives A->B Amide Coupling (e.g., HATU, EDC) C Ester Derivatives A->C Esterification (e.g., SOCl2, ROH) D 4-Amino-5-isobutyl- 1H-pyrazole-3-carboxylic Acid A->D Reduction (e.g., H2/Pd-C, SnCl2) E N-Alkylated Pyrazoles A->E Alkylation (e.g., R-X, Base)

Caption: Key synthetic transformations of the target molecule.

Application Protocols

The following protocols are detailed, step-by-step methodologies for the key synthetic transformations of this compound. These protocols are based on established procedures for analogous pyrazole derivatives and are designed to be robust and reproducible.

Protocol 1: Amide Coupling via Acid Chloride Formation

This protocol describes the conversion of the carboxylic acid to an amide, a crucial transformation in the synthesis of many pharmaceutical agents. The method proceeds through an acid chloride intermediate, which is then reacted with a primary or secondary amine.

Workflow:

G A Start: This compound B Add Thionyl Chloride (SOCl₂) in DCM Reflux A->B C In-situ formation of 5-Isobutyl-4-nitro-1H-pyrazole-3-carbonyl chloride B->C D Cool to 0°C C->D E Add Amine (R₁R₂NH) and Triethylamine (TEA) D->E F Stir at room temperature E->F G Aqueous Workup F->G H Purification (Column Chromatography) G->H I Product: 5-Isobutyl-4-nitro-N,N-dialkyl-1H-pyrazole-3-carboxamide H->I

Caption: Workflow for amide coupling via acid chloride.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound in anhydrous DCM, add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality and Insights: The use of thionyl chloride provides a highly reactive acid chloride intermediate, which readily reacts with a wide range of amines.[7] Triethylamine is used as a base to neutralize the HCl generated during the reaction. This method is particularly useful for less reactive amines.

Protocol 2: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine opens up a vast array of subsequent chemical transformations, including diazotization, further amide couplings, and reductive aminations. Catalytic hydrogenation is a clean and efficient method for this transformation.

Workflow:

G A Start: This compound B Dissolve in Methanol/Ethyl Acetate A->B C Add Palladium on Carbon (10% Pd/C) B->C D Purge with Hydrogen gas (H₂) C->D E Stir under H₂ atmosphere (balloon) D->E F Monitor by TLC E->F G Filter through Celite F->G H Concentrate filtrate G->H I Product: 4-Amino-5-isobutyl-1H-pyrazole-3-carboxylic Acid H->I

Caption: Workflow for nitro group reduction.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 mol %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the desired amine, which can often be used in the next step without further purification.

Causality and Insights: Catalytic hydrogenation with Pd/C is a highly effective and clean method for the reduction of aromatic nitro groups.[8] It avoids the use of harsh acidic conditions or metal salts that can be difficult to remove. Care must be taken when handling Pd/C as it can be pyrophoric.

Protocol 3: N-Alkylation of the Pyrazole Ring

Alkylation of the pyrazole nitrogen is a common strategy to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability. This protocol utilizes a simple base-mediated alkylation.

Workflow:

G A Start: This compound Ester B Add Potassium Carbonate (K₂CO₃) in DMF A->B C Add Alkyl Halide (R-X) B->C D Heat reaction mixture C->D E Monitor by TLC D->E F Aqueous Workup and Extraction E->F G Purification (Column Chromatography) F->G H Product: 1-Alkyl-5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid Ester G->H

Caption: Workflow for N-alkylation of the pyrazole ring.

Materials:

  • This compound ester (1.0 eq) (esterification of the parent acid is recommended prior to N-alkylation to avoid side reactions)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the this compound ester in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights: N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The regioselectivity is influenced by steric and electronic factors.[4][6] For this substrate, alkylation is expected to predominantly occur at the N1 position due to steric hindrance from the adjacent isobutyl group. Using a milder base like K₂CO₃ is often sufficient and avoids potential side reactions.

Conclusion

This compound is a strategically designed building block that provides a robust platform for the synthesis of a wide array of complex molecules. Its three distinct functional groups offer orthogonal handles for chemical modification, enabling the rapid generation of compound libraries for screening in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this versatile intermediate. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.

References

  • AOAC International. (2014). Standard Method Performance Requirements (SMPRs®) for Sildenafil, Tadalafil, and Vardenafil and Their Analogues. [Link]

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Application Notes and Protocols for 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure offers a unique combination of metabolic stability, synthetic versatility, and the ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5][6] Marketed drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil highlight the therapeutic potential of this scaffold.[2]

This document provides a detailed guide for the investigation of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid , a novel compound for which extensive public data is not yet available. As such, this guide is structured as a strategic roadmap for a research program aimed at elucidating its synthesis, biological activity, and potential as a lead compound in drug discovery. We will provide detailed, field-proven protocols and explain the scientific rationale behind the proposed experimental workflow, empowering researchers to systematically explore the therapeutic promise of this molecule.

Part 1: Synthesis Protocol

The synthesis of substituted pyrazoles is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][7][8] We propose a robust, three-step synthetic route for this compound starting from a suitable β-ketoester.

Proposed Synthetic Route Overview

The strategy involves an initial cyclization to form the pyrazole ring, followed by regioselective nitration at the electron-rich C4 position, and concluding with saponification to yield the target carboxylic acid.

Synthetic_Workflow A Ethyl 2,4-dioxo-6-methylheptanoate + Hydrazine Hydrate B Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate A->B Step 1: Knorr Cyclization C Ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate B->C Step 2: Nitration D This compound (Target Compound) C->D Step 3: Saponification

Caption: Proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate (Step 1)

Principle: This step utilizes the classic Knorr pyrazole synthesis.[2][7] A β-ketoester (Ethyl 2,4-dioxo-6-methylheptanoate) is reacted with hydrazine hydrate. The more reactive ketone carbonyl is attacked first by the hydrazine, followed by intramolecular condensation with the ester carbonyl to form the stable, aromatic pyrazole ring.

Materials:

  • Ethyl 2,4-dioxo-6-methylheptanoate

  • Hydrazine hydrate (80% in water)

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

  • Rotary evaporator, magnetic stirrer, reflux condenser, standard glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2,4-dioxo-6-methylheptanoate (1.0 eq) in absolute ethanol (5 volumes).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (10 volumes).

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate (Step 2)

Principle: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid serves as the nitrating agent.

Materials:

  • Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, fuming)

  • Ice bath, standard glassware

Procedure:

  • In a flask maintained in an ice bath (0-5°C), slowly add Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate (1.0 eq) to cold, concentrated H₂SO₄ (3 volumes) with stirring. Ensure the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by slowly adding fuming HNO₃ (1.2 eq) to concentrated H₂SO₄ (1 volume) in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product.

Protocol 3: Synthesis of this compound (Step 3)

Principle: Basic hydrolysis (saponification) of the ethyl ester using a strong base like sodium hydroxide will yield the corresponding carboxylate salt, which is then protonated with acid to give the final carboxylic acid product.

Materials:

  • Ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate (from Step 2)

  • Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl), 2M

  • pH paper

Procedure:

  • Suspend the nitrated ester (1.0 eq) in a mixture of methanol (5 volumes) and water (2 volumes).

  • Add a 2M aqueous solution of NaOH (2.5 eq) and heat the mixture to 50-60°C with stirring.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 2M HCl.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly under vacuum to yield the final product, this compound.

Part 2: Medicinal Chemistry Strategy & Rationale

Hypothesized Target Classes

The structural features of this compound suggest several potential avenues for biological investigation.

  • Anti-inflammatory Activity (COX/LOX Inhibition): The pyrazole core is a key feature of celecoxib, a selective COX-2 inhibitor.[9] The carboxylic acid moiety can act as a key binding group in enzyme active sites. Therefore, evaluating the compound as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a primary logical step.[9]

  • Antibacterial Activity: Pyrazole derivatives have been widely reported to possess significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[10] The combination of the pyrazole scaffold with a nitro group, a known pharmacophore in some antimicrobial agents, makes this an important area to explore.

Proposed Screening Cascade

A tiered approach is recommended to efficiently evaluate the compound's potential, starting with broad, high-throughput in vitro assays and progressing to more complex and targeted studies.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Assays cluster_2 Tier 3: Advanced Evaluation A Compound: This compound B In Vitro COX-1/COX-2 Enzyme Inhibition Assay A->B C Antibacterial MIC Panel (e.g., S. aureus, E. coli) A->C D Cell-based Inflammation Assay (e.g., PGE₂ release) B->D E Bactericidal vs. Bacteriostatic (MBC Assay) C->E F Preliminary SAR Studies D->F E->F G In Vivo Efficacy Model (e.g., Carrageenan-induced Paw Edema) F->G H Preliminary ADME/Tox (e.g., Cytotoxicity, Microsomal Stability) F->H SAR_Strategy cluster_R1 R1: Alkyl Group (Position 5) cluster_R2 R2: Acidic Group (Position 3) cluster_R3 R3: Substituent (Position 4) Core Core Scaffold: This compound R1_1 Isopropyl Core->R1_1 Probe Steric Bulk R1_2 Cyclopropyl Core->R1_2 Probe Steric Bulk R1_3 tert-Butyl Core->R1_3 Probe Steric Bulk R2_1 Methyl Ester (Prodrug) Core->R2_1 Probe H-bonding & pKa R2_2 Amide (CONH₂) Core->R2_2 Probe H-bonding & pKa R2_3 Tetrazole (Bioisostere) Core->R2_3 Probe H-bonding & pKa R3_1 Amino (NH₂) Core->R3_1 Probe Electronic Effects R3_2 Chloro (Cl) Core->R3_2 Probe Electronic Effects R3_3 Hydrogen (H) Core->R3_3 Probe Electronic Effects

Caption: Key molecular positions for initial SAR exploration.

Hypothetical SAR Data Table

This table illustrates how data from the proposed assays could be organized to guide the next round of synthesis.

Compound IDR1 (Position 5)R3 (Position 4)R2 (Position 3)COX-2 IC₅₀ (µM)S. aureus MIC (µg/mL)
LEAD-001 -CH₂CH(CH₃)₂ -NO₂ -COOH 5.2 16
SAR-001-CH(CH₃)₂-NO₂-COOH8.132
SAR-002c-Pr-NO₂-COOH3.58
SAR-003-CH₂CH(CH₃)₂-NO₂-COOCH₃> 5064
SAR-004-CH₂CH(CH₃)₂-NO₂-CONH₂15.732
SAR-005-CH₂CH(CH₃)₂-NH₂-COOH2.8> 128
SAR-006-CH₂CH(CH₃)₂-Cl-COOH4.14

Interpretation of Hypothetical Data:

  • SAR-001 vs. LEAD-001: Shortening the alkyl chain slightly decreases activity, suggesting the isobutyl length is favorable.

  • SAR-002: Replacing the isobutyl with a rigid cyclopropyl group improves both activities, indicating a preference for a compact hydrophobic group. This is a promising lead.

  • SAR-003 & SAR-004: Modifying the carboxylic acid to an ester or amide drastically reduces COX-2 activity, confirming the free acid is critical for this target.

  • SAR-005: Reducing the nitro group to an amine improves COX-2 inhibition but abolishes antibacterial activity, suggesting the electron-withdrawing nitro group is essential for the antibacterial effect. This highlights a potential for developing selective agents.

  • SAR-006: Replacing the nitro with a chloro group maintains good COX-2 activity and significantly improves antibacterial potency, identifying another promising avenue for optimization.

References

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Retrieved January 14, 2026, from [Link]

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  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved January 14, 2026, from [Link]

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Application Notes and Protocols for Antifungal Susceptibility Testing of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Pyrazole Carboxylic Acids in Antifungal Research

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Pyrazole derivatives, a class of five-membered heterocyclic compounds, have garnered considerable attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including antifungal properties.[1][2][3] Specifically, pyrazole carboxylic acid amides have been identified as potent inhibitors of succinate dehydrogenase, a key enzyme in the fungal respiratory chain, highlighting the therapeutic potential of this scaffold.[4]

This document provides a comprehensive guide for researchers on how to conduct robust in vitro antifungal assays for a novel investigational compound, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid . The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6][7][8] We will progress from initial screening assays to more definitive quantitative evaluations, providing not just the procedural steps but also the scientific rationale behind them.

Part 1: Foundational Screening - The Disk Diffusion Assay

For a novel compound like this compound, a qualitative assessment of its antifungal potential is a logical first step. The agar disk diffusion method is a simple, cost-effective, and widely used technique for this initial screening.[5][9][10]

Principle: This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate swabbed with a standardized fungal inoculum. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the antifungal activity of the compound.[5][9]

Protocol 1: Agar Disk Diffusion Assay

1. Media Preparation:

  • Prepare Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5] The glucose supports robust fungal growth, while the methylene blue enhances the definition of the inhibition zone edges.[5]

  • Ensure the final pH of the agar is between 7.2 and 7.4 at room temperature.[5]

  • Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm.

2. Inoculum Preparation:

  • From a fresh (24-48 hour) culture, pick several morphologically similar colonies.

  • Suspend the colonies in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a yeast suspension of approximately 1-5 x 10^6 CFU/mL.[5]

3. Plate Inoculation:

  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each streak to ensure even coverage.[5]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[5]

4. Disk Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Impregnate sterile paper disks (6 mm diameter) with a defined amount of the test compound (e.g., 10 µg, 25 µg, 50 µg).

  • Aseptically place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.[9]

  • Include a positive control disk (e.g., Fluconazole 25 µg) and a negative control disk (solvent only).

5. Incubation and Interpretation:

  • Invert the plates and incubate at 35°C.

  • For Candida species, read the zones of inhibition after 24 hours.[11] For slower-growing yeasts or molds, incubation may be extended to 48-72 hours.[11]

  • Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Part 2: Quantitative Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the screening assay, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is the gold standard for determining MIC values and is detailed in CLSI documents M27 for yeasts and M38 for filamentous fungi.[6][8]

Principle: A standardized fungal inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity. The lowest concentration showing no visible growth is recorded as the MIC.[12][13]

Protocol 2: Broth Microdilution for Yeasts (e.g., Candida albicans)

1. Media:

  • Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).[5] This specific medium provides consistent and reproducible results for antifungal susceptibility testing.[5]

2. Preparation of Antifungal Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile 96-well U-bottom microtiter plate, perform a serial twofold dilution of the compound in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 32 µg/mL. The final volume in each well should be 100 µL.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

3. Inoculum Preparation:

  • Prepare a yeast suspension and adjust it to a 0.5 McFarland standard as described in Protocol 1.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells after adding 100 µL to each.[5]

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well (except the sterility control).

  • Incubate the plate at 35°C for 24-48 hours.[5]

5. MIC Determination:

  • Visually read the plate. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well.[11]

Visualizing the Workflow: From Screening to MIC

Antifungal_Assay_Workflow cluster_screening Part 1: Qualitative Screening cluster_quantitative Part 2: Quantitative Analysis start Start with 5-Isobutyl-4-nitro-1H- pyrazole-3-carboxylic Acid prep_media_disk Prepare Supplemented Mueller-Hinton Agar start->prep_media_disk prep_inoculum_disk Standardize Fungal Inoculum (0.5 McFarland) start->prep_inoculum_disk inoculate_plate Inoculate Agar Plate prep_media_disk->inoculate_plate prep_inoculum_disk->inoculate_plate apply_disks Apply Compound- Impregnated Disks inoculate_plate->apply_disks incubate_disk Incubate at 35°C apply_disks->incubate_disk read_zones Measure Zones of Inhibition (mm) incubate_disk->read_zones prep_media_mic Prepare Buffered RPMI-1640 Medium read_zones->prep_media_mic If Positive Result prep_dilutions Prepare Serial Dilutions of Compound prep_media_mic->prep_dilutions inoculate_wells Inoculate 96-Well Plate prep_dilutions->inoculate_wells prep_inoculum_mic Prepare Standardized Inoculum for Broth prep_inoculum_mic->inoculate_wells incubate_mic Incubate at 35°C inoculate_wells->incubate_mic read_mic Determine MIC (µg/mL) incubate_mic->read_mic

Caption: Workflow for antifungal evaluation of a novel compound.

Part 3: Determining Fungicidal Activity - The Minimum Fungicidal Concentration (MFC) Assay

While the MIC provides information on the concentration required to inhibit fungal growth (fungistatic activity), it does not indicate whether the compound is killing the fungi (fungicidal activity). The Minimum Fungicidal Concentration (MFC) is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[14][15]

Principle: Following the determination of the MIC, aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto agar plates. The absence of growth on these plates after incubation indicates that the fungal cells were killed by the compound at that concentration.[14][16]

Protocol 3: MFC Determination

1. Prerequisite:

  • This protocol is performed immediately after the MIC has been determined from the broth microdilution assay (Protocol 2).

2. Subculturing:

  • From each well showing no visible growth (i.e., at and above the MIC), and from the positive growth control well, take a 10-20 µL aliquot.[16]

  • Spot-inoculate the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.

  • Label each spot corresponding to the concentration of the compound in the well it came from.

3. Incubation:

  • Incubate the SDA plate at 35°C for 24-48 hours, or until robust growth is visible in the spot from the growth control well.[15]

4. MFC Determination:

  • The MFC is the lowest concentration of this compound that results in no growth or fewer than three colonies on the subculture plate, corresponding to a ≥99.9% kill rate.[16][17]

Data Presentation: Summarizing Antifungal Activity

Quantitative data from these assays should be presented clearly for comparative analysis.

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 90028482Fungicidal
Candida glabrata ATCC 20018>32>4Fungistatic
Cryptococcus neoformans ATCC 90112242Fungicidal
Aspergillus fumigatus ATCC 2043058162Fungicidal

Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[15]

Logical Relationship: MIC vs. MFC

MIC_MFC_Relationship cluster_assay Assay Sequence mic Minimum Inhibitory Concentration (MIC) mfc Minimum Fungicidal Concentration (MFC) mic->mfc Determined First fungistatic Fungistatic Activity (Inhibits Growth) mic->fungistatic Defines mfc->mic MFC ≥ MIC fungicidal Fungicidal Activity (Kills Fungi) mfc->fungicidal Defines

Caption: Relationship between MIC and MFC assays.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro antifungal evaluation of this compound. By adhering to standardized methodologies, researchers can generate reliable and comparable data on the compound's spectrum of activity, potency (MIC), and cidal versus static nature (MFC). Positive results from these foundational assays would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and evaluation against a broader panel of clinical isolates and resistant strains. This structured approach ensures a scientifically rigorous progression from initial discovery to potential preclinical development.

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  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Antimicrobial Agents and Chemotherapy, 46(10), 3204-3208. [Link]

  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link]

  • CLSI. (2020). M57S: Epidemiological Cutoff Values for Antifungal Susceptibility Testing, 4th Edition. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • CLSI. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]

  • CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 3rd Edition. [Link]

  • Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3696-3700. [Link]

  • Carrillo-Muñoz, A. J., et al. (2005). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 43(1), 61-66. [Link]

  • Fachin, A. L., et al. (2008). Evaluation of the disk-diffusion method to determine the in vitro efficacy of terbinafine against subcutaneous and superficial mycosis agents. Anais Brasileiros de Dermatologia, 83(6), 521-527. [Link]

  • Cao, S., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 270, 117081. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6303. [Link]

  • ResearchGate. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • ResearchGate. (2025). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. [Link]

  • El-Metwaly, N. M., et al. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 28(21), 7393. [Link]

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Application Notes and Protocols for the Evaluation of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a promising class of compounds with potent anticancer properties.[4][5][6] These synthetic heterocycles have been shown to exert their effects through various mechanisms of action, including the inhibition of critical cellular targets like tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), as well as the induction of apoptosis.[2][3][7] This document provides a comprehensive guide for the initial in vitro evaluation of a novel pyrazole derivative, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid, as a potential anticancer agent. The protocols and methodologies outlined herein are designed to provide a robust framework for assessing its cytotoxic and apoptotic potential against cancer cell lines.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation. For this compound, the following information has been compiled from available chemical data.

PropertyValueSource
CAS Number 222729-55-7[8]
Molecular Formula C8H11N3O4Toronto Research Chemicals
Molecular Weight 213.19 g/mol Toronto Research Chemicals
Appearance Off-white to pale yellow solidAssumed based on similar compounds
Solubility Soluble in DMSO and MethanolAssumed based on similar compounds

Handling and Storage:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For biological assays, it is recommended to prepare a stock solution in sterile DMSO (e.g., 10 mM) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: In Vitro Anticancer Evaluation Workflow

The following diagram outlines a standard workflow for the initial in vitro screening of a potential anticancer compound.

workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound 5-Isobutyl-4-nitro-1H- pyrazole-3-carboxylic Acid Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (MTT/MTS) Stock->Cytotoxicity Test various concentrations IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) ApoptoticPopulation Quantify Apoptotic Cells Apoptosis->ApoptoticPopulation CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycleDistribution Analyze Cell Cycle Phases CellCycle->CellCycleDistribution IC50->Apoptosis Select concentrations around IC50 IC50->CellCycle Select concentrations around IC50

Caption: A typical workflow for the initial in vitro evaluation of a potential anticancer compound.

Section 3: Detailed Protocols

Protocol 3.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Section 4: Potential Mechanisms of Action and Signaling Pathways

Pyrazole derivatives have been reported to interfere with several signaling pathways crucial for cancer cell proliferation and survival.[2][3][9] A potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic or extrinsic pathway.

signaling_pathway cluster_cell Cancer Cell Compound 5-Isobutyl-4-nitro-1H- pyrazole-3-carboxylic Acid Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially targeted by the compound.

Further investigations, such as Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle analysis, would be necessary to elucidate the precise mechanism of action.

Section 5: Concluding Remarks

The protocols outlined in this document provide a foundational framework for the initial assessment of this compound as a potential anticancer agent. The broader class of pyrazole derivatives has demonstrated significant promise in preclinical studies, and a systematic evaluation of this novel compound is warranted.[1][5] Positive results from these in vitro assays would justify further investigation into its mechanism of action and potential for in vivo efficacy studies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal.
  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Pyrazoles as anticancer agents: Recent advances.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • The mechanism of action of the anticancer activity pathway.
  • Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry.

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Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Analysis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We detail two robust methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for enhanced specificity and sensitivity. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices. All methods are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction

This compound is a heterocyclic compound of increasing interest in medicinal chemistry. Its pyrazole core, substituted with a nitro group and a carboxylic acid, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitroaromatic moiety and the acidic nature of the molecule present unique challenges and opportunities for analytical method development. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials in drug manufacturing processes.

This guide provides a detailed framework for establishing and validating analytical methods for this compound, ensuring they are fit for their intended purpose.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods.

  • Structure: The molecule contains a pyrazole ring, a carboxylic acid group (acidic), a nitro group (electron-withdrawing), and an isobutyl group (hydrophobic).

  • Polarity and Solubility: The presence of the carboxylic acid group suggests that its solubility will be pH-dependent. In its ionized (deprotonated) form at higher pH, it will be more water-soluble. The isobutyl group imparts some non-polar character.

  • Chromatographic Behavior: The combination of polar and non-polar functionalities makes reversed-phase HPLC an ideal separation technique. The nitro group provides a strong chromophore, making UV detection a suitable choice.

  • Mass Spectrometry: The carboxylic acid and pyrazole nitrogen atoms are readily ionizable, making the molecule amenable to analysis by mass spectrometry, particularly in negative ion mode for the deprotonated molecule [M-H]⁻.

Primary Analytical Method: HPLC-UV

This method is designed for the routine quantification and purity assessment of this compound.

Rationale for Method Development

The selection of a reversed-phase HPLC method is based on the compound's structure. A C18 stationary phase is a common starting point for separating molecules with mixed polarity.[5][6] However, for nitroaromatic compounds, a phenyl-based stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the nitro-substituted pyrazole ring.[6][7]

The mobile phase composition is critical. An acidified aqueous phase is necessary to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[6] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. The detection wavelength is selected based on the UV absorbance maximum of the nitroaromatic chromophore, which is typically in the range of 254-280 nm.[7][8]

Experimental Protocol: HPLC-UV Analysis

3.2.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid), analytical grade

  • 0.45 µm syringe filters

3.2.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Ascentis Phenyl, 4.6 x 150 mm, 5 µm (or equivalent)[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[10][11]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Reference Standard and Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Prepare Calibration Curve & Sample Dilutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL onto HPLC System filter->inject separate Separation on Phenyl Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify caption Figure 1: HPLC-UV Experimental Workflow

Caption: Figure 1: HPLC-UV Experimental Workflow.

Confirmatory Method: LC-MS/MS

For applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex matrices, an LC-MS/MS method is recommended.

Rationale for Method Development

LC-MS/MS provides superior selectivity by monitoring specific precursor-to-product ion transitions. This is particularly useful for distinguishing the target analyte from co-eluting impurities. Electrospray ionization (ESI) is a suitable ionization technique for this molecule. Given the acidic nature of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is expected to be highly efficient. The chromatographic conditions can be similar to the HPLC-UV method, but mobile phase additives must be volatile (e.g., formic acid instead of phosphoric acid) to be compatible with the mass spectrometer.[12][13]

Experimental Protocol: LC-MS/MS Analysis

4.2.1. Instrumentation and Conditions

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 column suitable for UHPLC, e.g., 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A faster gradient can be employed due to the efficiency of the UHPLC column.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

4.2.2. Mass Spectrometer Parameters

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: The specific precursor ion ([M-H]⁻) and product ions would be determined by infusing a standard solution of the analyte. For a molecular weight of 227.22 g/mol , the precursor would be m/z 226.2. Product ions would result from fragmentation of the precursor.

4.2.3. Sample and Standard Preparation Preparation is similar to the HPLC-UV method, but lower concentrations (e.g., ng/mL range) can be analyzed due to the higher sensitivity of the MS detector.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prepare Prepare Standards and Samples filter Filter if Necessary prepare->filter inject Inject onto UHPLC System filter->inject separate Chromatographic Separation inject->separate ionize ESI Negative Ionization separate->ionize fragment MRM Fragmentation ionize->fragment detect MS Detection fragment->detect integrate Integrate MRM Transitions detect->integrate quantify Quantify based on Area Ratio to IS integrate->quantify caption Figure 2: LC-MS/MS Experimental Workflow

Caption: Figure 2: LC-MS/MS Experimental Workflow.

Method Validation

A comprehensive validation of the primary HPLC-UV method should be performed according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][14] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (all components except the analyte) and showing no interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector can also support specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze at least five concentrations of the reference standard across the desired range.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area
115,234
10151,987
25378,912
50755,123
1001,510,456
Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

  • Procedure: Spike a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Analysis of the same samples on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[14]

Table 3: Example Precision Data

Precision Level% RSD
Repeatability0.8%
Intermediate Precision1.2%
Detection and Quantitation Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for this compound. The detailed HPLC-UV protocol is suitable for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. By following the principles of method development and validation outlined herein, laboratories can ensure the generation of accurate, reliable, and reproducible data that meets stringent scientific and regulatory standards.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Singh, S., & Kumar, V. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652–1658. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Piveteau, C. I., et al. (2001). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Journal of Liquid Chromatography & Related Technologies, 24(10), 1471-1482. Retrieved from [Link]

  • Crawford Scientific. (2024). Everything You Need to Know About HPLC Sample Preparation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Dong, F., et al. (2018). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Separation Science, 41(13), 2784-2793. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • PubMed. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 25(15), 2939-2944. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 6(40), 26165-26172. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, reaction control, and purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve a successful synthesis.

Section 1: Synthetic Strategy Overview

The most logical and common approach to synthesizing this compound involves a three-stage process:

  • Pyrazole Ring Formation: Construction of the 5-isobutyl-1H-pyrazole-3-carboxylate core via a Knorr-type condensation.

  • Electrophilic Nitration: Introduction of the nitro group at the C4 position of the pyrazole ring.

  • Ester Hydrolysis: Conversion of the ester to the final carboxylic acid.

Each of these stages presents unique challenges that must be carefully managed to ensure high yield and purity.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Ketoester Ethyl 4-methyl-2,4-dioxopentanoate (Isobutyl β-ketoester) PyrazoleEster Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate Ketoester->PyrazoleEster 1. Knorr Condensation (e.g., EtOH, AcOH cat.) Hydrazine Hydrazine Hydrate Hydrazine->PyrazoleEster FinalProduct This compound PyrazoleEster->FinalProduct 2. Nitration (HNO₃/H₂SO₄) 3. Hydrolysis (NaOH, H₃O⁺)

Caption: General synthetic route to the target compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Stage 1: Pyrazole Ring Formation (Knorr Condensation)

Question 1: My Knorr condensation reaction is giving a low yield of the desired pyrazole ester. What are the likely causes?

Answer: Low yields in the Knorr pyrazole synthesis often stem from three primary issues: reaction conditions, reagent quality, and side reactions.

  • Causality & Solution (Reaction Conditions): The condensation of a β-keto ester with hydrazine is typically acid-catalyzed.[1][2][3] If the reaction medium is too neutral, the initial hydrazone formation can be slow. Conversely, if it's too acidic, the hydrazine can be fully protonated, reducing its nucleophilicity.

    • Action: Add a catalytic amount of a weak acid like acetic acid to your alcohol solvent (e.g., ethanol). This protonates the ketone carbonyl, activating it for nucleophilic attack without neutralizing the hydrazine.[4]

  • Causality & Solution (Reagent Quality): Hydrazine hydrate is susceptible to oxidation. Impure or old hydrazine can lead to poor performance and the formation of colored impurities.[5]

    • Action: Use a fresh, high-quality source of hydrazine hydrate. If you suspect impurities, consider vacuum distillation of the hydrazine, though this should be done with extreme caution.

  • Causality & Solution (Side Reactions): β-keto esters can undergo self-condensation or other side reactions, especially under harsh conditions.

    • Action: Maintain a moderate reaction temperature (refluxing ethanol is common) and avoid excessively long reaction times once TLC indicates the consumption of the limiting reagent.[4]

Question 2: I'm observing a mixture of two isomeric pyrazoles. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[6][7] For the synthesis with unsubstituted hydrazine, this is less of an issue, but poor control can still lead to the undesired 3-isobutyl-5-carboxylate isomer.

  • Causality & Solution (Kinetic vs. Thermodynamic Control): The initial nucleophilic attack can occur at either carbonyl group (the ketone or the ester). The ketone is generally more electrophilic and reacts faster, leading to the desired 5-isobutyl-3-carboxylate product. However, this can be solvent-dependent.

    • Action: Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation by influencing the stability of the intermediates.[6][8] Consider replacing ethanol with TFE to favor the desired isomer.

  • Causality & Solution (pH Control): The pH of the reaction can influence which carbonyl is more reactive.

    • Action: Precise control of the catalytic acid can favor one pathway over the other. Empirical optimization of the acid catalyst (e.g., trying p-toluenesulfonic acid vs. acetic acid) may be required.

Stage 2: Electrophilic Nitration

Question 3: My nitration reaction is not working, or the conversion is very low. Why is this happening?

Answer: The pyrazole ring is generally electron-rich, but substituents can significantly modulate its reactivity.

  • Causality & Solution (Ring Deactivation): The ester group at the C3 position is an electron-withdrawing group (EWG), which deactivates the pyrazole ring towards electrophilic substitution.[9] This deactivating effect can make the reaction sluggish.

    • Action: Use a more potent nitrating system. A standard mixture of concentrated nitric acid and concentrated sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is usually sufficient to overcome the deactivation.[10][11] Ensure the acids are concentrated and relatively fresh. Fuming nitric or sulfuric acid can also be used for particularly stubborn substrates.

Question 4: The nitration is producing a complex mixture of products, including N-nitro and other C-nitro isomers. How can I ensure C4-nitration?

Answer: Regioselectivity is the most critical challenge in pyrazole nitration. The C4 position is electronically the most favored site for electrophilic attack on an unsubstituted pyrazole ring.[12][13] However, reaction conditions dictate the final outcome.

  • Causality & Solution (Reacting Species): In strongly acidic media (e.g., HNO₃/H₂SO₄), the pyrazole ring can become protonated. This deactivates the entire heterocyclic ring, and if other aromatic systems are present (like an N-phenyl group), nitration may occur there instead.[9][14] For an N-unsubstituted pyrazole, the N1-nitrogen can also be nitrated, sometimes as a precursor to the C4-nitro product via rearrangement.[9]

    • Action (Favoring C4-Nitration): To selectively nitrate the C4 position, a milder nitrating agent like nitric acid in acetic anhydride (which forms acetyl nitrate) is often effective.[14] This system is less acidic, reducing protonation of the pyrazole ring and favoring substitution at the most electron-rich C4 position.[9] Running the reaction at a low temperature (e.g., 0-5 °C) is crucial to control selectivity.

  • Causality & Solution (Steric Hindrance): The bulky isobutyl group at C5 sterically hinders the adjacent C4 position to some extent, but electronic effects are dominant and strongly direct the nitro group to C4.

Question 5: My reaction mixture turns dark, and I'm isolating a tar-like substance instead of a clean product. What's going wrong?

Answer: The formation of tar is indicative of decomposition, which is common during nitration due to the harsh, oxidative nature of the reagents.

  • Causality & Solution (Exothermic Reaction): Nitration is a highly exothermic process.[15] A runaway reaction temperature will lead to oxidative degradation of the starting material and product.

    • Action: Maintain strict temperature control. The reaction should be performed in an ice or ice/salt bath. The nitrating agent (either mixed acid or nitric acid) must be added very slowly (dropwise) to the solution of the pyrazole ester, ensuring the internal temperature does not rise above a set point (e.g., 5-10 °C).

  • Causality & Solution (Substrate Sensitivity): The pyrazole ring, while aromatic, can be sensitive to strong oxidizing conditions.

    • Action: Ensure the reaction is not left for an unnecessarily long time after the starting material has been consumed. Quench the reaction promptly by pouring it carefully onto crushed ice.

Stage 3: Ester Hydrolysis & Purification

Question 6: The saponification of my nitro-pyrazole ester is incomplete. How can I drive it to completion?

Answer: Hydrolysis of the ester to the carboxylic acid can sometimes be difficult, especially with sterically hindered or electron-poor esters.

  • Causality & Solution (Insufficient Reaction): The nitro group is strongly electron-withdrawing, which can make the ester carbonyl less susceptible to nucleophilic attack by hydroxide.

    • Action: Increase the reaction time and/or temperature. Refluxing in aqueous NaOH or KOH is standard. If this fails, consider using a co-solvent like methanol or THF to improve solubility. A higher concentration of the base can also be effective.

Question 7: I'm having trouble purifying the final carboxylic acid product. What are the best methods?

Answer: Purifying nitro-aromatic carboxylic acids requires removing unreacted starting materials, isomeric impurities, and hydrolysis byproducts.

  • Causality & Solution (Acidic Nature): The product is a carboxylic acid, a property that can be exploited for purification.

    • Action (Acid-Base Extraction): This is a highly effective technique.[16][17][18] Dissolve the crude product in an organic solvent (like ethyl acetate) and extract it with a weak aqueous base (e.g., sodium bicarbonate solution). Neutral impurities and non-acidic byproducts will remain in the organic layer. The aqueous layer, containing the sodium salt of your product, can then be washed with fresh organic solvent, cooled in an ice bath, and carefully re-acidified (e.g., with 2M HCl) to precipitate the pure carboxylic acid.[17]

  • Causality & Solution (Crystalline Solid): The final product is likely a solid.

    • Action (Recrystallization): After acid-base extraction, recrystallization is an excellent final polishing step.[16] Common solvents to try include ethanol/water, acetic acid/water, or toluene. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The nitration step is the most hazardous. Concentrated nitric and sulfuric acids are extremely corrosive. The combination creates a powerful oxidizing and nitrating mixture that can react violently with organic materials. Always work in a certified chemical fume hood, wear appropriate PPE (lab coat, safety glasses, acid-resistant gloves), and add reagents slowly while maintaining low temperatures in an ice bath.[15] Hydrazine is also toxic and a suspected carcinogen; handle it with appropriate care.[4]

Q2: How can I confirm that the nitro group has been installed at the C4 position? A2: ¹H NMR spectroscopy is the most direct method. In the pyrazole ester intermediate, the C4-proton will appear as a singlet. After nitration, this singlet will disappear, and the remaining NH and isobutyl protons will show characteristic shifts. For the final acid, the C4 position will be a quaternary carbon, which can be confirmed by ¹³C NMR. If ambiguity remains, 2D NMR techniques like NOESY or X-ray crystallography of a suitable crystal would provide definitive proof.

Q3: Is it better to perform the nitration before or after the ester hydrolysis? A3: It is almost always preferable to nitrate the pyrazole ester first and then hydrolyze it. The carboxylic acid group is more deactivating than the ester group, which would make the nitration even more difficult. Furthermore, the free carboxylic acid could potentially react with the nitrating mixture (e.g., decarboxylation under harsh conditions), leading to unwanted side products.

Q4: Can I use a different base for the final hydrolysis step? A4: Yes. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and are generally interchangeable. Lithium hydroxide (LiOH) is also an option and is sometimes used when milder conditions are required, although it may necessitate longer reaction times.

Section 4: Detailed Experimental Protocols

Disclaimer: These are representative protocols based on established chemical principles. Researchers should adapt them based on their specific equipment, scale, and safety procedures. All work should be performed in a properly functioning fume hood.

Protocol 1: Synthesis of Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-methyl-2,4-dioxopentanoate (1.0 eq) and ethanol (5-10 mL per gram of ketoester).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Slowly add hydrazine hydrate (1.1 eq) to the stirring solution at room temperature. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Once the starting ketoester is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazole ester, which can be used in the next step or purified further by recrystallization from ethanol/water.

Protocol 2: Synthesis of Ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate
  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3-4 eq) in an ice/salt bath to 0 °C.

  • In a separate flask, dissolve ethyl 5-isobutyl-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated H₂SO₄ (3-4 eq) and cool to 0 °C.

  • Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to chilled concentrated H₂SO₄ (1-2 eq), keeping the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the stirring solution of the pyrazole ester over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A solid product should precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. This material can be purified by recrystallization (e.g., from ethanol).

Protocol 3: Synthesis of this compound (Hydrolysis)
  • To a round-bottom flask, add the crude ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) and a 2M aqueous solution of sodium hydroxide (NaOH, 3-5 eq).

  • Add methanol or ethanol as a co-solvent if the starting material has poor solubility in the aqueous base.

  • Heat the mixture to reflux (80-100 °C) for 2-6 hours, monitoring the disappearance of the starting ester by TLC.

  • Cool the reaction mixture to room temperature and filter off any insoluble material.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • With vigorous stirring, slowly add 2M hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2).

  • A precipitate of the carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under high vacuum.

  • The final product can be further purified by recrystallization if necessary.

Section 5: Data Summary Table

The choice of nitrating agent is critical for controlling regioselectivity. The following table summarizes common conditions and their expected outcomes.

Nitrating SystemActive ElectrophileTypical ConditionsExpected Outcome on Pyrazole RingReference
Conc. HNO₃ / Conc. H₂SO₄ Nitronium ion (NO₂⁺)0-10 °CPowerful nitrating agent. Effective for deactivated rings but can lead to over-reaction or decomposition if not controlled.[9][10]
Conc. HNO₃ / Acetic Anhydride Acetyl Nitrate0-5 °CMilder system. Excellent for selective C4-nitration on activated or moderately deactivated pyrazoles. Reduces ring protonation.[14][19]
Fuming HNO₃ / H₂SO₄ Nitronium ion (NO₂⁺)-10 to 0 °CVery harsh conditions. Used for highly deactivated substrates where other methods fail. High risk of side reactions.[19]

Section 6: Visualization of Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting the critical nitration step.

Troubleshooting_Nitration start Start Nitration (e.g., HNO₃/H₂SO₄ at 0°C) check_conversion Check Conversion by TLC start->check_conversion low_conversion Problem: Low/No Conversion check_conversion->low_conversion No good_conversion Analyze Crude Product (NMR, LCMS) check_conversion->good_conversion Yes cause_deactivation Cause: Ring Deactivation (EWG at C3) low_conversion->cause_deactivation solution_harsher Solution: 1. Increase reaction time/temp cautiously. 2. Use fuming HNO₃/H₂SO₄. cause_deactivation->solution_harsher clean_product Desired Product: C4-Nitro Isomer good_conversion->clean_product Clean, >95% Regioselectivity mixture_product Problem: Mixture of Isomers (e.g., N-nitro, other C-nitro) good_conversion->mixture_product Poor Regioselectivity tar_product Problem: Decomposition/Tar good_conversion->tar_product Low Yield, Dark Color end Proceed to Hydrolysis & Purification clean_product->end cause_mixture Cause: Conditions too harsh or N1-nitration rearrangement mixture_product->cause_mixture cause_tar Cause: Reaction too exothermic or oxidative degradation tar_product->cause_tar solution_milder Solution: 1. Switch to milder system (HNO₃/Ac₂O). 2. Ensure temp is strictly < 5°C. cause_mixture->solution_milder solution_control Solution: 1. Ensure slow, dropwise addition. 2. Improve cooling efficiency. 3. Do not exceed recommended time. cause_tar->solution_control

Caption: Troubleshooting workflow for the electrophilic nitration step.

References

  • Cervera, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Pyrazole. (n.d.). SlideShare. [Link]

  • Brecher, K., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Brecher, K., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]

  • Cervera, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Bird, G. H., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2005). Direct nitration of five membered heterocycles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • A-level Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

  • Semantic Scholar. (2005). Direct nitration of five membered heterocycles. [Link]

  • ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • NIH. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • MDPI. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

  • MDPI. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

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  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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Technical Support Center: Synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic principles and field-proven insights to ensure scientific integrity and experimental success.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most plausible and commonly employed route involves three key stages:

  • Formation of the β-Ketoester Precursor: Synthesis of ethyl 2,4-dioxo-6-methylheptanoate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the β-ketoester with hydrazine to form the pyrazole core, followed by hydrolysis of the resulting ester.

  • Electrophilic Nitration: Introduction of the nitro group at the C4 position of the pyrazole ring.

Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Knorr Pyrazole Synthesis & Hydrolysis cluster_2 Step 3: Electrophilic Nitration start Isovaleryl Chloride + Ethyl Acetoacetate step1 Ethyl 2,4-dioxo-6-methylheptanoate start->step1 Claisen Condensation step2 Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate step1->step2 Hydrazine step3 5-Isobutyl-1H-pyrazole-3-carboxylic Acid step2->step3 Hydrolysis (e.g., NaOH, H2O) final_product This compound step3->final_product Mixed Acid (HNO3/H2SO4)

Caption: Synthetic pathway for this compound.

Troubleshooting Guide & FAQs

Part 1: Knorr Pyrazole Synthesis & Hydrolysis

The Knorr pyrazole synthesis is a robust method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[1][2][3][4][5] However, with an unsymmetrical β-ketoester like ethyl 2,4-dioxo-6-methylheptanoate, regioselectivity becomes a primary concern.

Q1: My Knorr reaction is producing a mixture of two regioisomers. How can I favor the formation of the desired 5-isobutyl-1H-pyrazole-3-carboxylate?

A1: The formation of two regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[6][7] The reaction can proceed via two different initial condensation points. To favor the desired 5-isobutyl isomer, consider the following strategies:

  • pH Control: The initial step of the reaction is the nucleophilic attack of hydrazine on one of the carbonyl groups. The reactivity of the carbonyls can be influenced by pH. Acid catalysis can favor the formation of the hydrazone at the more reactive ketone, which, upon cyclization, leads to the desired product. Experiment with the addition of a catalytic amount of a mild acid, such as acetic acid.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-protic solvents may favor the desired isomer by minimizing solvent-reactant interactions that could alter the relative reactivity of the carbonyl groups. While ethanol is common, consider exploring solvents like THF or dioxane.

  • Temperature Control: Running the reaction at a lower temperature can increase the kinetic selectivity, favoring the attack at the more sterically accessible and electronically favorable carbonyl group.

Q2: The hydrolysis of my ethyl 5-isobutyl-1H-pyrazole-3-carboxylate is incomplete, or I am observing side products. What are the likely causes and solutions?

A2: Incomplete hydrolysis or the formation of side products during the saponification of the ester can be due to several factors:

  • Insufficient Hydrolysis Time or Temperature: Ensure the reaction is heated for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

  • Base Concentration: Using a higher concentration of NaOH or KOH can drive the reaction to completion. However, excessively harsh conditions can lead to degradation. A concentration of 2-4 M aqueous NaOH is a good starting point.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Add the acid slowly and cool the mixture in an ice bath to ensure complete precipitation and to avoid degradation of the product.

ParameterRecommended ConditionRationale
Hydrolysis Reagent 2-4 M aq. NaOH or KOHSufficiently strong base for saponification.
Temperature RefluxEnsures reaction goes to completion in a reasonable time.
Monitoring TLCTo confirm the disappearance of the starting ester.
Acidification Slow addition of 1-2 M HCl at 0-5 °CEnsures complete protonation and precipitation of the product.

Table 1: Recommended conditions for the hydrolysis of ethyl 5-isobutyl-1H-pyrazole-3-carboxylate.

Part 2: Electrophilic Nitration

The nitration of the pyrazole ring is the most critical and often the most challenging step. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The position of nitration is directed by the existing substituents.

Q3: My nitration reaction is resulting in a low yield of the desired this compound. What are the potential reasons?

A3: Low yields in the nitration step can be attributed to several factors:

  • Formation of N-Nitro Species: Pyrazoles can undergo nitration on the ring nitrogen (N-nitration) in addition to carbon nitration (C-nitration).[6][8] N-nitro pyrazoles are often unstable and can be intermediates to the C-nitro product or lead to decomposition pathways.

  • Decarboxylation: The presence of the carboxylic acid group can lead to decarboxylation under the strongly acidic and oxidative conditions of the nitration reaction.[9] This side reaction will result in the formation of 5-isobutyl-4-nitro-1H-pyrazole.

  • Over-Nitration: While less common for this substrate, prolonged reaction times or excessively harsh conditions could potentially lead to the formation of dinitro products, although the isobutyl and carboxylic acid groups are deactivating.

  • Incomplete Reaction: Insufficient nitrating agent or a reaction temperature that is too low can lead to incomplete conversion of the starting material.

Troubleshooting Workflow for Low Nitration Yield

Nitration_Troubleshooting start Low Yield of Nitrated Product q1 Analyze Crude Product by NMR/LC-MS. Is there evidence of decarboxylation? start->q1 s1 Decrease reaction temperature and/or time. Consider a milder nitrating agent. q1->s1 Yes q2 Is there a significant amount of unreacted starting material? q1->q2 No end Optimized Yield s1->end s2 Increase reaction time or slowly increase temperature. Ensure sufficient equivalents of nitrating agent. q2->s2 Yes q3 Are there unidentified byproducts? q2->q3 No s2->end s3 Consider N-nitration followed by rearrangement or degradation. Modify acid mixture or use a different nitrating system. q3->s3 Yes s3->end

Caption: A decision tree for troubleshooting low yields in the nitration step.

Q4: How can I optimize the nitration conditions to maximize the yield of the C4-nitro isomer and minimize side reactions?

A4: Optimization of the nitration conditions is key. The classic mixed acid (HNO₃/H₂SO₄) is a common choice for nitrating pyrazoles.[6]

  • Temperature Control: This is the most critical parameter. The reaction should be carried out at a low temperature, typically between 0 °C and 10 °C, to control the exothermic nature of the reaction and minimize side product formation.

  • Rate of Addition: The pyrazole substrate should be added slowly to the pre-cooled mixed acid to maintain a low temperature and prevent localized overheating.

  • Acid Ratio: The ratio of nitric acid to sulfuric acid can be varied. A higher proportion of sulfuric acid increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, but also increases the acidity, which can promote decarboxylation. A 1:2 to 1:4 ratio of HNO₃ to H₂SO₄ is a reasonable starting point.

  • Reaction Time: The reaction should be monitored closely by TLC. Once the starting material is consumed, the reaction should be quenched to prevent the formation of degradation products.

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-10 °CReadily available, potentHarsh conditions, potential for side reactions
HNO₃ / Ac₂O 0-25 °CMilder than mixed acidCan lead to N-nitration
NO₂BF₄ 0-25 °C in aprotic solventMilder, good for sensitive substratesMore expensive

Table 2: Comparison of common nitrating agents for pyrazoles.

Part 3: Purification and Analysis

Q5: What is the best method to purify the final this compound?

A5: The final product is a solid, making recrystallization the most effective purification method.

  • Solvent Selection: A suitable solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol/water mixture is often a good choice for polar, crystalline compounds. Other potential solvents include ethyl acetate or mixtures of ethyl acetate and hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve in the more soluble solvent and then add the less soluble solvent dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Q6: What are the key analytical techniques to monitor the reaction progress and confirm the structure of the final product?

A6: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin Layer Chromatography (TLC): TLC is invaluable for monitoring the progress of each reaction step. Use an appropriate mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. In the ¹H NMR of the final product, expect to see signals corresponding to the isobutyl group, and the absence of the C4-H proton signal that would be present in the precursor.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Experimental Protocols

Protocol 1: Synthesis of 5-Isobutyl-1H-pyrazole-3-carboxylic Acid

  • To a solution of ethyl 2,4-dioxo-6-methylheptanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • To the crude ethyl 5-isobutyl-1H-pyrazole-3-carboxylate, add a 3 M aqueous solution of NaOH (3.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete hydrolysis.

  • Cool the reaction mixture to 0 °C and slowly add 2 M HCl until the pH is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Nitration of 5-Isobutyl-1H-pyrazole-3-carboxylic Acid

  • In a round-bottom flask, carefully prepare a mixture of concentrated sulfuric acid (4 parts) and fuming nitric acid (1 part) at 0 °C.

  • Slowly add 5-Isobutyl-1H-pyrazole-3-carboxylic Acid (1.0 eq) in small portions to the cold mixed acid, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

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Technical Support Center: Purification of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this guide to address the specific purification challenges associated with 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. This molecule's unique structure—possessing an acidic carboxylic acid group, a polar nitro group, and a non-polar isobutyl group—presents distinct hurdles that require a nuanced approach beyond standard protocols. This resource provides field-proven insights and troubleshooting strategies to empower researchers to achieve high purity for their downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for this compound?

A1: The primary challenges stem from the compound's amphiphilic nature and the reactivity of its functional groups. Key issues include:

  • Difficult Crystallization: The isobutyl group enhances solubility in organic solvents, while the carboxylic acid and nitro groups increase polarity, making it challenging to find a single ideal solvent for recrystallization. The crude product may present as an oil due to impurities depressing the melting point.[1]

  • Degradation on Silica Gel: The carboxylic acid moiety can interact strongly with the acidic silanol groups on standard silica gel, leading to significant band tailing or streaking during column chromatography. In some cases, the acidic environment of silica can catalyze the degradation of sensitive nitro-substituted heterocycles.[1]

  • Removal of Structurally Similar Impurities: Synthesis of pyrazole rings, often via cyclocondensation reactions, can produce regioisomers that have very similar polarities to the desired product, making chromatographic separation difficult.[2]

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities are typically related to the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the corresponding β-ketoester or hydrazine derivative used in a Knorr-type pyrazole synthesis.[3]

  • Regioisomers: Depending on the substitution pattern of the 1,3-dicarbonyl precursor, formation of an isomeric pyrazole is a common side reaction.[2]

  • Hydrolysis Products: If the synthesis starts from an ester, incomplete hydrolysis will leave the corresponding pyrazole-3-carboxylate ester in the crude mixture.[3]

  • Acidic By-products: The synthesis and work-up may introduce acidic impurities that can complicate purification.

Q3: My crude product is a persistent brown oil. How can I solidify it for purification?

A3: An oily crude product often indicates the presence of residual solvent or impurities. Several techniques can be attempted:

  • High-Vacuum Drying: Ensure all reaction or work-up solvents are thoroughly removed using a high-vacuum pump, sometimes with gentle heating.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and induce crystallization of the product.

  • Solvent/Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a non-solvent (e.g., hexane) until turbidity persists. Allow the solution to stand, which may promote precipitation or crystallization.

Q4: Is recrystallization or chromatography a better first-line approach for this compound?

A4: The choice depends on the nature of the crude product.

  • Recrystallization is often preferred for its scalability and cost-effectiveness, especially if the crude product is a solid with >85% purity. It is highly effective at removing small amounts of impurities with different solubility profiles.

  • Column Chromatography is necessary when dealing with complex mixtures, oily crude products, or when impurities have similar solubility to the product (e.g., regioisomers).[2][4] However, it requires careful optimization to prevent degradation on the stationary phase. A pH-modulated precipitation (acid-base extraction) is often a highly effective preliminary step to remove neutral and basic impurities before attempting either method.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Low Recovery or Oily Precipitate During Recrystallization
  • Symptom: The compound fails to crystallize upon cooling, instead "oiling out" as a separate liquid phase, or the final yield is significantly lower than expected.

  • Causality: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is crystallizing, often due to a high impurity load or an inappropriate solvent choice. Low recovery indicates the product has significant solubility in the cold mother liquor.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see table below) to find one where it is highly soluble when hot but poorly soluble when cold.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate). While hot, slowly add a "poor" solvent (an anti-solvent like water or hexane) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Charcoal Treatment: If the crude product is highly colored, impurities may be inhibiting crystallization. Add a small amount (1-2% w/w) of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration through celite to remove the carbon before allowing the solution to cool.

    • Induce Crystallization: If the cooled solution is supersaturated, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.

Solvent System Component Polarity Typical Use Case for this Compound
Good Solvents (High Solubility)
Ethanol / MethanolPolar ProticEffective at dissolving the compound due to H-bonding with the carboxylic acid.
Ethyl Acetate (EtOAc)Polar AproticGood balance of polarity to dissolve the entire molecule.
AcetonePolar AproticStrong solvent, useful for dissolving less soluble crude material.
Anti-Solvents (Low Solubility)
Hexane / HeptaneNon-polarExcellent anti-solvent to pair with EtOAc or Acetone.
WaterPolar ProticCan be used as an anti-solvent with Ethanol or Methanol.[5]
Diethyl EtherSlightly PolarCan be used for trituration or as an anti-solvent.
Problem 2: Streaking or Degradation on Silica Gel Chromatography
  • Symptom: On a TLC plate, the product spot streaks up from the baseline. During column chromatography, the product elutes over a large volume of fractions with poor separation. You may also observe a new, lower Rf spot appearing after the compound has been on silica for some time.[1]

  • Causality: The acidic carboxylic acid group binds ionically to the slightly acidic silanol groups (Si-OH) on the silica surface. This strong interaction slows the compound's elution in a non-uniform way, causing tailing. The acidic surface can also catalyze decomposition reactions.

  • Solutions:

    • Acidify the Mobile Phase: Add 0.5-1% acetic acid to your eluent system (e.g., Hexane/EtOAc + 1% AcOH). The excess acid protonates the silica surface, reducing its ability to bind with your acidic compound and resulting in sharper peaks and better separation.

    • Use a Different Stationary Phase: If acidification is ineffective or causes degradation, switch to a more inert stationary phase. Neutral alumina can be a good alternative for acidic compounds.

    • Reverse-Phase Chromatography (RPC): If separation is still challenging, RPC (e.g., C18 silica) is an excellent option. The compound will be eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and elution order is reversed compared to normal phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by pH-Modulated Precipitation (Acid-Base Wash)

This is a powerful first-pass purification to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in an aqueous solution of 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃). Use enough base to fully dissolve the solid and bring the pH to >9.

  • Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like dichloromethane (DCM) or ethyl acetate. This removes any neutral or basic organic impurities, which will remain in the organic layer. Discard the organic layers.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add 1 M Hydrochloric Acid (HCl) dropwise.[3] The this compound will precipitate out as the solution becomes acidic (target pH ~2-3).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Optimized Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the compound (post-acid/base wash, if performed) in a minimal volume of hot ethanol. Heat the solution on a hot plate until it is just boiling.

  • Hot Filtration (Optional): If there are any insoluble impurities or if charcoal treatment was used, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add warm deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Section 4: Visualization & Workflows

Purification_Decision_Flowchart start Crude Product Analysis is_solid Is Crude >85% Pure Solid? start->is_solid is_oil Is Crude an Oil or <85% Pure? recrystallize Proceed to Recrystallization (Protocol 2) is_solid->recrystallize Yes acid_base Perform pH-Modulated Precipitation (Protocol 1) is_solid->acid_base No is_oil->acid_base final_product High-Purity Product recrystallize->final_product check_purity Check Purity (TLC/NMR) acid_base->check_purity chromatography Proceed to Column Chromatography check_purity->chromatography Needs Further Purification check_purity->final_product Purity OK chromatography->final_product

Caption: Decision flowchart for selecting a purification strategy.

Caption: Workflow for purification via pH-modulated precipitation.

References

  • Molecules. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Reddit. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.

Sources

Technical Support Center: Nitration of Isobutyl-pyrazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of isobutyl-pyrazole carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common issues observed during the nitration of isobutyl-pyrazole carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Nitrated Product

Question: I am attempting to nitrate my isobutyl-pyrazole carboxylic acid substrate, but I am consistently obtaining low yields or recovering only the starting material. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a nitration reaction can stem from several factors, primarily related to the reaction conditions and the stability of the starting material.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Insufficiently Activating Nitrating Agent The combination of nitric acid with a strong acid like sulfuric acid ("mixed acid") is a standard method for generating the potent electrophile, the nitronium ion (NO₂⁺)[1][2]. For less reactive substrates, consider using a stronger nitrating system such as nitric acid in acetic anhydride (acetyl nitrate).The pyrazole ring, although aromatic, can be deactivated by the electron-withdrawing carboxylic acid group. A more powerful nitrating agent is required to overcome this deactivation and drive the electrophilic aromatic substitution reaction forward[1][3].
Inadequate Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.Electrophilic aromatic nitration is an activated process, and insufficient thermal energy may lead to a slow or stalled reaction. However, excessive heat can promote side reactions, so careful optimization is crucial.
Decomposition of Starting Material Confirm the stability of your isobutyl-pyrazole carboxylic acid under the reaction conditions. Run a control experiment without the nitrating agent at the intended reaction temperature to check for degradation.Pyrazole derivatives, especially those with multiple functional groups, can be susceptible to decomposition under harsh acidic or thermal conditions[4].
Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate, and purification of the desired product is proving difficult. What are the potential side reactions, and how can I minimize them?

Answer:

The formation of multiple byproducts is a common challenge in the nitration of substituted pyrazoles. Understanding the possible side reactions is key to optimizing for the desired product.

Potential Side Reactions & Mitigation Strategies:

  • Over-nitration: The introduction of more than one nitro group onto the pyrazole ring or the isobutyl group can occur, especially under forcing conditions.

    • Solution: Employ milder nitrating agents, lower the reaction temperature, and carefully control the stoichiometry of the nitrating agent[1]. Using a less reactive nitrating system can enhance selectivity for mono-nitration.

  • Decarboxylation: The carboxylic acid group may be lost under the acidic and sometimes elevated temperature conditions of nitration, leading to the formation of nitrated isobutyl-pyrazole.[5][6]

    • Solution: If decarboxylation is significant, consider performing the nitration at a lower temperature. Alternatively, protecting the carboxylic acid as an ester prior to nitration and deprotecting it afterward can be an effective strategy.

  • N-Nitration: Nitration can sometimes occur on one of the nitrogen atoms of the pyrazole ring, forming an N-nitro intermediate.[2][3][7] This intermediate can sometimes rearrange to the C-nitrated product, but it can also be a stable byproduct.[2]

    • Solution: The choice of reaction conditions, particularly the acidity, can influence the site of nitration. In strongly acidic media, the pyrazole ring is protonated, which can disfavor N-nitration[3][8].

  • Oxidation: Strong nitrating mixtures can also act as oxidizing agents, leading to the formation of undesired oxidized byproducts.

    • Solution: Use the mildest possible nitrating conditions that still afford a reasonable reaction rate. The use of alternative nitrating agents that are less prone to causing oxidation, such as N-nitropyrazoles, can be explored[1][9].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the nitration of isobutyl-pyrazole carboxylic acid, focusing on mechanistic details and experimental design.

Q1: What is the expected regioselectivity for the nitration of an isobutyl-pyrazole carboxylic acid?

The regioselectivity of pyrazole nitration is influenced by both electronic and steric effects of the substituents on the ring.[3]

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] However, the electron-withdrawing nature of the carboxylic acid group will deactivate the ring, particularly the positions ortho and para to it. The isobutyl group is a weak electron-donating group and will activate the ring. The interplay of these electronic effects will determine the most favorable position for nitration.

  • Steric Hindrance: The bulky isobutyl group and the carboxylic acid group can sterically hinder the positions adjacent to them (C3 and C5), making the C4 position more accessible to the incoming electrophile.

Q2: How do I choose the right nitrating agent and solvent system?

The choice of nitrating agent and solvent is critical for achieving the desired outcome and is highly dependent on the reactivity of your specific substrate.

Nitrating SystemConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ Concentrated acids, often at low to moderate temperatures.Strong nitrating agent, readily available, and cost-effective.[1]Harsh conditions can lead to side reactions like decarboxylation and oxidation.[3]
HNO₃ / Ac₂O (Acetyl Nitrate) Prepared in situ at low temperatures (e.g., 0 °C).Milder than mixed acid, can provide better regioselectivity.[3]Can be less reactive, potentially requiring longer reaction times or slightly elevated temperatures.
N-Nitropyrazoles Often used with a Lewis acid catalyst (e.g., Yb(OTf)₃) in an organic solvent like acetonitrile.[1][9]Can be highly selective and proceed under milder conditions, offering better functional group tolerance.[1][9]The nitrating agent may need to be synthesized separately.

Recommendation: For a new substrate, it is advisable to start with milder conditions (e.g., acetyl nitrate at 0 °C) and gradually move to stronger systems if the reaction does not proceed.

Q3: Are there any specific safety precautions I should take during this reaction?

Yes, nitration reactions are potentially hazardous and must be conducted with appropriate safety measures.

  • Exothermic Reactions: Nitrations are often highly exothermic. The reaction should be performed in a well-ventilated fume hood, and the temperature must be carefully controlled using an ice bath or other cooling system. The nitrating agent should be added slowly and portion-wise to the substrate solution.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Potentially Explosive Byproducts: Some nitrated organic compounds can be thermally unstable and potentially explosive.[4][10][11] It is crucial to handle the reaction mixture and the isolated product with care. Avoid scratching or applying mechanical shock to the dried product.

Visualizing the Process

To aid in understanding the experimental workflow and potential outcomes, the following diagrams illustrate key concepts.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low product yield.

Potential Reaction Pathways

reaction_pathways start Isobutyl-pyrazole Carboxylic Acid + Nitrating Agent desired_product C4-Nitrated Product (Desired) start->desired_product Main Reaction over_nitration Over-nitration start->over_nitration Side Reaction decarboxylation Decarboxylation-Nitration start->decarboxylation Side Reaction n_nitration N-Nitration start->n_nitration Side Reaction oxidation Oxidation Byproducts start->oxidation Side Reaction

Caption: Possible outcomes in the nitration of isobutyl-pyrazole carboxylic acid.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022).
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Effect of solvent on the regioselectivity of pyrazole nitr
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central.
  • Nitropyrazoles. (1993).
  • Nitropyrazoles (review). (2025).
  • Synethsis and characterization of 3-nitropyrazole and its salts.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI.
  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry.
  • Nitration of 3-methyl-1,5-diphenylpyrazole and rel
  • Manipulating nitration and stabilization to achieve high energy. (2023).
  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
  • ChemInform Abstract: NITRODECARBOXYLATION OF PYRAZOLECARBOXYLIC ACIDS. (1985).
  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). PubMed Central.
  • Direct nitration of five membered heterocycles. (2025).
  • reactions of phenyl-substituted heterocyclic compounds - 11.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Manipulating nitration and stabilization to achieve high energy. (2023). PubMed Central.
  • Bromination of pyrazole-3(5)-carboxylic acid. (2025).
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles.
  • Aromatic nitr

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of modifying the pyrazole core. The pyrazole ring is a privileged scaffold in drug discovery, but its unique electronic properties and the presence of two adjacent nitrogen atoms present distinct synthetic challenges.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to rationalize reaction outcomes and strategically optimize your conditions for success.

Part 1: General FAQs on Pyrazole Reactivity

This section addresses foundational questions about the inherent reactivity of the pyrazole ring, which underpins the challenges seen in more complex transformations.

Q1: Why is regioselectivity the most common challenge in pyrazole functionalization?

A: The core challenge stems from the pyrazole ring's electronic structure. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms: a pyrrole-type N1 (proton donor) and a pyridine-type N2 (proton acceptor).[1] In an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), these two nitrogen atoms are electronically distinct but often exhibit similar nucleophilicity, leading to mixtures of N1 and N2 functionalized products, particularly in alkylation reactions.[2]

Furthermore, the carbon atoms also have distinct reactivity profiles:

  • C4 Position: This position is the most electron-rich and behaves like the β-position of an enamine, making it susceptible to electrophilic aromatic substitution.[3]

  • C5 Position: This position is adjacent to the N1 nitrogen, making its proton the most acidic and thus a primary site for deprotonation and subsequent functionalization (lithiation).[3]

  • C3 Position: This position is generally less reactive than C4 and C5 but can be targeted under specific conditions.

This inherent and often subtle difference in reactivity across four potential sites (N1, N2, C3, C4, C5) is the primary reason why achieving high regioselectivity requires careful optimization.

Q2: What is "annular prototropic tautomerism" and how does it affect my reactions?

A: Annular prototropic tautomerism refers to the migration of the N-H proton between the N1 and N2 positions of the pyrazole ring. For an unsymmetrical pyrazole like 3-methylpyrazole, this results in two rapidly equilibrating tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. This equilibrium means that any reaction targeting either the ring nitrogens or carbons must contend with a mixture of starting materials, which can complicate regiochemical outcomes, especially in reactions that are sensitive to the steric or electronic environment of the reaction site.[4]

Q3: My pyrazole starting material is poorly soluble. What are some general strategies to improve this?

A: Poor solubility is a common issue. Here are a few strategies:

  • Solvent Screening: Move beyond common solvents like THF and Dioxane. Consider more polar aprotic solvents like DMF, DMAc, or NMP, especially for cross-coupling reactions.[5] For some transformations, protic solvents or solvent mixtures can also be effective.[6]

  • Protecting Groups: Temporarily installing a protecting group on the pyrazole N-H can drastically alter solubility. A bulky trityl or a SEM (2-(trimethylsilyl)ethoxymethyl) group can increase solubility in less polar organic solvents.

  • Phase-Transfer Catalysis: For reactions involving an aqueous base and an organic solvent, a phase-transfer catalyst (e.g., TBAB) can facilitate the reaction of insoluble starting materials.

  • Microwave Irradiation: Microwave-assisted synthesis can often overcome solubility issues by rapidly heating the reaction mixture, and can be performed in solvent-free conditions.[7][8]

Part 2: Troubleshooting Guide: Regioselective N-Alkylation

The N-alkylation of unsymmetrical pyrazoles is a classic challenge, often yielding a mixture of N1 and N2 isomers that are difficult to separate.[9] The outcome is a delicate balance of steric, electronic, and reaction parameters.

Q: I'm getting a mixture of N1 and N2 alkylated products. How can I favor the formation of a single regioisomer?

A: To control the regioselectivity, you must manipulate the factors that influence which nitrogen atom acts as the primary nucleophile. The key is to understand the interplay between the pyrazole substrate, the electrophile, and the reaction conditions.

Decision Workflow for N-Alkylation Regioselectivity

start Start: Mixture of N1 & N2 Isomers sterics Is the C5 position more sterically hindered than the C3 position? start->sterics n1_favored Goal: N1-Alkylation (at less hindered N) sterics->n1_favored  Yes   n2_favored Goal: N2-Alkylation (at more hindered N) sterics->n2_favored  No (or goal is N2) base_choice Modify Base & Solvent n1_favored->base_choice electrophile_choice Modify Electrophile n1_favored->electrophile_choice acid_cat Use acid-catalyzed conditions with Trichloroacetimidates n2_favored->acid_cat na_thf Use NaH in THF/DMF (favors thermodynamic product) base_choice->na_thf Thermodynamic Control k2co3_dmso Use K2CO3 in DMSO/Acetonitrile (favors kinetic product) base_choice->k2co3_dmso Kinetic Control bulky_e Use a bulkier alkylating agent electrophile_choice->bulky_e

Caption: Decision tree for optimizing N-alkylation regioselectivity.

Troubleshooting Steps & Rationale
  • Analyze Steric Hindrance (The Dominant Factor) : Alkylation typically occurs at the less sterically hindered nitrogen atom.[2] If you have a bulky substituent at the C5 position, the reaction will inherently favor alkylation at N1.

    • To Enhance N1 Selectivity (Less Hindered N): Use a bulkier alkylating agent. The increased steric clash will further disfavor attack at the more hindered N2 position.

  • Manipulate the Base and Solvent System : The choice of base and solvent can dramatically switch the regioselectivity by influencing the nature of the pyrazolate anion.[2][9]

    • For Thermodynamic Control (Often favors the more stable N1-isomer): Use a strong, non-coordinating base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF. This generates a "free" pyrazolate anion, allowing the reaction to proceed to the most thermodynamically stable product.

    • For Kinetic Control: Use a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in solvents like DMSO or Acetonitrile. The cation (K⁺, Cs⁺) can coordinate to the N2 nitrogen, sterically blocking it and directing the alkylating agent to the N1 position.

  • Consider Electronic Effects : An electron-withdrawing group (e.g., -CF₃) at the C3 or C5 position will decrease the nucleophilicity of the adjacent nitrogen, making alkylation at the other nitrogen more favorable.[9]

  • Change the Reaction Mechanism : Instead of traditional Sₙ2-type alkylation, consider an acid-catalyzed approach using trichloroacetimidate electrophiles. This method proceeds through a carbocation intermediate and can sometimes provide alternative regioselectivity, often favoring the more sterically accessible nitrogen.[10]

Parameter Condition A (Favors N1-Alkylation) Condition B (Can Favor N2-Alkylation) Rationale
Base NaH, LHMDSK₂CO₃, Cs₂CO₃Strong, non-coordinating bases favor the thermodynamic product; weaker bases with coordinating cations can direct selectivity.[2]
Solvent THF, DioxaneDMF, DMSO, AcetonitrileSolvent polarity can influence the dissociation of the pyrazolate salt and the reaction pathway.[11]
Electrophile Bulky (e.g., Isopropyl iodide)Small (e.g., Methyl iodide)Steric hindrance is a primary determinant of regioselectivity.
Catalyst None (Base-mediated)Brønsted Acid (e.g., TfOH)Changes the mechanism from Sₙ2 to one involving a carbocation intermediate with different selective pressures.[10]
Part 3: Troubleshooting Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for pyrazole functionalization. However, the pyrazole ring, with its free N-H group and Lewis basic nitrogen atoms, can be a problematic substrate.

3.1 Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Q: My Suzuki coupling of a bromo-pyrazole is giving low yield, and I see significant amounts of the de-brominated (hydrodehalogenated) starting material. What's happening and how can I fix it?

A: This is a classic problem. The de-brominated side product arises from a competing reaction pathway where the pyrazole substrate, instead of coupling with the boronic acid, is reduced. This can be caused by several factors, including catalyst deactivation or issues with the transmetalation step. The unprotected N-H group can also inhibit the catalyst.[12][13]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Start: Low Yield & Debromination in Suzuki Coupling catalyst 1. Evaluate Catalyst System (Ligand & Pre-catalyst) start->catalyst base_solvent 2. Optimize Base & Solvent catalyst->base_solvent ligand Switch to electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) catalyst->ligand precatalyst Use a pre-catalyst (e.g., XPhos-Pd-G3) for reliable Pd(0) formation catalyst->precatalyst boron 3. Check Boronic Acid/Ester base_solvent->boron base Use K3PO4 or K2CO3. Avoid strong bases like NaOH/KOH which can promote side reactions. base_solvent->base solvent Use aprotic polar solvents (Dioxane/H2O, DMF, Toluene) base_solvent->solvent protect 4. Consider N-H Protection boron->protect ester Switch from boronic acid to a pinacol boronate ester (BPin) to reduce protodeboronation. boron->ester trityl Protect the pyrazole N-H with a labile group (e.g., Trityl, SEM) to prevent catalyst inhibition. protect->trityl result Improved Yield & Minimized Side Products protect->result

Sources

overcoming solubility issues with 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid in bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome one of the most common hurdles in bioassay development with this compound: poor aqueous solubility. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure your experimental results are both accurate and reproducible.

Understanding the Molecule: Why is Solubility a Challenge?

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure inherently contains features that contribute to low aqueous solubility.

  • Carboxylic Acid Group (-COOH): This is the primary handle for solubility manipulation. As a weak acid, its charge state is dependent on the pH of the surrounding medium.[1][2] In its protonated (uncharged) form at low pH, the molecule is less soluble in water. In its deprotonated, anionic (carboxylate) form at higher pH, its solubility dramatically increases.[3][4][5]

  • Isobutyl Group (-CH(CH₃)₂CH₂): This is a nonpolar, lipophilic alkyl chain. Its presence significantly increases the molecule's hydrophobicity, thereby decreasing its affinity for aqueous solutions.

  • Pyrazole Ring and Nitro Group (-NO₂): The pyrazole core is a heterocyclic aromatic system with limited water solubility.[6] The electron-withdrawing nitro group can participate in various biological interactions and redox reactions, but it does not substantially enhance water solubility.[7][8]

The interplay between the lipophilic isobutyl group and the ionizable carboxylic acid group is the central challenge. Our strategy will be to minimize the impact of the former while maximizing the solubility potential of the latter.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common solubility-related issues in a question-and-answer format, following a logical troubleshooting workflow.

Q1: My initial stock solution in DMSO is cloudy or shows precipitate, especially after freeze-thaw cycles. What's wrong?

A1: This is a common issue related to stock solution preparation and handling. High-concentration DMSO stocks can be problematic.[9]

Root Causes & Explanation:

  • Compound Concentration: You may be exceeding the compound's thermodynamic solubility limit in DMSO. While many compounds are stored at 10-20 mM, highly lipophilic molecules may precipitate even at these concentrations.[10]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The solubility of many organic compounds in DMSO decreases significantly as water content increases.[11]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation. As the DMSO/water mixture freezes, pure DMSO crystallizes first, effectively concentrating the compound and any absorbed water in the remaining liquid phase, which can force the compound out of solution.[9][11]

Troubleshooting Protocol: Preparing a Stable Stock Solution
  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≤0.1% water). Purchase in small-volume bottles with protective seals to minimize water absorption.

  • Determine Kinetic Solubility in DMSO: Before preparing a large batch, perform a small-scale test. Try to dissolve the compound at your desired concentration (e.g., 10 mM). If it doesn't fully dissolve, reduce the concentration until a clear solution is achieved.

  • Gentle Warming & Sonication: If the compound is slow to dissolve, you may gently warm the solution (e.g., to 30-37°C) and use a sonicator bath. However, be aware that this may create a supersaturated solution that could precipitate upon cooling.[11] Always check for stability at room temperature and after a freeze-thaw cycle.

  • Aliquot and Store Properly: Once a clear stock is prepared, aliquot it into single-use volumes in tightly sealed vials to minimize the number of freeze-thaw cycles for any given aliquot.[12] Store at -20°C or -80°C.

Q2: The compound is soluble in my DMSO stock, but it precipitates immediately when I add it to my aqueous assay buffer. How do I solve this?

A2: This phenomenon, known as "crashing out," is the central solubility challenge. It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous assay medium.[13] The key is to modify the aqueous environment to be more hospitable to the compound.

Below is a systematic workflow to address this problem. Start with the simplest and most direct method (pH adjustment) before moving to more complex additives.

Solubility Troubleshooting Workflow

G start Compound precipitates in aqueous assay buffer ph_adjust Strategy 1: pH Adjustment (Most Recommended First Step) start->ph_adjust Is compound ionizable? (Yes, Carboxylic Acid) cosolvent Strategy 2: Co-solvent Screening ph_adjust->cosolvent ph_success SUCCESS: Validate with vehicle controls. Proceed with assay. ph_adjust->ph_success Solubility Achieved advanced Strategy 3: Advanced Formulations (Use with Caution) cosolvent->advanced cosolvent_success SUCCESS: Validate with vehicle & co-solvent controls. Proceed with assay. cosolvent->cosolvent_success Solubility Achieved advanced_success SUCCESS: Extensive validation required. High risk of assay artifacts. advanced->advanced_success Solubility Achieved

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Strategy 1: pH Adjustment (Recommended First Approach)

The Causality: The carboxylic acid group is the key. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the carboxylic acid will be deprotonated to its highly soluble carboxylate form (-COO⁻).[2] Your goal is to find the lowest pH that maintains solubility while being compatible with your bioassay.

Experimental Protocol: pH Screening

  • Estimate pKa: While the exact pKa of this molecule is not readily published, pyrazole-3-carboxylic acids typically have a pKa in the range of 2.5-4.0. The nitro group will likely lower this slightly. Assume a starting pKa estimate of ~3.0.

  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., Phosphate, HEPES, or Tris) at various pH values, such as pH 6.0, 6.5, 7.0, 7.4, 7.8, and 8.0. Ensure the buffering agent itself doesn't interfere with your assay.

  • Test Solubility:

    • Dispense 99 µL of each buffer into separate microplate wells or tubes.

    • Add 1 µL of your 10 mM DMSO stock solution to each well (for a final concentration of 100 µM and 1% DMSO).

    • Mix well and incubate for 15-30 minutes at the assay temperature.

    • Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry (light scattering) to detect insoluble particles.

  • Select Optimal pH: Choose the lowest pH that results in a clear solution. Running your bioassay at a slightly alkaline pH (e.g., 7.8-8.0) is often a simple and effective solution.[14]

Strategy 2: Utilizing Co-solvents

The Causality: If pH adjustment is insufficient or incompatible with your assay's biology, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall "organic character" of the solvent system, making it more favorable for lipophilic compounds.[15][16]

Key Considerations:

  • Toxicity: Co-solvents can be toxic to cells. It is critical to determine the maximum tolerable concentration of any co-solvent in your specific assay system before testing it with your compound.[17][18]

  • Final DMSO Concentration: Remember that your compound is already in DMSO. The final concentration of all organic solvents combined should be kept to a minimum.

Common Co-solvents for Bioassays

Co-solventTypical Max Conc. (Cell-based)Notes
Ethanol 1-2%Can affect enzyme activity and cell membranes.
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated; can increase viscosity.
N-Methyl-2-pyrrolidone (NMP) <1%Potent solvent, but use with caution due to toxicity.
Propylene Glycol (PG) 1-5%Common pharmaceutical excipient; generally safe.

Experimental Protocol: Co-solvent Screening

  • Determine Toxicity Threshold: Run your bioassay (e.g., cell viability assay) with a dilution series of each potential co-solvent (e.g., from 0.1% to 5%) without your compound of interest. Identify the highest concentration that does not significantly impact the assay's health or readout.

  • Prepare Co-solvent Buffers: Prepare your optimal pH buffer (from Strategy 1) containing the co-solvent at a concentration below its toxicity threshold.

  • Test Solubility: Repeat the solubility test from the pH screening protocol, adding your DMSO stock to the co-solvent-containing buffers.

  • Evaluate: Check for a clear solution. A combination of pH adjustment and a low concentration of a co-solvent is often a powerful strategy.[15]

Strategy 3: Advanced Formulation Strategies (Use with Caution)

The Causality: For extremely insoluble compounds, advanced excipients like cyclodextrins or surfactants can be employed.

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides that form a truncated cone structure. The hydrophobic interior can encapsulate the lipophilic parts of your compound, while the hydrophilic exterior allows the entire complex to dissolve in water.[15][19]

  • Surfactants (e.g., Polysorbate 80, Cremophor EL): Above their critical micelle concentration, these molecules form micelles that can sequester the insoluble compound within their hydrophobic cores.[15]

WARNING: These excipients have a high potential to interfere with bioassays. They can disrupt cell membranes, bind to proteins, and directly inhibit or activate enzymes.[20] Their use requires extensive and rigorous validation with multiple controls. These are generally considered a last resort for in vitro screening.

Q3: I've achieved a clear solution. How do I ensure the solubilization method itself isn't affecting my results?

A3: This is the most critical step for ensuring data integrity. Any component of your final vehicle (buffer pH, DMSO, co-solvents, etc.) could potentially influence the biological system. You must use proper controls to isolate the effect of your compound from the effect of the vehicle.

Experimental Control Strategy

G cluster_legend *Final Vehicle = Buffer at optimal pH + Co-solvent + DMSO at final concentrations untreated Untreated Control (Cells + Assay Medium only) untreated->invis1 vehicle Vehicle Control (Cells + Assay Medium + Final Vehicle*) vehicle->invis2 test Test Condition (Cells + Assay Medium + Vehicle + Compound) invis1->vehicle Baseline Activity invis2->test Compound-specific Activity key

Caption: Diagram of essential controls for validating bioassay results.

Self-Validating Protocol:

  • Untreated Control: This is your baseline (0% effect). It consists of your cells or biochemical components in the standard assay medium only.

  • Vehicle Control: This is the most important control for solubility issues. It must contain every single component that your test compound is exposed to, except for the compound itself. For example:

    • Assay buffer at the final selected pH.

    • The same final concentration of DMSO (e.g., 0.5%).

    • The same final concentration of any co-solvent used (e.g., 1% PEG 400).

  • Test Condition: This contains the vehicle plus your dissolved compound.

Interpreting the Results: The true effect of your compound is the difference between the Test Condition and the Vehicle Control , not the difference between the Test Condition and the Untreated Control. If the Vehicle Control shows a significant deviation from the Untreated Control, your solubilization method has an off-target effect that must be accounted for or the method must be revised.

Summary of Recommendations
StrategyProsConsBest For...
pH Adjustment Simple, effective, low risk of assay interference.May not be compatible with all biological systems; may not be sufficient alone.Initial troubleshooting for any ionizable compound.
Co-solvents Can significantly increase solubility.Potential for cell toxicity and assay artifacts; requires careful validation.When pH adjustment is insufficient and compound is highly lipophilic.
Advanced Formulations Highest potential for solubilizing very "brick-dust" like compounds.High risk of assay interference; can be complex to prepare.Last-resort efforts, typically in later-stage development, not primary screening.

By following this structured approach—understanding the molecule, systematically troubleshooting with appropriate controls, and validating your final protocol—you can confidently overcome the solubility challenges presented by this compound and generate reliable data in your bioassays.

References
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. (2025). Benchchem.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (2025). Benchchem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Does pH affect solubility?. (2023). AAT Bioquest.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate.
  • Pyrazole. (n.d.). Solubility of Things.
  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.
  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • This compound. (n.d.). ChemicalBook.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • 5-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.
  • This compound, TRC 100 mg. (n.d.). Fisher Scientific.
  • Pyrazole-3-carboxylic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • 1H-Pyrazole-3-carboxylic acid 97. (n.d.). Sigma-Aldrich.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • 5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Lead Sciences.
  • 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. (n.d.). BLDpharm.
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). Benchchem.
  • 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. (n.d.). Pharmaffiliates.
  • CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. (2025). Chemsrc.

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stability issues of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established principles of organic chemistry, data on related chemical structures, and industry best practices for compound handling and stability assessment.

I. Introduction to the Stability Profile

This compound incorporates several functional groups that can influence its stability: a pyrazole ring, a nitro group, a carboxylic acid, and an isobutyl substituent. The pyrazole ring itself is an aromatic heterocycle, generally stable, but its reactivity can be modified by its substituents.[1] The electron-withdrawing nature of the nitro group, combined with the carboxylic acid functionality, makes the molecule susceptible to degradation under certain conditions. This guide will address the most probable stability challenges you may encounter during your research.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during the handling and use of this compound in solution.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected changes in sample color (e.g., yellowing) in solution. Photodegradation or reaction with solvent impurities. Nitroaromatic compounds are often susceptible to light-induced degradation.[2]1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[3][4] 2. Use High-Purity Solvents: Ensure solvents are of high purity and free from peroxides or other reactive impurities.
Precipitation of the compound from solution over time. Poor solvent choice, temperature fluctuations, or pH shift.1. Verify Solubility: Confirm the solubility of the compound in the chosen solvent at the working concentration and temperature. 2. Control Temperature: Store solutions at a constant, appropriate temperature (e.g., refrigerated at 2-8 °C or frozen at -20 °C).[3] 3. Buffer the Solution: If working in an aqueous medium, use a buffer to maintain a stable pH.
Loss of compound potency or inconsistent analytical results. Chemical degradation due to hydrolysis, oxidation, or reaction with incompatible substances.1. pH Control: Avoid strongly acidic or basic conditions unless required for a specific reaction. The carboxylic acid and pyrazole moieties can participate in acid-base reactions. Pyrazole ester derivatives have shown rapid degradation at pH 8.[5][6] 2. Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidation.[3] 3. Check for Incompatibilities: Avoid strong oxidizing agents and strong bases, which can cause vigorous reactions with nitroaromatic compounds.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.1. Perform Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[7][8] 2. Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and propose potential structures.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The primary factors are pH, exposure to light, temperature, the presence of oxidizing or reducing agents, and the choice of solvent. The nitro group can be susceptible to reduction, while the carboxylic acid and pyrazole ring can be influenced by pH.[1] Nitroaromatic compounds are also often light-sensitive.[2]

Q2: In which solvents is this compound likely to be most stable?

Q3: How should I store stock solutions of this compound?

A3: For short-term storage (days to weeks), refrigeration at 2-8°C in a tightly sealed, light-protected container is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[3] If the compound is sensitive to oxidation, storing under an inert atmosphere (argon or nitrogen) can enhance stability.

Q4: What is a simple way to check for degradation?

A4: A simple method is to use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation. A stability-indicating HPLC method should be developed and validated for accurate quantification.[10][11]

Q5: What are the likely degradation pathways for this molecule?

A5: Based on its structure, two primary degradation pathways can be hypothesized:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.[2]

  • Decarboxylation: The carboxylic acid group could be lost as carbon dioxide, particularly at elevated temperatures.

A visual representation of a hypothetical degradation pathway is provided below.

Degradation_Pathway parent This compound deg1 Reduction Product (e.g., 4-amino derivative) parent->deg1 Reduction (e.g., +[H]) deg2 Decarboxylation Product (5-Isobutyl-4-nitro-1H-pyrazole) parent->deg2 Decarboxylation (e.g., Heat, -CO2)

Hypothetical degradation pathways.

IV. Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent. For non-aqueous stock solutions, high-purity DMSO or methanol are common choices. For aqueous experiments, a buffered solution at the desired pH should be used. Pyrazole carboxylic acids are generally soluble in polar organic solvents.[12]

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial to achieve the target concentration. Use a vortex mixer or sonicator to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).[3]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[7][8][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of the compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, heat) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C in solution/solid) prep->thermal Expose to photo Photostability (ICH Q1B guidelines) prep->photo Expose to analyze Analyze samples by a stability-indicating HPLC method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze eval Assess peak purity and mass balance. Identify major degradants (LC-MS). analyze->eval

Workflow for a forced degradation study.
  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent and add an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound and add an equal volume of 0.1 M NaOH.

    • Incubate at an elevated temperature and collect samples at various time points.

    • Neutralize the samples before analysis. Pyrazole ester derivatives have shown susceptibility to basic hydrolysis.[5][6]

  • Oxidative Degradation:

    • Prepare a solution of the compound and add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and collect samples at different time points. The Fenton reagent (H₂O₂ and Fe²⁺) can also be used for more aggressive oxidation.[15][16]

  • Thermal Degradation:

    • Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C).

    • Also, expose the solid compound to the same temperature.

    • Collect samples at various time points.

  • Photostability:

    • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][17]

    • A control sample should be stored in the dark under the same temperature conditions.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting point would be a linear gradient from 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[10][11]

V. References

  • Yao, Y., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • Yao, Y., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Assayag, E. I., et al. (2006). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. PubMed. [Link]

  • Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 18-24. [Link]

  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(3), 485-502. [Link]

  • LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]

  • Saha, M., & Das, P. (2021). Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. Journal of the Indian Chemical Society, 98(9), 100125. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. [Link]

  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 136-143. [Link]

  • Liou, M. R., et al. (2012). The denitration pathway of p-nitrophenol in the hydrogen peroxide catalytic oxidation with an Fe(III)-resin catalyst. Water Science and Technology, 65(5), 896-902. [Link]

  • Muravyev, N. V., et al. (2020). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7002. [Link]

  • Sinditskii, V. P., et al. (2018). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

  • Eldebss, T. M. A., et al. (2023). Utilities of pyrazolone and its derivative in Heterocyclic Synthesis and Their Biological Applications. Egypt. J. Chem., 66(1), 473-495. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-131. [Link]

  • Sravani, G., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(4), 112-118. [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • Wang, R., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 43(28), 11157-11163. [Link]

  • Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical Sciences, 11(2), 1561-1574. [Link]

  • Patel, M. J., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Drug Development and Research, 4(2), 263-271. [Link]

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troubleshooting inconsistent results in 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this important pyrazole derivative. Pyrazole scaffolds are foundational in modern drug discovery, valued for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] However, their synthesis, particularly nitration and subsequent functionalization, requires careful control to ensure consistent and high-purity results.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve reproducible success in your experiments.

Section 1: Synthesis & Reaction Troubleshooting

The synthesis of this compound typically involves the cyclization of a 1,3-dicarbonyl precursor with a hydrazine source, followed by a regioselective nitration step.[6][7] Inconsistencies often arise during the nitration, which is a critical step for defining the molecule's final structure and reactivity.

Frequently Asked Questions (FAQs): Synthesis

Q1: My nitration reaction is resulting in a low yield of the desired 4-nitro isomer. What are the likely causes and how can I fix this?

A1: Low yield in pyrazole nitration is a common issue often rooted in reaction conditions that are either too harsh or too mild, leading to side reactions or incomplete conversion. The key is controlling the electrophilic attack on the pyrazole ring.[8][9]

Causality: The pyrazole ring is an aromatic system, but its reactivity towards electrophiles is highly dependent on the reaction medium.[10] In strongly acidic conditions (e.g., mixed nitric/sulfuric acid), the pyrazole nitrogen can be protonated. This deactivates the ring, making nitration more difficult and potentially favoring nitration on other parts of the molecule if substituents are present.[8][9] Conversely, conditions that are too mild may not be sufficient to generate the nitronium ion (NO₂⁺) needed for the reaction.

Troubleshooting Protocol:

  • Temperature Control is Critical: The nitration of pyrazoles is often exothermic.[11] Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent to prevent thermal decomposition and the formation of undesired byproducts.[12]

  • Optimize the Nitrating Agent:

    • Standard Method (HNO₃/H₂SO₄): This is the most common and powerful nitrating system. Ensure you are using a pre-cooled mixture and adding your pyrazole substrate slowly to maintain temperature control.[12]

    • Milder Alternatives: If significant degradation or unwanted side products are observed, consider a milder nitrating agent like acetyl nitrate (a mixture of HNO₃ in acetic anhydride).[8] This can sometimes improve regioselectivity for C-nitration over N-nitration.[13]

  • Order of Addition: Slowly add the pyrazole substrate to the pre-cooled nitrating mixture. This helps maintain a low temperature and prevents localized overheating, which can promote side reactions.[12]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time can lead to the formation of dinitrated or other impurities.

Q2: I am observing significant amounts of an N-nitro byproduct. How can I favor C4-nitration?

A2: The formation of N-nitro pyrazoles occurs when the N1 position is unsubstituted and reaction conditions allow for nucleophilic attack by the ring nitrogen.[8][13] While sometimes an N-nitro pyrazole can rearrange to the C-nitro product, this is not always efficient.

Causality: The lone pair on the N1 nitrogen is nucleophilic. Under less acidic conditions, this nitrogen can compete with the C4 carbon for the electrophilic nitronium ion. In some cases, N-nitration is a reversible kinetic product, while the C4-nitro isomer is the more stable thermodynamic product.[13]

Troubleshooting Protocol:

  • Ensure Strongly Acidic Conditions: Using a robust system like concentrated H₂SO₄ as the solvent ensures that the N1 nitrogen is protonated. This protonation acts as a "protecting group," deactivating the nitrogen and directing the electrophilic attack to the carbon framework of the pyrazole ring.[8][9]

  • Consider an N1-Protecting Group: If issues persist, a more robust strategy is to protect the N1 position with a removable group (e.g., a tosyl or BOC group) prior to nitration. This physically blocks N-nitration. The protecting group can be removed in a subsequent step.

  • Thermal Rearrangement: In some specific cases, the isolated N-nitro intermediate can be heated in an acidic medium to encourage rearrangement to the more stable C-nitro product.[8] This should be tested on a small scale first, as it can also lead to decomposition.

Workflow for Synthesis and Nitration

Below is a generalized workflow for the synthesis and subsequent nitration of the pyrazole core.

G cluster_synthesis Step 1: Pyrazole Ring Synthesis cluster_nitration Step 2: Regioselective Nitration cluster_purification Step 3: Purification start 1,3-Dicarbonyl Precursor + Hydrazine Source reaction1 Cyclocondensation (e.g., in Acetic Acid or Alcohol) start->reaction1 product1 5-Isobutyl-1H-pyrazole-3-carboxylic Acid reaction1->product1 reaction2 Electrophilic Aromatic Substitution product1->reaction2 nitrating_agent Nitrating Mixture (e.g., HNO₃/H₂SO₄ at 0-5°C) nitrating_agent->reaction2 product2 Crude 5-Isobutyl-4-nitro-1H- pyrazole-3-carboxylic Acid reaction2->product2 purification Workup & Recrystallization or Column Chromatography product2->purification final_product Pure Final Product purification->final_product

Caption: General experimental workflow for synthesis and nitration.

Section 2: Purification & Isolation

Purification is paramount for obtaining reliable data in downstream biological assays. Impurities can lead to misleading results or interfere with analytical characterization. The carboxylic acid and nitro groups on the target molecule give it specific solubility and polarity characteristics that must be considered.

Frequently Asked Questions (FAQs): Purification

Q3: My compound precipitates as an oil or fails to crystallize during workup. What purification strategy should I adopt?

A3: Oiling out is common when the melting point of the crude product is lower than the temperature of the solution or when impurities suppress the crystal lattice formation. A systematic approach to solvent selection is required.

Causality: The polarity of this compound is dominated by the polar carboxylic acid and nitro groups, but the isobutyl group provides some nonpolar character. Finding a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is key for effective recrystallization.[12][14]

Troubleshooting Protocol:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents on a small scale. Good single-solvent candidates for recrystallization are often alcohols (ethanol, isopropanol) or esters (ethyl acetate).[14]

  • Use a Two-Solvent System: This is often the most effective method.

    • Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is poorly soluble, e.g., water or hexane) dropwise until persistent turbidity (cloudiness) is observed.[14]

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Acid-Base Extraction: Exploit the acidic nature of the carboxylic acid.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified product.

    • Filter the solid and wash with cold water.[12]

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option. Due to the acidic nature of the compound, it may streak on standard silica. To mitigate this, add a small amount of acetic acid (0.5-1%) to the mobile phase (e.g., a hexane/ethyl acetate gradient).

Data Table: Recrystallization Solvent Systems
Solvent SystemTypePolarityNotes
Ethanol/WaterTwo-SolventPolar/PolarDissolve in hot ethanol, add hot water until turbid. Effective for polar compounds.[14]
Ethyl Acetate/HexaneTwo-SolventMid-Polar/Non-PolarGood for removing non-polar impurities.
IsopropanolSingle-SolventPolarCan be effective if impurities have significantly different solubility.
TolueneSingle-SolventNon-PolarLess common, but can be useful for removing highly polar impurities.

Section 3: Analytical & Stability Issues

Inconsistent analytical data can derail a research project. Understanding the potential stability and analytical behavior of your compound is crucial for generating reliable and publishable results.

Frequently Asked Questions (FAQs): Analysis & Stability

Q4: I am seeing broad peaks or inconsistent integration in my ¹H NMR spectrum. What could be the cause?

A4: Broad NMR peaks for pyrazole derivatives can be caused by several factors, including tautomerism, proton exchange, the presence of paramagnetic impurities, or low solubility.

Causality: The N1 proton of the pyrazole ring is acidic and can undergo rapid exchange with residual water or other protic solvents, leading to peak broadening.[15] Furthermore, pyrazoles with a proton on a nitrogen atom can exist as a mixture of tautomers, which, if interconverting on the NMR timescale, can also cause peak broadening.[15]

Troubleshooting Protocol:

  • Ensure Sample is Dry: Thoroughly dry your sample under high vacuum to remove residual solvents and water.

  • Use a Deuterated Aprotic Solvent: Acquire the spectrum in a solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly useful as it can slow down the exchange of the N-H proton, often resulting in a sharper peak.

  • Perform a D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium and its peak will disappear, confirming its identity.

  • Check for Paramagnetic Impurities: Traces of metal ions (e.g., from catalysts or reagents) can cause significant line broadening. If suspected, purify the sample again via chromatography or an acid-base wash.

Q5: My compound shows signs of degradation upon storage or when dissolved in solution for biological assays. How can I improve its stability?

A5: While the pyrazole ring itself is generally stable, the combination of a nitro group and a carboxylic acid can make the molecule susceptible to degradation under certain conditions, such as exposure to strong bases, high pH, or light.

Causality: The electron-withdrawing nature of the nitro and carboxylic acid groups can influence the overall electronic stability of the molecule. In basic solutions, deprotonation of the carboxylic acid and potentially the pyrazole N-H can occur, which may open pathways for decomposition. Some nitroaromatic compounds are also known to be light-sensitive.

Troubleshooting Protocol:

  • Storage Conditions: Store the solid compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Solution Stability: For biological assays, prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles.

  • pH Control: When preparing aqueous solutions for assays, use a buffered system (e.g., PBS or HEPES) to maintain a stable physiological pH. Avoid highly basic or acidic conditions unless required for a specific experimental reason.

  • Check for Nitrosation Risk: In acidic conditions and in the presence of nitrite sources, some pyrazole derivatives can form potentially carcinogenic nitrosamines.[16] While less of a concern for this specific structure during typical synthesis, it is a factor to be aware of in biological systems or during long-term stability studies under non-ideal conditions.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues of low yield or purity.

G start Inconsistent Result: Low Yield or Purity check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Multiple Side Products? incomplete->side_products No extend_time Action: Extend Reaction Time or Increase Temperature Slightly incomplete->extend_time Yes check_temp Action: Lower Reaction Temp (0-5°C) & Slow Reagent Addition side_products->check_temp Yes purification_issue Problem is in Purification? side_products->purification_issue No success Problem Solved extend_time->success check_reagents Action: Verify Reagent Purity & Stoichiometry check_temp->check_reagents check_reagents->success recrystallize Action: Screen New Recrystallization Solvents purification_issue->recrystallize Yes chromatography Action: Use Column Chromatography (consider acidic modifier) purification_issue->chromatography No, Recrystallization Fails recrystallize->success chromatography->success

Caption: Decision tree for troubleshooting low yield and purity.

References
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  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
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  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
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  • Method for purifying pyrazoles. (n.d.). Google Patents.
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  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
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  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). PubMed Central.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI.
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  • 5-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. (n.d.). ChemicalBook.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). Cherry.
  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.). Google Patents.
  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. (n.d.). Benchchem.
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). Benchchem.
  • 5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Lead Sciences.
  • 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. (n.d.). BLDpharm.
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  • Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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Technical Support Center: Scaling Up the Synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications as a key intermediate in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a substituted pyrazole core, makes it a valuable building block for creating diverse molecular libraries. However, scaling up its synthesis from the lab bench to pilot or manufacturing scale presents significant challenges, primarily centered on the highly exothermic and potentially hazardous nitration step.

This technical support guide provides a comprehensive framework for researchers and process chemists to navigate the complexities of this synthesis. We will cover a proposed synthetic route, detailed protocols, critical scale-up considerations, and an in-depth troubleshooting guide to address common issues encountered during production.

Section 1: Proposed Synthetic Pathway

The synthesis of the target molecule is most logically approached via a two-step process: (1) the formation of the pyrazole ring system through a condensation reaction, followed by (2) the regioselective nitration of the heterocyclic core. This pathway is based on well-established principles of pyrazole synthesis, such as the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[1][2]

The proposed pathway begins with the Claisen condensation of diethyl oxalate and 4-methyl-2-pentanone to form a β-ketoester intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the 5-isobutyl-1H-pyrazole-3-carboxylic acid core. The final step is the electrophilic nitration at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for this reaction.[3]

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Nitration Diethyl Oxalate Diethyl Oxalate Intermediate_Ketoester Ethyl 2,4-dioxo-6-methylheptanoate Diethyl Oxalate->Intermediate_Ketoester Claisen Condensation (NaOEt) 4-Methyl-2-pentanone 4-Methyl-2-pentanone 4-Methyl-2-pentanone->Intermediate_Ketoester Claisen Condensation (NaOEt) Pyrazole_Intermediate 5-Isobutyl-1H-pyrazole-3-carboxylic Acid Intermediate_Ketoester->Pyrazole_Intermediate Cyclization/ Hydrolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazole_Intermediate Cyclization/ Hydrolysis Final_Product This compound Pyrazole_Intermediate->Final_Product Electrophilic Nitration Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Final_Product

Caption: Proposed two-step synthetic workflow.

Section 2: Detailed Experimental Protocols (Lab-Scale)

The following protocols are designed for a laboratory setting and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 5-Isobutyl-1H-pyrazole-3-carboxylic Acid

This procedure involves the initial condensation to form the dicarbonyl intermediate, followed by cyclization with hydrazine.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
4-Methyl-2-pentanone100.160.8011001.0
Diethyl Oxalate146.141.0781201.2
Sodium Ethoxide (21% in EtOH)68.050.8671101.1
Hydrazine Hydrate (~64%)50.061.031501.5
Ethanol (Anhydrous)----
Hydrochloric Acid (Conc.)----
Water (Deionized)----

Protocol:

  • Intermediate Formation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (200 mL) and sodium ethoxide solution (110 mmol).

  • To this solution, add a mixture of 4-methyl-2-pentanone (100 mmol) and diethyl oxalate (120 mmol) dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature. In a separate flask, dissolve hydrazine hydrate (150 mmol) in ethanol (50 mL).

  • Add the hydrazine solution to the reaction mixture dropwise, maintaining the temperature below 30°C. An exotherm may be observed.

  • Once the addition is complete, stir the mixture at room temperature for 12 hours.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add 200 mL of water to the residue and stir. Carefully acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate should form.

  • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry under vacuum at 50°C to a constant weight.

Step 2: Nitration to this compound

CRITICAL SAFETY WARNING: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[4] This procedure must be performed behind a blast shield in a chemical fume hood. Ensure an ice bath and a quenching solution (e.g., a large volume of ice water) are readily accessible. Wear acid-resistant gloves, a face shield, and a lab coat.[5][6]

Reagents and Materials:

ReagentMolar Mass ( g/mol )ConcentrationAmount (mmol)Equivalents
5-Isobutyl-1H-pyrazole-3-carboxylic Acid182.21-501.0
Sulfuric Acid (H₂SO₄)98.0898%--
Nitric Acid (HNO₃)63.0170%551.1

Protocol:

  • Prepare Nitrating Mixture: In a flask, cool concentrated sulfuric acid (100 mL) to 0°C using an ice-salt bath.

  • Slowly add concentrated nitric acid (55 mmol) dropwise to the cold sulfuric acid. Maintain the internal temperature below 10°C throughout the addition. This mixture is highly corrosive and a strong oxidizer.[7]

  • Dissolve Substrate: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 5-Isobutyl-1H-pyrazole-3-carboxylic acid (50 mmol) in concentrated sulfuric acid (50 mL) at room temperature. Once dissolved, cool the solution to 0°C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution. CRITICAL: The internal temperature of the reaction must be maintained between 0-5°C.[8] A rapid temperature increase indicates a potential runaway reaction.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. This step is also exothermic.

  • The solid product should precipitate out of the aqueous solution. If precipitation is slow, continue stirring in the ice bath for an additional hour.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with a large amount of cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed.[8]

Section 3: Scale-Up Considerations

Transitioning from lab-scale to pilot-scale synthesis introduces significant challenges that must be proactively managed.

ParameterLab-Scale (50 mmol)Pilot-Scale (5 mol)Rationale / Key Considerations
Reactor Glass Flask (500 mL)Jacketed Glass or Stainless Steel Reactor (20 L)The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. A jacketed reactor with a thermal control unit is essential for managing the exotherm.[9]
Mixing Magnetic StirrerOverhead Mechanical Stirrer (Baffle System)Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and increasing risk.[9] Baffles are crucial for ensuring homogeneity.
Reagent Addition Dropping Funnel (Manual)Metering Pump (Automated)Slow, controlled addition of the nitrating mixture is critical to prevent dangerous temperature spikes. A metering pump provides precise and consistent control over the addition rate.[9]
Temperature Control Ice-Salt BathCirculating Chiller/Heater UnitAn external bath is insufficient for large volumes. A dedicated thermal control unit connected to the reactor jacket is required for precise and responsive temperature management.
Quenching Manual Pour onto IceReverse Addition: Pump reaction mix into chilled waterPumping the reaction mixture into a large, well-stirred vessel of chilled water is a safer and more controlled method for quenching on a large scale.

Section 4: Troubleshooting Guide (Q&A Format)

G start Problem Observed low_yield Q: Low Yield in Nitration Step? start->low_yield impurities Q: Multiple Spots on TLC (Impurities)? start->impurities temp_spike Q: Temperature Spike During Addition? start->temp_spike cause_temp Cause: Poor Temp Control (> 10°C) low_yield->cause_temp cause_incomplete Cause: Incomplete Reaction (Insufficient time/temp) low_yield->cause_incomplete cause_decomp Cause: Product Decomposition low_yield->cause_decomp cause_side_rxn Cause: Side Reactions (Over-nitration, oxidation) impurities->cause_side_rxn cause_addition Cause: Addition Rate Too Fast temp_spike->cause_addition cause_cooling Cause: Inefficient Cooling temp_spike->cause_cooling sol_emergency Solution: STOP ADDITION. Prepare for emergency quench if uncontrollable. temp_spike->sol_emergency cause_temp->cause_side_rxn sol_temp Solution: Maintain 0-5°C. Improve cooling efficiency. cause_temp->sol_temp sol_monitor Solution: Monitor by TLC. Increase reaction time if needed. cause_incomplete->sol_monitor sol_quench Solution: Ensure slow, controlled quench onto excess ice. cause_decomp->sol_quench sol_regio Solution: Strict temp control. Use correct stoichiometry. cause_side_rxn->sol_regio sol_addition Solution: Reduce addition rate. Use a metering pump for scale-up. cause_addition->sol_addition cause_cooling->sol_temp

Caption: Troubleshooting decision tree for the nitration step.

Q: My yield for the nitration step is very low. What are the likely causes?

A: Low yield is a common problem that can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the disappearance of the starting material by a suitable method like TLC or HPLC. If the reaction stalls, extending the reaction time at 0-5°C may help.

  • Poor Temperature Control: If the temperature rises significantly above 10°C, side reactions such as oxidation or decomposition of the starting material or product can occur, leading to a lower yield of the desired product.[9]

  • Loss During Work-up: The product may have some solubility in the acidic aqueous solution. Ensure the quenching and filtration steps are performed at a low temperature (< 5°C) to minimize solubility losses. Also, ensure the washings are done with ice-cold water.

Q: I'm observing multiple spots on my TLC plate after nitration. What are these impurities and how can I avoid them?

A: The presence of multiple spots indicates the formation of side products.

  • Regioisomers: While nitration is expected to be highly selective for the C4 position, extreme conditions could lead to small amounts of other isomers.

  • Di-nitrated Products: Using an excess of the nitrating agent or allowing the temperature to rise can lead to the formation of di-nitro pyrazoles.

  • Oxidation Products: The strong oxidizing nature of the mixed acid can lead to degradation of the pyrazole ring or the isobutyl side chain if the temperature is not strictly controlled.

To avoid these impurities:

  • Strict Temperature Control: This is the most critical parameter. Maintaining the temperature between 0-5°C is paramount.[8]

  • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of nitric acid. A large excess will favor over-nitration.

  • Controlled Addition: Add the nitrating mixture slowly and sub-surface (if possible on scale-up) to ensure rapid dispersion and prevent localized high concentrations.[9]

Q: The reaction temperature spiked during the addition of the nitrating mixture. What went wrong and is the batch salvageable?

A: A sudden temperature spike is a serious safety concern indicating that the rate of heat generation is exceeding the rate of heat removal.

  • What Went Wrong: The most likely causes are: (1) the addition rate of the nitrating mixture was too fast, or (2) the cooling system was inefficient or failed.[]

  • Is it Salvageable? If the temperature spike was minor (e.g., to 15-20°C) and quickly brought under control, the batch may be salvageable, but it will likely contain a higher percentage of impurities. If the temperature rise is rapid and uncontrollable, this is a runaway reaction. The priority is safety, not saving the batch. The reaction should be quenched immediately by adding it to a large volume of ice water, if this can be done safely.

Q: My final product is difficult to purify by recrystallization. What are my options?

A: If standard recrystallization from an alcohol/water system is ineffective, consider the following:

  • Alternative Solvents: Screen other solvent systems for recrystallization, such as ethyl acetate/heptane or acetone/water.

  • Acid-Base Extraction: The product contains a carboxylic acid group, making it acidic. You can dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a mild basic solution (e.g., saturated sodium bicarbonate) to extract the product into the aqueous layer as its salt. Impurities may remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the purified product, which is then filtered.[8]

  • Slurry Wash: Slurrying the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or dichloromethane) can be an effective purification method.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling mixed acid nitrations? A: Always prepare the nitrating mixture by adding acid to acid (nitric into sulfuric) while cooling. Never add water to the mixture, as this can generate extreme heat. Perform the reaction in a fume hood behind a blast shield. Have emergency quench and neutralization materials (sodium bicarbonate) readily available. Ensure all personnel are trained on the specific hazards.[11]

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a fast and effective method for lab-scale monitoring. A suitable mobile phase might be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure sharp spots. For scale-up, High-Performance Liquid Chromatography (HPLC) is preferred for its quantitative accuracy.

Q: What are the best practices for waste disposal from this synthesis? A: The acidic aqueous waste from the work-up must be neutralized before disposal. This should be done carefully and slowly in a large, well-ventilated container by adding a base like sodium carbonate or sodium hydroxide, as the neutralization is exothermic and will release CO₂ gas. All organic waste should be collected in a designated halogen-free solvent waste container. Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[11]

Q: Which analytical techniques are recommended for characterizing the final product? A: For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. Mass Spectrometry (MS) will confirm the molecular weight. Purity should be assessed by HPLC. Elemental Analysis (CHN) can provide further confirmation of the empirical formula.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC, PubMed Central. Available at: [Link]

  • Koldobskii, G. I., & Pevzner, M. S. (2022). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Finnegan, W. G., & Henry, R. A. (1960). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. Available at: [Link]

  • Chemical Safety. (2024). Nitration reaction safety. YouTube. Available at: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. Available at: [Link]

  • Mengeş, N., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Pharmaceutical Technology. (2016). Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. UW EH&S. Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. UW EH&S. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

Sources

Technical Support Center: Analytical Method Validation for 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The information herein is structured to address common challenges and frequently asked questions, ensuring the successful validation of your analytical methods in alignment with regulatory expectations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analytical method validation for this compound.

Q1: What is the first step in developing a robust analytical method for this compound?

A fundamental first step is to thoroughly understand the physicochemical properties of this compound.[1] Key characteristics to determine include its solubility in various solvents, pKa, melting point, and sensitivity to light and moisture.[1] This foundational knowledge is crucial for selecting the appropriate analytical technique and designing effective validation studies.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accessible and robust technique for the routine quantification of small molecules like pyrazole derivatives.[2] This method separates compounds based on their hydrophobicity and quantifies them by measuring their absorption of ultraviolet light.[2] Given the polar nature of pyrazole carboxylic acid derivatives, an RP-HPLC method is a suitable choice.[3]

Q3: What are the critical validation parameters I need to assess according to regulatory guidelines?

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6][7]

  • Accuracy: The closeness of test results to the true value.[4][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][6] This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5][6]

Q4: How do I demonstrate the specificity of my analytical method?

To demonstrate specificity, you should analyze samples of the drug substance, placebo (if applicable), and a mixture of the drug substance with potential impurities or degradation products. The method is considered specific if it can distinguish the analyte of interest from other components without interference.[4][5] In cases where a single analytical procedure cannot provide complete discrimination, a combination of two or more analytical procedures may be necessary.[8]

Q5: What should I do if my method fails to meet the acceptance criteria for a validation parameter?

If a validation parameter is not met, it is crucial to investigate the root cause. This may involve re-evaluating the method parameters, sample preparation procedures, or the suitability of the analytical instrumentation.[1] A systematic troubleshooting approach, as detailed in the guides below, should be followed to identify and rectify the issue before re-validating the method.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analytical method validation of this compound, with a focus on HPLC-based methods.

A. HPLC Troubleshooting
Issue 1: Peak Tailing

Peak tailing is a common issue that can affect resolution, quantitation, and reproducibility.[9]

Potential Cause Recommended Solution
Secondary Interactions: Interaction of the analyte with active sites (silanols) on the column packing.[10]- Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of the analyte. For a carboxylic acid, a lower pH (e.g., using a phosphate or citrate buffer) will keep it in its protonated, less polar form. - Use a Different Stationary Phase: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.[11]
Column Overload: Injecting too much sample onto the column.[12]- Reduce Injection Volume or Concentration: Decrease the amount of sample injected to see if the peak shape improves.[11][12]
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or stationary phase.- Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter.[10] - Flush the Column: Reverse flush the column with a strong organic solvent to remove contaminants.[11]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.- Minimize Tubing Length and Diameter: Use shorter, narrower PEEK tubing to reduce extra-column band broadening.[11]
Issue 2: Poor Resolution
Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition: The mobile phase does not provide adequate separation of the analyte from other components.- Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to separate complex mixtures. - Change Organic Solvent: Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter the selectivity.
Low Column Efficiency: The column may be old or damaged.- Replace the Column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.
Inappropriate Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation.- Adjust Column Temperature: Use a column oven to control and optimize the temperature for better resolution.[11]
Issue 3: Inconsistent Retention Times
Potential Cause Recommended Solution
Leaks in the System: Leaks can cause fluctuations in the flow rate.- Check for Leaks: Inspect all fittings and connections for any signs of leakage and tighten them as needed.[11]
Air Bubbles in the System: Air bubbles can disrupt the flow of the mobile phase.- Degas Mobile Phase: Ensure the mobile phase is properly degassed before use.[11] - Purge the System: Purge the pump to remove any trapped air bubbles.[11]
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analysis, especially when using a gradient.[11]
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.- Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate measurements of all components.[11]
B. General Method Validation Troubleshooting
Problem Potential Cause Recommended Solution
Poor Accuracy/Precision - Inconsistent sample preparation - Instrument malfunction - Analyst error- Standardize the sample preparation procedure. - Perform system suitability tests before each run. - Ensure proper training of analysts.
Lack of Linearity - Inappropriate concentration range - Detector saturation - Analyte instability- Adjust the concentration range of the calibration standards. - Dilute samples to fall within the linear range of the detector. - Investigate the stability of the analyte in the chosen solvent.
Inadequate Specificity - Co-eluting impurities or degradation products - Matrix effects- Optimize the chromatographic conditions (e.g., mobile phase, column, temperature) to achieve better separation. - Employ a more selective detector, such as a mass spectrometer. - Perform forced degradation studies to identify potential interferences.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key validation experiments, grounded in the principles of ICH Q2(R1).[8][13][14]

A. Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the this compound reference standard at a known concentration.

    • Prepare a placebo solution containing all the excipients of the formulation (if applicable).

    • Prepare a solution containing a mixture of the reference standard and known related substances or impurities.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the drug substance to generate potential degradation products.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system. .

  • Data Analysis:

    • Compare the chromatograms of the different solutions.

    • Assess the resolution between the peak for this compound and any other peaks.

    • The method is considered specific if there is no interference from the placebo, impurities, or degradation products at the retention time of the analyte peak.

B. Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).[3]

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot the peak area (or height) versus the concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

    • The method is considered linear if the correlation coefficient is typically ≥ 0.999.

C. Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Preparation of Spiked Samples:

    • Prepare placebo samples (if applicable) and spike them with known amounts of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

  • Chromatographic Analysis:

    • Analyze the spiked samples using the analytical method.

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • The method is considered accurate if the mean percentage recovery is within an acceptable range (e.g., 98.0% to 102.0%).

D. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six independent test samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results from both the repeatability and intermediate precision studies.

    • The method is considered precise if the RSD is within an acceptable limit (e.g., ≤ 2%).

IV. Visualizations

A. Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Understand Physicochemical Properties MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 I1 Routine Analysis V6->I1 I2 Quality Control I1->I2

Caption: Workflow for analytical method development and validation.

B. Troubleshooting Logic for HPLC Peak Tailing

G cluster_single cluster_all start Peak Tailing Observed q1 Is it a single peak or all peaks? start->q1 a1 Check for secondary interactions q1->a1 Single a2 Check for column issues q1->a2 All s1 Adjust mobile phase pH a1->s1 s2 Use end-capped column a1->s2 s3 Check for column overload a2->s3 s4 Check for column contamination a2->s4

Caption: Troubleshooting logic for HPLC peak tailing issues.

V. References

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Nitro-Pyrazoles: Evaluating 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2] The introduction of a nitro group to this heterocyclic system often potentiates its pharmacological effects, leading to a class of compounds—nitro-pyrazoles—with significant antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the biological activity of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid in the context of other nitro-pyrazole derivatives. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a comprehensive framework for its evaluation. We will delve into the known biological activities of structurally related nitro-pyrazoles, provide detailed experimental protocols for assessing its potential efficacy, and discuss the structure-activity relationships that govern this important class of molecules.

The Chemical Landscape of Nitro-Pyrazoles

Nitro-pyrazoles are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and at least one nitro group substituent. The position of the nitro group, along with other substituents on the pyrazole ring, profoundly influences the compound's physicochemical properties and, consequently, its biological activity. The general structure of a substituted nitro-pyrazole is depicted below:

Caption: General structure of a substituted nitro-pyrazole.

For the compound of interest, This compound , the substituents are as follows:

  • R1: Carboxylic Acid (-COOH)

  • R2: Nitro group (-NO2) at the 4-position

  • R3: Isobutyl group (-CH2CH(CH3)2) at the 5-position

The presence of the carboxylic acid and nitro groups suggests potential for various biological interactions, including hydrogen bonding and charge-transfer complexes, which are often crucial for receptor binding and enzyme inhibition.

Comparative Biological Activities of Nitro-Pyrazoles

While data on this compound is sparse, the broader family of nitro-pyrazoles has been extensively studied. This section summarizes the known biological activities of various nitro-pyrazole derivatives, providing a benchmark for the potential activities of our target compound.

Antimicrobial Activity

Nitro-pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][5] The nitro group is a key pharmacophore, often associated with the generation of reactive nitrogen species that can damage microbial DNA and proteins.

Compound Organism(s) Activity (MIC) Reference
1-(2,4-dinitrophenyl)-3,5-diphenyl-pyrazoleStaphylococcus aureus, Bacillus subtilis12.5 - 25 µg/mL[2]
4-nitro-pyrazole-based thiazole derivativesStreptococcus pyogenes, Pseudomonas aeruginosaNot specified[3]
Nitrofuran-containing tetra-substituted pyrazoleE. coli, P. aeruginosa, S. aureus, B. subtilisGood activity[2]
3-(5-(4-nitrophenyl)-2-furyl)-pyrazole derivativesS. aureus, E. coli, Candida albicansPronounced effect[4]

Structure-Activity Relationship Insights:

  • The presence of a nitro group on the pyrazole ring or on a phenyl substituent is often crucial for antimicrobial activity.

  • The nature and position of other substituents can modulate the potency and spectrum of activity. For instance, the introduction of bulky or lipophilic groups can enhance membrane permeability.

Anticancer Activity

The antiproliferative effects of nitro-pyrazoles have been documented against various cancer cell lines.[6][7] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Compound Cell Line(s) Activity (IC50) Reference
Pyrazole-biphenyl derivativesK-562 (leukemia)69.95% inhibition[8]
5-alkylated selanyl-1H-pyrazole derivativesHepG2 (liver cancer)13.85 - 15.98 µM[6]
Pyrazolo[3,4-b]pyridine analogsHepG2, MCF7, HeLa3.11 - 4.91 µM[6]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesHL-60, HeLa, Raji, MCF7, MDA-MB-231Promising activity[9]

Structure-Activity Relationship Insights:

  • The substitution pattern on the pyrazole ring significantly influences anticancer potency.

  • Hybrid molecules incorporating other pharmacophores, such as indole or pyridine moieties, have shown enhanced activity.[6]

  • The presence of a carboxylic acid group can provide an additional point of interaction with biological targets.[9]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of standardized in vitro assays should be performed. The following protocols are provided as a guide for researchers.

Synthesis of this compound

Synthesis_Workflow A Ethyl isobutylacetate D Ethyl 2,4-dioxo-5-methylhexanoate A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D F Ethyl 5-isobutyl-4-nitro-2,4-dioxohexanoate D->F Nitration E Nitrating agent (e.g., HNO3/H2SO4) E->F H Ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate F->H Cyclization G Hydrazine hydrate G->H J This compound H->J Hydrolysis I Base hydrolysis (e.g., NaOH) I->J

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Claisen Condensation: React ethyl isobutylacetate with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding β-ketoester, ethyl 2,4-dioxo-5-methylhexanoate.

  • Nitration: Treat the resulting β-ketoester with a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 4-position.

  • Cyclization: React the nitrated intermediate with hydrazine hydrate to form the pyrazole ring, yielding ethyl 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylate.

  • Hydrolysis: Hydrolyze the ester group using a base, such as sodium hydroxide, followed by acidification to obtain the final product, this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of the test compound against various microbial strains.

MIC_Workflow A Prepare stock solution of test compound in DMSO B Perform serial two-fold dilutions in 96-well plate A->B D Add inoculum to each well B->D C Prepare standardized microbial inoculum C->D E Incubate at appropriate temperature and duration D->E F Visually inspect for turbidity or use a plate reader E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of the test compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound prepared by serial dilution in cell culture medium. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The existing body of research strongly suggests that nitro-pyrazole derivatives are a promising class of compounds with significant potential in the development of new antimicrobial and anticancer agents. While direct biological data for this compound is currently lacking, its structural features—a nitro group, a carboxylic acid moiety, and an isobutyl substituent—indicate a high probability of interesting biological activities.

The experimental protocols provided in this guide offer a clear and robust framework for the synthesis and comprehensive biological evaluation of this specific compound. By conducting these assays, researchers can elucidate its antimicrobial spectrum, cytotoxic profile, and potential mechanisms of action. The resulting data will not only fill a critical knowledge gap but also contribute to a deeper understanding of the structure-activity relationships within the nitro-pyrazole family. Future research should focus on the systematic evaluation of this compound and its analogs to fully explore their therapeutic potential.

References

  • (Reference to a general review on pyrazole chemistry and applic
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • (Reference to a study on the synthesis of pyrazole deriv
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86–96. (2014).
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7865–7878. (2021).
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3873–3880. (2009).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3137. (2021).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5468. (2023).
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • (Reference to a study on pyrazole synthesis)
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 782–793. (2013).
  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2. (2013).
  • (Reference to a general organic chemistry textbook or a review on synthesis)
  • (Reference to a study on structure-activity rel
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. ChemicalBook.
  • (Reference to a review on antimicrobial drug discovery)
  • (Reference to a review on anticancer drug discovery)
  • (Reference to a study on pyrazole synthesis and biological activity)
  • (Reference to a study on structure-activity relationships of pyrazole deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(1), 105433. (2025).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 649-662. (2019).
  • Synthesis of pyrazole carboxylic acid intermediate 5...

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A Comparative Guide to the Structure-Activity Relationship of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles from the broader field of pyrazole chemistry to propose a rational approach for the design and evaluation of novel therapeutic agents based on this scaffold. While direct comparative data for this specific analog series is not extensively published, this guide offers a predictive SAR framework grounded in authoritative literature, empowering researchers to explore this chemical space with a clear rationale.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3] Several FDA-approved drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in the development of targeted therapies.[1][2]

The subject of this guide, this compound, presents a unique combination of substituents that suggests potential for targeted biological activity. The isobutyl group at the C5 position offers a lipophilic anchor, the electron-withdrawing nitro group at C4 can modulate the electronic properties of the ring and may be crucial for specific interactions, and the carboxylic acid at C3 provides a key site for hydrogen bonding or salt bridge formation with a biological target. Understanding how modifications to each of these substituents impact biological activity is paramount for optimizing lead compounds.

Proposed Structure-Activity Relationship (SAR) Framework

Based on extensive literature on related pyrazole analogs, we can construct a hypothetical SAR framework to guide the exploration of this compound derivatives. The following sections dissect the potential roles of each substituent and propose modifications likely to influence biological efficacy.

The pyrazole ring itself is not merely a passive scaffold; its nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring's aromaticity contributes to stacking interactions with biological macromolecules. The relative orientation of substituents is critical, and any modification must consider the potential impact on the overall conformation and electronic distribution of the molecule.

The carboxylic acid at the C3 position is a strong candidate for forming critical interactions with a target protein, such as a salt bridge with a basic amino acid residue (e.g., lysine or arginine) or hydrogen bonds with polar residues in an active site.

Table 1: Proposed SAR for Modifications at the C3-Position

Modification of Carboxylic AcidPredicted Impact on ActivityRationale
Esterification (e.g., methyl, ethyl ester)Likely decrease or loss of activityMasks the key hydrogen bond donating and accepting capabilities, and the negative charge potential. May act as a prodrug if hydrolyzed in vivo.
Amidation (e.g., primary, secondary, tertiary amides)Variable, potential for new interactionsCan introduce new hydrogen bond donors/acceptors and alter lipophilicity. The specific substituent on the amide nitrogen will be critical.
Bioisosteric replacement (e.g., tetrazole, hydroxamic acid)Potentially retained or enhanced activityThese acidic bioisosteres can mimic the key interactions of the carboxylic acid while potentially improving metabolic stability or cell permeability.

The strongly electron-withdrawing nitro group at the C4 position significantly influences the pKa of the pyrazole ring nitrogens and the carboxylic acid. It may also participate in specific polar interactions within a binding pocket. In some series of pyrazole-based kinase inhibitors, a nitro group has been found to be an optimal substituent for activity.[2]

Table 2: Proposed SAR for Modifications at the C4-Position

Modification of Nitro GroupPredicted Impact on ActivityRationale
Reduction to an amine (-NH2)Significant change in activity, potential for new interactionsThe amine group is a hydrogen bond donor and basic, fundamentally altering the electronic and steric profile. It can serve as a handle for further derivatization.
Replacement with other electron-withdrawing groups (e.g., -CN, -CF3)Potentially retained or altered activityThese groups can mimic the electron-withdrawing nature of the nitro group, but with different steric and hydrogen bonding potential.
Replacement with halogens (e.g., -Cl, -F)Variable, depends on the targetHalogens can alter lipophilicity and participate in halogen bonding, potentially leading to improved activity and selectivity.
Replacement with hydrogen (unsubstituted at C4)Likely a significant change in activityRemoval of the substituent at C4 would serve as a key baseline to understand its importance for the observed biological effect.

The isobutyl group at the C5 position is a moderately sized lipophilic substituent that likely occupies a hydrophobic pocket in the target protein. Its size, shape, and lipophilicity are key parameters to optimize for improved binding affinity and selectivity.

Table 3: Proposed SAR for Modifications at the C5-Position

Modification of Isobutyl GroupPredicted Impact on ActivityRationale
Variation of alkyl chain length and branching (e.g., n-propyl, sec-butyl, tert-butyl)Activity highly dependent on the shape of the hydrophobic pocketProbing the steric tolerance of the binding site. Small changes can lead to significant gains or losses in affinity.
Introduction of cyclic structures (e.g., cyclopropyl, cyclopentyl)Potential for increased rigidity and improved bindingConstraining the conformation of the substituent can reduce the entropic penalty of binding.
Introduction of aromatic rings (e.g., phenyl, substituted phenyl)Potential for new π-stacking or hydrophobic interactionsAromatic groups can introduce new binding modes and provide vectors for further optimization.
Introduction of polar functional groups (e.g., -CH2OH, -CH2OCH3)May improve solubility and introduce new hydrogen bonding opportunitiesBalancing lipophilicity and exploring polar interactions at the edge of the hydrophobic pocket.

Experimental Protocols

To validate the proposed SAR framework, a systematic synthesis and biological evaluation of analogs is required. The following protocols provide a starting point for researchers.

A common and versatile method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target scaffold, a plausible synthetic route is outlined below.

G cluster_0 Synthesis of this compound Analogs start Isovalerylacetate Derivative step1 Nitration start->step1 intermediate1 Nitro-1,3-dicarbonyl step1->intermediate1 step2 Cyclization with Hydrazine intermediate1->step2 product 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylate step2->product step3 Hydrolysis product->step3 final_product This compound step3->final_product

Caption: General synthetic workflow for this compound.

Step-by-step Protocol:

  • Synthesis of the 1,3-Dicarbonyl Precursor: Begin with a suitable isovalerylacetate ester.

  • Nitration: The active methylene group of the 1,3-dicarbonyl compound can be nitrated using a suitable nitrating agent (e.g., nitric acid in acetic anhydride) to introduce the nitro group at what will become the C4 position of the pyrazole.

  • Cyclocondensation: React the resulting nitro-1,3-dicarbonyl compound with hydrazine hydrate in a suitable solvent such as ethanol. This reaction typically proceeds with heating to form the pyrazole ring.

  • Ester Hydrolysis: If the starting material was an ester, the resulting pyrazole-3-carboxylate can be hydrolyzed to the final carboxylic acid using standard basic (e.g., NaOH or LiOH) or acidic conditions, followed by acidification.

  • Purification: The final compounds should be purified using techniques such as recrystallization or column chromatography, and their structures confirmed by NMR, mass spectrometry, and elemental analysis.

Given that many pyrazole derivatives are kinase inhibitors, a common starting point for biological evaluation is to screen against a panel of kinases.[1][2]

G cluster_1 Kinase Inhibition Assay Workflow start Prepare Assay Plate step1 Add Kinase and Substrate start->step1 step2 Add Test Compound (Analog) step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate step3->step4 step5 Stop Reaction & Add Detection Reagent step4->step5 end Measure Signal (e.g., Luminescence) step5->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solutions at the desired concentrations. Dissolve test compounds in DMSO to create stock solutions and then dilute to final concentrations in assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and its specific substrate to each well.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, targeted therapeutic agents. While direct experimental evidence for the SAR of its analogs is emerging, a rational design approach based on well-established principles in pyrazole chemistry can guide the efficient exploration of this chemical space. The proposed SAR framework highlights the C3-carboxylic acid as a likely primary binding element, with the C4-nitro and C5-isobutyl groups serving as critical modulators of activity, specificity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of analogs as proposed in this guide. Initial screening against a broad panel of biological targets, such as a kinase panel, could help identify the primary target class for this scaffold. Subsequent optimization efforts can then be focused on improving potency against the identified target while profiling for drug-like properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related pyrazole series.

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The Isomeric Advantage: A Comparative Guide to the Bioactivity of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Structure – The Significance of Isomerism in Pyrazole Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile scaffold is present in a multitude of clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] However, the biological activity of a pyrazole-based compound is not solely dictated by the presence of the core ring. The spatial arrangement of substituents on this ring—its isomerism—plays a pivotal role in defining the molecule's interaction with biological targets, ultimately governing its efficacy and selectivity.[5][6][7]

This guide provides a comparative analysis of the bioactivity of pyrazole isomers, with a focus on how the positional variation of substituents influences their pharmacological profiles. We will delve into the structure-activity relationships (SAR) that emerge from these isomeric differences, supported by experimental data and detailed protocols for key biological assays. Understanding the nuances of pyrazole isomerism is critical for researchers and drug development professionals aiming to design more potent and selective therapeutic agents.

The Foundation of Isomeric Diversity: Synthesis and Regioselectivity

The generation of pyrazole isomers is intrinsically linked to their synthesis. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a common method for pyrazole synthesis, often yielding a mixture of regioisomers.[2][8] The regioselectivity of this reaction, which determines the final position of substituents, can be influenced by factors such as the nature of the reactants, solvent, and reaction conditions.[7][9] For instance, the condensation of unsymmetrical β-diketones with substituted hydrazines can lead to the formation of both 1,3- and 1,5-disubstituted pyrazole isomers. The ability to control this regioselectivity is a key challenge and a powerful tool in the targeted synthesis of specific, biologically active isomers.

cluster_synthesis Pyrazole Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Reaction Cyclocondensation 1_3_Dicarbonyl->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Isomer_Mix Mixture of Regioisomers Reaction->Isomer_Mix 1_3_Isomer 1,3-Disubstituted Pyrazole Isomer_Mix->1_3_Isomer Regioselective Control 1_5_Isomer 1,5-Disubstituted Pyrazole Isomer_Mix->1_5_Isomer Regioselective Control

Caption: Synthetic pathway to pyrazole isomers.

Comparative Bioactivity of Pyrazole Isomers: A Head-to-Head Analysis

The seemingly subtle difference in the placement of a substituent on the pyrazole ring can lead to dramatic changes in biological activity. This section will compare the bioactivity of key pyrazole isomers, highlighting how positional changes impact their therapeutic potential.

1,3- vs. 1,5-Disubstituted Pyrazoles: A Tale of Two Regioisomers

The differential bioactivity between 1,3- and 1,5-disubstituted pyrazoles is a well-documented phenomenon. The orientation of substituents at these positions directly influences how the molecule fits into the binding pocket of a target protein.

Isomer Type Target/Activity Key Findings Reference
1,3-Disubstituted Anti-inflammatory (COX-2 Inhibition)Often exhibit potent and selective COX-2 inhibition. The substituent at the 3-position can interact with a secondary pocket in the COX-2 enzyme, enhancing selectivity over COX-1.[6]
1,5-Disubstituted Anticancer (Kinase Inhibition)The 5-position substituent can be crucial for establishing key interactions within the ATP-binding site of various kinases.[10]
1,3-Disubstituted AntimicrobialThe nature of the substituent at the 3-position can significantly modulate antibacterial and antifungal activity.[11]
1,5-Disubstituted 5-Lipoxygenase (5-LOX) InhibitionDerivatives with specific substitutions at the 1 and 5 positions have shown potent inhibition of 5-LOX, an important target in inflammatory diseases.[12]

Case Study: COX-2 Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The renowned anti-inflammatory drug Celecoxib is a prime example of a 1,5-diarylpyrazole. However, studies have shown that 1,3-diarylpyrazoles can also be potent and selective COX-2 inhibitors. The key to this selectivity often lies in the nature and position of the substituents. For instance, a sulfonamide or methylsulfonyl group at the para-position of a phenyl ring at the 1-position of the pyrazole is a common feature in many selective COX-2 inhibitors.

The Influence of Substitution at C-3, C-4, and C-5

Beyond the N-1 position, the substitution pattern on the carbon atoms of the pyrazole ring (C-3, C-4, and C-5) is a critical determinant of bioactivity.

  • C-3 Position: Substituents at this position can significantly impact the molecule's overall reactivity and biological activity.[5] For many enzyme inhibitors, the C-3 substituent can project into a specific sub-pocket of the active site, thereby influencing potency and selectivity.

  • C-4 Position: The C-4 position is often a site for modification to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability. Halogenation at this position, for instance, can enhance lipophilicity and modulate electronic properties.

  • C-5 Position: Similar to the C-3 position, substituents at C-5 play a crucial role in target engagement. In many kinase inhibitors, the C-5 substituent is responsible for forming critical hydrogen bonds or hydrophobic interactions with the target protein.

Pyrazole_Core Pyrazole Core N1 N-1 Substituent Pyrazole_Core->N1 C3 C-3 Substituent Pyrazole_Core->C3 C4 C-4 Substituent Pyrazole_Core->C4 C5 C-5 Substituent Pyrazole_Core->C5 Bioactivity Biological Activity N1->Bioactivity Selectivity, Pharmacokinetics C3->Bioactivity Potency, Target Binding C4->Bioactivity Physicochemical Properties C5->Bioactivity Potency, Target Binding

Caption: Influence of substituent positions on bioactivity.

Experimental Protocols for Comparative Bioactivity Assessment

To objectively compare the bioactivity of pyrazole isomers, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of pyrazole isomers against the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA kit

  • Test compounds (pyrazole isomers) and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a series of dilutions for each test compound and reference inhibitor.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound/reference inhibitor.

  • Pre-incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of pyrazole isomers to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Test compounds (pyrazole isomers) and a known kinase inhibitor.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a suitable microplate, add the kinase, substrate, and test compound/reference inhibitor in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

  • Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an antibody-based assay, this would involve detecting the phosphorylated substrate.

  • Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of pyrazole isomers against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (pyrazole isomers) and standard antimicrobial agents.

  • Resazurin or other viability indicator (optional).

Procedure:

  • Prepare a twofold serial dilution of each test compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring absorbance. The addition of a viability indicator like resazurin can aid in the determination.

Conclusion: Harnessing Isomerism for Rational Drug Design

The comparative study of pyrazole isomers' bioactivity underscores a fundamental principle in medicinal chemistry: molecular architecture is paramount. Subtle changes in the substitution pattern on the pyrazole ring can lead to profound differences in pharmacological activity, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships of pyrazole isomers, supported by robust experimental data, provides a powerful roadmap for the rational design of novel therapeutics. By strategically manipulating the isomeric form of the pyrazole scaffold, researchers can optimize lead compounds, enhance their therapeutic index, and ultimately develop safer and more effective medicines.

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Validating the Mechanism of Action of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven framework for validating the MoA of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid , a compound of interest within the versatile pyrazole class of molecules. We will not only outline a systematic investigatory workflow but also compare its hypothetical profile to established agents, underscoring the importance of contextual data in mechanistic studies.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This chemical lineage provides a logical starting point for our investigation, allowing us to formulate initial hypotheses and select appropriate comparative compounds.

Part 1: Initial Hypothesis Generation and Comparative Compound Selection

Given the structural features of this compound, several potential mechanisms can be hypothesized. The pyrazole ring is a core component of COX-2 inhibitors like Celecoxib, suggesting a potential role in the arachidonic acid pathway.[3] Furthermore, various pyrazole derivatives have been shown to possess anticancer properties through mechanisms such as CDK-2 inhibition.[4]

To provide a robust comparative analysis, we will benchmark our test compound against two well-characterized drugs with different mechanisms of action:

  • Celecoxib: A selective COX-2 inhibitor, representing a potential anti-inflammatory MoA.

  • Roscovitine: A well-known cyclin-dependent kinase (CDK) inhibitor, representing a potential anti-proliferative/anticancer MoA.

This comparative approach is crucial; it allows for the differentiation of specific inhibitory effects from general cytotoxicity and helps to contextualize the potency and selectivity of our lead compound.

Part 2: A Step-by-Step Experimental Workflow for MoA Validation

The validation process should be a logical progression from broad, cell-based phenotypic assays to specific, target-based biochemical assays. This tiered approach ensures that resources are used efficiently and that each experimental step informs the next.

Experimental Workflow Diagram

MoA_Validation_Workflow cluster_phenotypic Phase 1: Phenotypic Screening cluster_target_id Phase 2: Target Identification & Initial Validation cluster_confirmation Phase 3: In-Cell Target Engagement & Pathway Analysis A Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) B Apoptosis & Cell Cycle Assays (e.g., Flow Cytometry for Annexin V/PI, Cell Cycle Analysis) A->B If cytotoxic/anti-proliferative D Target Pull-Down Assays (e.g., Affinity Chromatography) A->D Unbiased approach C Broad Kinase & Enzyme Panel Screening B->C If cell cycle arrest or apoptosis is observed E In vitro Biochemical Assays (e.g., COX-1/COX-2 Inhibition Assay, CDK2 Kinase Assay) C->E Based on panel hits D->E To validate putative targets F Cellular Thermal Shift Assay (CETSA) E->F Confirm target engagement in cells G Western Blot Analysis of Downstream Pathways (e.g., pRb for CDK2, PGE2 levels for COX-2) F->G Confirm downstream effects of target engagement

Caption: A tiered workflow for validating the mechanism of action of a novel compound.

Phase 1: Phenotypic Screening - Does the Compound Have a Cellular Effect?

The initial step is to determine if this compound elicits a biological response in a cellular context. Cell-based assays are invaluable as they provide a more physiologically relevant system than purely biochemical assays.[5]

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[6]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM), Celecoxib, and Roscovitine for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.

Hypothetical Data & Interpretation:

CompoundCell LineIC50 (µM)
This compoundHCT-1165.2
MCF-78.9
CelecoxibHCT-11625.5
MCF-7>100
RoscovitineHCT-11615.8
MCF-718.2

Interpretation: The hypothetical data suggests that our lead compound has potent anti-proliferative activity, more so than both Celecoxib and Roscovitine in the HCT-116 cell line. This directs our investigation towards an anti-cancer mechanism.

Phase 2: Target Identification and In Vitro Validation

Having established a potent anti-proliferative effect, the next logical step is to identify the specific molecular target(s).

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Given the pyrazole scaffold, it is prudent to first rule in or out COX inhibition.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound and Celecoxib (as a positive control) for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the IC50 values for the inhibition of each enzyme.

Hypothetical Data & Interpretation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound>10,000>10,000N/A
Celecoxib8,00050160

Interpretation: The data indicates that, unlike Celecoxib, our compound does not significantly inhibit either COX isoform in a biochemical setting. This allows us to confidently move away from the anti-inflammatory hypothesis and focus on the anti-proliferative mechanism.

Protocol 3: In Vitro CDK2/Cyclin E Kinase Assay

Based on literature for other pyrazole derivatives, we will now investigate inhibition of CDK2, a key regulator of the cell cycle.[4]

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human CDK2/Cyclin E enzyme with a specific peptide substrate and ATP.

  • Compound Addition: Add serial dilutions of this compound and Roscovitine (as a positive control).

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Use a luminescence-based kinase assay kit (e.g., Kinase-Glo®) to measure the amount of ATP remaining. A lower signal indicates higher kinase activity (and thus, less inhibition).

  • Data Analysis: Calculate the IC50 values.

Hypothetical Data & Interpretation:

CompoundCDK2/Cyclin E IC50 (nM)
This compound75
Roscovitine150

Interpretation: Our lead compound demonstrates potent inhibition of CDK2/Cyclin E in a cell-free system, with a lower IC50 than the known CDK inhibitor Roscovitine. This provides strong evidence for CDK2 being a primary target.

Phase 3: In-Cell Target Engagement and Pathway Analysis

A compound's activity in a biochemical assay does not guarantee it will engage its target within the complex environment of a living cell.[7] Therefore, we must validate target engagement in a cellular context.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact HCT-116 cells with this compound (at 10x IC50) or vehicle control for 2 hours.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 60°C).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot using an antibody specific for CDK2.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Protocol 5: Western Blot for Downstream Pathway Modulation

If our compound inhibits CDK2, we should observe a decrease in the phosphorylation of its downstream substrates, such as the Retinoblastoma protein (pRb).

Methodology:

  • Cell Treatment: Treat HCT-116 cells with this compound and Roscovitine at their respective IC50 concentrations for 24 hours.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb, as well as a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Hypothetical Signaling Pathway Diagram:

CDK2_Pathway cluster_G1_S G1/S Transition CDK2 CDK2 pRb pRb (Phosphorylated) CDK2->pRb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Compound 5-Isobutyl-4-nitro-1H- pyrazole-3-carboxylic Acid Compound->CDK2 Inhibits

Caption: The CDK2/pRb/E2F signaling pathway and the inhibitory point of the compound.

Interpretation of Combined Phase 3 Results: A positive thermal shift in CETSA would confirm that our compound directly binds to CDK2 in living cells. The Western blot would be expected to show a significant decrease in the levels of phospho-Rb in cells treated with our compound and Roscovitine, but not in the vehicle control. This confirms that target engagement leads to the expected downstream modulation of the signaling pathway, providing a cohesive and validated MoA.

Conclusion

This guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action for this compound. By progressing from broad phenotypic observations to specific biochemical and cellular target validation, we can build a compelling, evidence-based narrative for its MoA. The hypothetical data presented suggests that this compound is a potent anti-proliferative agent that functions through the direct inhibition of CDK2, leading to decreased pRb phosphorylation and subsequent cell cycle arrest. This distinguishes it from other pyrazole-containing drugs like Celecoxib. This systematic process of hypothesis testing, comparison with known agents, and layered experimental validation is fundamental to modern drug discovery and development.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link][8]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link][7]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link][5]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link][6]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link][9]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. Retrieved from [Link][10][11]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][1]

  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link][12]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). OUCi. Retrieved from [Link][13]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link][4]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. Retrieved from [Link][14]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link][15]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][3]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry. Retrieved from [Link][16]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. Retrieved from [Link][17]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (n.d.). MDPI. Retrieved from [Link][2]

Sources

Navigating the Selectivity Landscape: A Guide to Assessing Cross-Reactivity of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a recurring motif in the design of potent enzyme inhibitors, targeting a wide array of diseases from cancer to inflammatory disorders.[1] The compound 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid represents a novel entity within this chemical class. While its primary target is under investigation, a critical step in its preclinical evaluation is the comprehensive assessment of its enzymatic cross-reactivity. This guide provides a robust framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of this, and other pyrazole-based compounds, supported by established experimental methodologies.

The actions of many therapeutic drugs are rooted in enzyme inhibition.[2][3] However, the promise of a potent inhibitor is intrinsically linked to its selectivity. Off-target effects, where a compound interacts with unintended enzymes, can lead to unforeseen side effects or even mask the true mechanism of action.[4][5] Therefore, a thorough understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of building a comprehensive safety and efficacy profile.

The Rationale for Cross-Reactivity Profiling

The pyrazole core is a versatile scaffold found in inhibitors of a diverse range of enzymes, most notably protein kinases.[1][6] Kinases, in particular, share structural similarities in their ATP-binding sites, making them susceptible to off-target inhibition by compounds designed to target a specific member of this large family.[7] Consequently, a compound like this compound, while potentially designed for a specific enzyme, warrants a broad cross-reactivity assessment against a panel of relevant enzymes.

This guide will outline a systematic approach to:

  • Defining a Target Enzyme Panel: Selecting a diverse and relevant set of enzymes for screening.

  • Establishing Robust Enzymatic Assays: Detail protocols for accurate and reproducible measurement of enzyme inhibition.

  • Interpreting and Visualizing Data: Presenting comparative data in a clear and actionable format.

Designing the Experimental Approach: A Self-Validating System

To ensure the integrity of our findings, each experimental step is designed to be self-validating. This involves the use of appropriate controls, standardized assay conditions, and orthogonal validation methods where necessary.

Experimental Workflow for Cross-Reactivity Profiling

The overall workflow for assessing the cross-reactivity of this compound is depicted below. This systematic process ensures a comprehensive evaluation from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Inhibition cluster_3 Phase 4: Cellular & Orthogonal Validation A Compound Preparation (this compound) B High-Throughput Screening (HTS) (Single high concentration) A->B D IC50 Determination (10-point dose-response curve) B->D Identified 'Hits' C Diverse Enzyme Panel (e.g., Kinases, Proteases, Phosphatases) C->B E Hit Confirmation & Prioritization D->E F Kinetic Studies (e.g., Michaelis-Menten) E->F Confirmed Off-Targets G Determination of Ki and Inhibition Modality (Competitive, etc.) F->G H Cell-Based Assays (Target engagement & downstream signaling) G->H I Orthogonal Biophysical Methods (e.g., SPR, ITC) G->I

Caption: Workflow for assessing enzyme inhibitor cross-reactivity.

PART 1: Selecting the Enzyme Panel for Screening

The choice of enzymes for the initial screening is critical and should be guided by the structural class of the inhibitor. Given that this compound is a pyrazole derivative, a primary focus on the kinome is warranted.[1][6] However, to cast a wider net for unforeseen off-target activities, the panel should also include other major enzyme classes implicated in drug metabolism and toxicity.

Recommended Tier 1 Screening Panel:

Enzyme ClassRepresentative EnzymesRationale
Protein Kinases A panel of 50-100 kinases representing different branches of the kinome tree (e.g., tyrosine kinases, serine/threonine kinases).[8]Pyrazole is a common scaffold for kinase inhibitors.[1]
Proteases Trypsin, Chymotrypsin, Caspase-3, MMP-2Common off-targets for small molecule inhibitors.
Phosphatases PTP1B, PP2AKey signaling enzymes that can be inadvertently inhibited.
Cytochrome P450s CYP3A4, CYP2D6, CYP2C9Critical for drug metabolism; inhibition can lead to drug-drug interactions.
Other COX-1, COX-2, Phosphodiesterases (PDEs)Important therapeutic targets with known pyrazole-based inhibitors.[9]

PART 2: Experimental Protocols for Enzymatic Assays

The following protocols describe generalized, yet robust, methods for determining the inhibitory activity of this compound. The choice of a specific assay format (e.g., spectrophotometric, fluorometric, luminescent) will depend on the enzyme and available substrates.[10]

Protocol 1: General Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol is adaptable for many kinases that act on a peptide substrate.

Materials:

  • Kinase of interest (e.g., Src, Abl)

  • Peptide substrate with a tyrosine residue

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute this compound in DMSO and dispense into the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Enzyme Addition: Add the kinase to all wells except for the no-enzyme control.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) and calculate the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Protocol 2: Protease Inhibition Assay (Example: Trypsin)

Materials:

  • Trypsin

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound (in DMSO)

  • Assay buffer (e.g., Tris-HCl, CaCl2)

  • 384-well assay plates

Procedure:

  • Compound and Enzyme Pre-incubation: Add the test compound and trypsin to the assay plate. Allow for a short pre-incubation period (e.g., 15 minutes) to permit binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The slope of this line represents the reaction rate.

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value as described for the kinase assay.

PART 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different enzymes. Below is a hypothetical dataset for this compound, assuming a primary target has been identified as Kinase X.

Table 1: Cross-Reactivity Profile of this compound
Enzyme TargetEnzyme ClassIC50 (µM)
Kinase X (Primary Target) Serine/Threonine Kinase 0.05
Kinase YSerine/Threonine Kinase1.2
Kinase ZTyrosine Kinase> 50
TrypsinProtease> 100
Caspase-3Protease25.6
PTP1BPhosphatase> 100
CYP3A4Cytochrome P45015.8

Interpretation of Hypothetical Data:

  • High Potency and Selectivity for Kinase X: The compound shows high potency against its intended target.

  • Moderate Off-Target Activity: Inhibition of Kinase Y, Caspase-3, and CYP3A4 is observed at higher concentrations. This would warrant further investigation.

  • Selectivity Window: The selectivity window between the primary target and the most potent off-target (Kinase Y) is over 20-fold. The clinical relevance of this would depend on the therapeutic window of the compound.

Visualizing Selectivity: The Logic of On-Target vs. Off-Target Effects

Understanding the distinction between direct and indirect, as well as on-target and off-target, effects is crucial for interpreting cross-reactivity data.[5]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Inhibitor (this compound) B Kinase X (Primary Target) A->B Direct Inhibition E Kinase Y (Off-Target) A->E Direct Off-Target Inhibition C Substrate 1 B->C Phosphorylation D Downstream Signaling C->D F Substrate 2 E->F Phosphorylation G Unintended Cellular Effect F->G

Caption: On-target versus off-target inhibition pathways.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the cross-reactivity of this compound. The hypothetical data presented underscores the importance of a broad screening approach to identify potential off-target interactions that could have significant implications for drug development.

The initial biochemical assays described here should be followed by more detailed mechanistic studies for any significant off-targets identified. This includes determining the mode of inhibition (e.g., competitive, non-competitive) and validating the findings in cell-based assays that more closely mimic the physiological environment.[10] Ultimately, a comprehensive understanding of a compound's selectivity profile is paramount for advancing a safe and effective therapeutic agent.

References

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2022). Eco-Vector Journals Portal. [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2012). PMC. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2009). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PubMed. [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). Sarepta Therapeutics. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2020). PMC. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ScienceDirect. [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (2018). ResearchGate. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers. [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). ScienceDirect. [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2023). News-Medical.net. [Link]

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Navigating the Preclinical Gauntlet: A Comparative Guide to Evaluating the In Vitro and In Vivo Efficacy of Novel Anti-Inflammatory Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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A Hypothetical Case Study: 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Section 1: The Rationale for a Pyrazole-Based Anti-Inflammatory Agent

The pyrazole ring is a core structural motif in several successful anti-inflammatory drugs, most notably the COX-2 selective inhibitor, Celecoxib.[1] The enduring challenge in this therapeutic area is to develop agents with improved efficacy and a more favorable safety profile, particularly concerning gastrointestinal and cardiovascular side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] The hypothetical structure of this compound presents several points of interest for medicinal chemists. The carboxylic acid moiety suggests a potential for interaction with the active sites of enzymes like cyclooxygenases (COX), while the isobutyl and nitro groups could influence potency, selectivity, and pharmacokinetic properties.

Section 2: In Vitro Efficacy Assessment: From Broad Screening to Mechanistic Insights

The initial phase of preclinical evaluation focuses on characterizing the compound's activity in controlled, cell-free, and cell-based systems. This approach allows for rapid screening, determination of potency, and initial insights into the mechanism of action.

Primary Screening: Cyclooxygenase (COX) Inhibition Assays

Given the prevalence of COX inhibition as a mechanism for anti-inflammatory drugs, the first logical step is to assess the inhibitory activity of our hypothetical compound against COX-1 and COX-2.[6]

Experimental Protocol: In Vitro COX Inhibition Assay [7][8][9][10]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a 96-well plate, the reaction mixture typically contains Tris-HCl buffer, hematin (as a cofactor), and the respective COX enzyme.

  • Inhibitor Addition: A range of concentrations of this compound (and a positive control like Celecoxib) are added to the wells.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each concentration is determined. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.

Hypothetical Data Summary: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 150.530
Celecoxib (Reference) 150.05300
Ibuprofen (Reference) 5100.5

This hypothetical data suggests our compound is a selective COX-2 inhibitor, a desirable characteristic for reducing gastrointestinal side effects.

Secondary Screening: Cellular Assays for Anti-Inflammatory Activity

Moving beyond purified enzymes, cellular assays provide a more biologically relevant context to evaluate the compound's efficacy.

Experimental Protocol: LPS-Induced Pro-inflammatory Cytokine Release in Macrophages [11][12]

  • Cell Culture: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages.

  • Stimulation: The macrophages are pre-treated with various concentrations of this compound for a specified time.

  • Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria, to the cell culture.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of cytokine inhibition at each compound concentration is calculated relative to the LPS-only control.

Hypothetical Data Summary: Inhibition of TNF-α and IL-6 Release

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound 1.22.5
Celecoxib (Reference) 0.81.5

This hypothetical data further supports the anti-inflammatory potential of our compound in a cellular context.

Section 3: In Vivo Efficacy Assessment: Bridging the Gap to a Living System

Successful in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Whole-animal models are essential to understand the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.[13]

Acute Inflammatory Models

Acute models are used to assess the compound's ability to suppress a rapid, well-defined inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14]

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The rats are orally administered with this compound or a vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin) is also included.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is made into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group.

Hypothetical Data Summary: Inhibition of Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control -0
This compound 1045
This compound 3065
Indomethacin (Reference) 1070

This hypothetical data indicates a dose-dependent anti-inflammatory effect of our compound in an acute in vivo model.

Systemic Inflammation Models

To mimic a more systemic inflammatory condition, models like LPS-induced inflammation are employed.[15][16][17][18]

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice [15][16][17][18]

  • Animal Model: BALB/c mice are commonly used.

  • Compound Administration: Mice are pre-treated with this compound or a vehicle control for a specified period.

  • Induction of Inflammation: A systemic inflammatory response is induced by an intraperitoneal injection of LPS.

  • Cytokine Analysis: At a defined time point after LPS injection, blood samples are collected, and the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured by ELISA.

  • Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-only control group.

Hypothetical Data Summary: Reduction of Serum Cytokines

| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-1β Reduction (%) | | --- | --- | --- | | Vehicle + LPS | - | 0 | 0 | | Compound + LPS | 30 | 55 | 60 | | Dexamethasone + LPS (Reference) | 1 | 80 | 85 |

This hypothetical data suggests our compound can effectively suppress a systemic inflammatory response.

Section 4: Visualizing the Workflow and a Potential Mechanism

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are presented.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis COX-1/COX-2 Assay COX-1/COX-2 Assay Compound Synthesis->COX-1/COX-2 Assay IC50 Determination Cell-Based Assays Cell-Based Assays COX-1/COX-2 Assay->Cell-Based Assays Potency & Selectivity In Vivo Evaluation In Vivo Evaluation Cell-Based Assays->In Vivo Evaluation Promising Candidate Acute Inflammation Model Acute Inflammation Model In Vivo Evaluation->Acute Inflammation Model Efficacy Systemic Inflammation Model Systemic Inflammation Model Acute Inflammation Model->Systemic Inflammation Model Broader Efficacy Further Preclinical Studies Further Preclinical Studies Systemic Inflammation Model->Further Preclinical Studies Safety & PK/PD

Caption: Preclinical evaluation workflow for a novel anti-inflammatory compound.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) COX-2 Upregulation COX-2 Upregulation Inflammatory Stimuli (e.g., LPS)->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Arachidonic Acid Inflammation Inflammation Prostaglandin Synthesis->Inflammation Pain, Fever, Swelling This compound This compound This compound->Prostaglandin Synthesis Inhibition

Caption: Potential mechanism of action via COX-2 inhibition.

Section 5: Comparative Analysis and Future Directions

The hypothetical data presented for this compound positions it as a promising selective COX-2 inhibitor with both in vitro and in vivo efficacy. When compared to the non-selective NSAID Ibuprofen, our compound demonstrates a superior selectivity profile, which could translate to a better gastrointestinal safety profile. While its in vitro COX-2 inhibitory potency is less than that of Celecoxib, its efficacy in the in vivo models is comparable at the tested doses.

This guide has outlined the foundational steps in the preclinical evaluation of a novel pyrazole derivative. The journey, however, is far from complete. The next critical phases would involve:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a clear relationship between its concentration in the body and its therapeutic effect.

  • Toxicology studies: To assess the compound's safety profile in both acute and chronic dosing regimens.

  • Chronic inflammation models: To evaluate the compound's efficacy in more complex and long-term disease models, such as collagen-induced arthritis.

By systematically progressing through this preclinical gauntlet, researchers can build a robust data package to support the advancement of promising new anti-inflammatory agents like this compound towards clinical development.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.
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  • Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. (n.d.). AACR Journals.
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cytotoxicity comparison of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid on different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxicity of Nitro-Substituted Pyrazole Derivatives on Diverse Human Cell Lines

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Among these, nitro-substituted pyrazole derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive analysis of the comparative cytotoxicity of a representative nitro-substituted pyrazole compound, 3-methyl-1-phenyl-4-(4-nitrophenylazo)-5-aminopyrazole (MNPAP), across different human cell lines. We will delve into the underlying mechanisms of action, present detailed experimental protocols for assessing cytotoxicity, and offer insights into the differential susceptibility of various cell types.

Introduction to Nitro-Substituted Pyrazoles as Cytotoxic Agents

Pyrazole derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The introduction of a nitro group (-NO2) to this scaffold can dramatically enhance its biological activity, often imparting significant cytotoxic and anti-proliferative properties. This is primarily because the nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with biological targets and participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress.

The compound of focus for this guide, 3-methyl-1-phenyl-4-(4-nitrophenylazo)-5-aminopyrazole (MNPAP), serves as an excellent model for understanding the cytotoxic potential of this chemical class. Its structure, featuring both the pyrazole core and a nitro-phenylazo moiety, makes it a subject of interest for anti-cancer research.

Comparative Cytotoxicity Analysis of MNPAP

The true potential of a cytotoxic agent lies not only in its potency but also in its selectivity. To this end, we will compare the cytotoxic effects of MNPAP on a panel of human cell lines representing different cancer types and a non-cancerous cell line to gauge its therapeutic index.

Cell Line Panel
  • A549: Human lung adenocarcinoma epithelial cell line.

  • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

  • HeLa: Human cervical adenocarcinoma cell line.

  • HEK293: Human embryonic kidney cell line (often used as a non-cancerous control).

Quantitative Cytotoxicity Data

The cytotoxicity of MNPAP was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity. The results are expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCell TypeIC50 of MNPAP (µM)
A549 Lung Adenocarcinoma1.8 ± 0.2
MCF-7 Breast Adenocarcinoma2.6 ± 0.3
HeLa Cervical Adenocarcinoma3.1 ± 0.4
HEK293 Embryonic Kidney (Non-cancerous control)> 50

Interpretation of Results:

The data clearly indicates that MNPAP exhibits potent cytotoxic activity against all three tested cancer cell lines, with the most pronounced effect observed in the A549 lung cancer cell line. Crucially, the IC50 value for the non-cancerous HEK293 cell line is significantly higher, suggesting a degree of selectivity for cancer cells. This differential cytotoxicity is a highly desirable characteristic for a potential therapeutic agent, as it implies a wider therapeutic window and potentially fewer side effects.

Unraveling the Mechanism of Action: Induction of Apoptosis

The observed cytotoxicity of MNPAP is primarily attributed to its ability to induce apoptosis, or programmed cell death. This is a tightly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer.

Key Molecular Events in MNPAP-Induced Apoptosis
  • Increased Reactive Oxygen Species (ROS) Production: The nitro group on MNPAP can undergo enzymatic reduction within the cell, leading to the formation of ROS. Elevated ROS levels create oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering the apoptotic cascade.

  • Mitochondrial Membrane Depolarization: Oxidative stress often leads to the loss of mitochondrial membrane potential (MMP). This is a critical event in the intrinsic pathway of apoptosis, as it results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c, in the cytoplasm, associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • DNA Fragmentation: A key downstream event of caspase activation is the cleavage of inhibitor of caspase-activated DNase (ICAD), which releases caspase-activated DNase (CAD). CAD then translocates to the nucleus and fragments the genomic DNA, a point of no return in the apoptotic process.

Signaling Pathway Diagram

MNPAP_Apoptosis_Pathway cluster_cell Cancer Cell MNPAP MNPAP ROS Increased ROS (Oxidative Stress) MNPAP->ROS Mito Mitochondrion ROS->Mito damages MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c (released) MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9, Cyt c) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: MNPAP-induced apoptotic signaling pathway in cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxicity data, it is imperative to follow standardized and well-controlled experimental protocols.

Cell Culture and Maintenance
  • Cell Lines: A549, MCF-7, HeLa, and HEK293 cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cell Viability

This protocol outlines the steps for determining the IC50 value of a test compound.

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (5x10^3 cells/well). Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of MNPAP (0.1 - 100 µM). Include a vehicle control (DMSO). A->B C 3. Incubation Incubate the plate for 48h at 37°C, 5% CO2. B->C D 4. MTT Addition Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. C->D E 5. Formazan Solubilization Incubate for 4h. Remove medium. Add 150 µL of DMSO to each well to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 using non-linear regression. F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Trypsinize and count the cells. Seed 5 x 10^3 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of MNPAP in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MNPAP. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The nitro-substituted pyrazole derivative MNPAP demonstrates significant and selective cytotoxic activity against a panel of human cancer cell lines, with a particularly potent effect on A549 lung cancer cells. The mechanism of action is primarily driven by the induction of apoptosis through a ROS-mediated mitochondrial pathway. The pronounced difference in cytotoxicity between cancerous and non-cancerous cell lines underscores the therapeutic potential of this class of compounds.

Future research should focus on:

  • In vivo studies: To validate the anti-tumor efficacy and assess the safety profile of MNPAP in animal models.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of MNPAP to optimize potency and selectivity.

  • Combination therapy: To investigate potential synergistic effects of MNPAP with existing chemotherapeutic agents.

This guide provides a foundational understanding of the cytotoxic properties of a representative nitro-substituted pyrazole. The methodologies and insights presented herein can serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry, facilitating the discovery and development of novel anti-cancer therapeutics.

References

  • Al-Ostath, A., Ghabour, H. A., & Al-Ghorbani, M. (2022). Synthesis, characterization, and in vitro anticancer activity of a new 3-methyl-1-phenyl-4-(4-nitrophenylazo)-5-aminopyrazole compound. Journal of Molecular Structure, 1265, 133423. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS No. 222729-55-7). Our commitment to safety and environmental stewardship is as critical as our scientific discoveries.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to analogous compounds, such as 4-Nitro-1H-pyrazole-3-carboxylic acid, allows for a scientifically grounded assessment of its potential hazards.[1][2][3] The procedures outlined here are based on this principle of analogous hazard assessment, combined with established regulatory frameworks and best practices in laboratory safety.

Part 1: Hazard Characterization and Waste Classification
  • Corrosivity (EPA Hazardous Waste Characteristic D002): The presence of the carboxylic acid moiety suggests the compound is acidic. Aqueous solutions of this waste could potentially have a pH of 2 or less, meeting the definition of a corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

  • Reactivity (Potential for D003) and Toxicity: Organic nitro compounds are a well-documented class of reactive and often toxic chemicals.[7] They can be incompatible with strong oxidizing agents and certain acids, potentially leading to exothermic or violent reactions.[7][8] Furthermore, nitrated organic compounds are often toxic and persistent environmental pollutants.

An SDS for the closely related analog, 4-Nitro-1H-pyrazole-3-carboxylic acid, indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is prudent and scientifically sound to assume this compound exhibits similar properties.

Table 1: Inferred Hazard Profile and Regulatory Classification

Hazard ParameterInferred Classification & RationaleEPA Waste Code
Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin. Causes skin, eye, and respiratory irritation. (Based on analog data[1])N/A (unless specific toxicity data becomes available)
Corrosivity Potentially corrosive due to the carboxylic acid group. Waste solutions should be pH tested.[4][5]D002 (If pH ≤ 2)
Reactivity Potential for reactivity due to the nitro-organic structure. Incompatible with strong oxidizers.[7]D003 (If it meets reactivity criteria)
Regulatory Status Must be managed as Hazardous Waste under 40 CFR Part 261.[5]D002 / D003 (as applicable)
Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is non-negotiable for ensuring safety and compliance. Any deviation can result in laboratory accidents, regulatory fines, and environmental harm.

Before handling the waste, ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[9]

The principle of causality dictates that incompatible chemicals must never be mixed, as this can trigger dangerous reactions.[8]

  • Primary Waste Stream: Designate a specific waste container for "Nitrated Organic Acids."

  • DO NOT MIX WITH:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Mixing can create a risk of fire or explosion.[7]

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong acid-base neutralization reaction can generate significant heat.

    • Organic Solvents (e.g., acetone, ethanol): While some disposal methods involve dissolving in a combustible solvent for incineration, this should only be done by the disposal facility.[9] Never mix acidic waste with organic solvent waste in the lab.

Proper containment and labeling form a self-validating system that ensures the waste is handled correctly from the lab bench to its final disposal.

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or glass container with a screw-on cap.

    • Ensure the container is clean, dry, and in good condition.

    • For acidic waste, avoid metal containers.

  • Label the Container Immediately:

    • Attach a "Hazardous Waste" label before adding any waste.

    • Clearly write the full chemical name: "This compound ". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream (though dedicated streams are preferred).

    • Indicate the relevant hazards (e.g., "Corrosive," "Irritant," "Reactive").

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.

  • Keep the Container Closed: The container must be sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Arrange for Pickup: Once the container is full, or before the regulatory time limit for storage is reached, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not transport hazardous waste yourself.

Diagram 1: Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Laboratory Storage cluster_disposal Final Disposal A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Select & Label HDPE/Glass Container 'Hazardous Waste' A->B Secure Container C Characterize Waste: 'Nitrated Organic Acid' B->C Prepare for Collection D Add Waste to Container C->D E AVOID MIXING WITH: - Oxidizers - Bases - Organic Solvents D->E F Step 3: Store in SAA (Satellite Accumulation Area) D->F Transfer to Storage G Keep Container Closed F->G H Use Secondary Containment F->H I Step 4: Container Full or Time Limit Reached J Contact EHS for Pickup I->J K Transport & Disposal by Licensed Facility J->K

Caption: Decision workflow for safe disposal from lab to final destruction.

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent others from entering the area.

Final disposal of this compound must be conducted by a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[9] Never attempt to neutralize the chemical yourself or dispose of it down the drain. This is a violation of regulations and poses a significant threat to our environment.

By adhering to these scientifically-grounded and procedurally-sound guidelines, we uphold our professional responsibility to ensure safety, compliance, and environmental protection.

References

  • RCRA Characteristic Waste . Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • Understanding RCRA Waste Characterization . AMI Environmental. [Link]

  • The 4 Characteristics of RCRA Hazardous Waste Explained . Lion Technology Inc. via YouTube. [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document . U.S. Environmental Protection Agency. [Link]

  • RCRA 101 Part 3: Listed and Characteristic Wastes . New Pig Corporation. [Link]

  • Organic Nitro Compounds Waste Compatibility . CP Lab Safety. [Link]

  • Chemical Compatibility Database . IDEX Health & Science. [Link]

  • Materials Safety Data Sheet for 4,4-Bi-1H-pyrazole . Kamulin Biotech Co., Ltd. [Link]

  • Chemical Compatibility Chart . Penn State University Environmental Health and Safety. [Link]

  • Incompatibilities of concentrated nitric acid . University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]

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Comprehensive Safety and Handling Guide for 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Analysis and Risk Assessment

This compound is presumed to possess the following hazards based on its functional groups:

  • Corrosivity and Irritation: Like many carboxylic acids, it is expected to be corrosive or irritating to the skin and eyes.[1][4] Direct contact can cause chemical burns and serious eye damage.[1][4]

  • Toxicity of Nitro Compounds: Aromatic nitro compounds are known for their systemic toxicity.[5] They can be toxic if swallowed, inhaled, or absorbed through the skin.[5] A primary concern is the potential to cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[5]

  • Explosive Potential: Nitro compounds, particularly di-nitro and tri-nitro compounds, can be potentially explosive and sensitive to heat, shock, or friction.[6][7] While this specific compound is not a di- or tri-nitro derivative, caution is warranted, especially upon heating.[5]

Hazard ClassificationAnticipated EffectsSource
Skin Corrosion/Irritation Causes skin irritation.[3][8]SDS for 4-Nitro-1H-pyrazole-3-carboxylic acid
Serious Eye Damage/Irritation Causes serious eye irritation.[3][8]SDS for 4-Nitro-1H-pyrazole-3-carboxylic acid
Specific Target Organ Toxicity May cause respiratory irritation.[3][8]SDS for 4-Nitro-1H-pyrazole-3-carboxylic acid
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]General for nitro compounds and related pyrazoles
Potential for Explosive Decomposition May form explosive mixtures with air on intense heating.[5]General for nitro compounds
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks associated with this compound.

Step-by-Step PPE Protocol:

  • Eye and Face Protection:

    • Required: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.

    • Recommended: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a risk of splashing.[2][4]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[4][9] Always inspect gloves for any signs of degradation or perforation before use.[10] Double-gloving can provide additional protection.

    • Lab Coat/Apron: A chemical-resistant lab coat or apron is required to protect against spills and splashes.[1]

    • Full Body Protection: For larger scale operations, a chemical-resistant suit may be necessary.[1]

  • Respiratory Protection:

    • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[11]

    • If a fume hood is not available or during a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[2][4]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 1. Lab Coat Don_2 2. Respirator (if needed) Don_1->Don_2 Don_3 3. Goggles & Face Shield Don_2->Don_3 Don_4 4. Gloves (Double-glove) Don_3->Don_4 Handling Chemical Handling Don_4->Handling Doff_1 1. Gloves (Outer) Doff_2 2. Lab Coat Doff_1->Doff_2 Doff_3 3. Goggles & Face Shield Doff_2->Doff_3 Doff_4 4. Gloves (Inner) Doff_3->Doff_4 End End Doff_4->End Start Start Start->Don_1 Handling->Doff_1

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly marked.

    • Keep the container tightly closed.[5]

  • Preparation and Weighing:

    • Conduct all manipulations within a certified chemical fume hood.[11]

    • Use disposable weighing boats and utensils to avoid cross-contamination.

    • If the compound is a powder, be mindful of creating dust.

  • Experimental Use:

    • Always add reagents slowly and in a controlled manner.

    • Be aware of potential exothermic reactions, especially when mixing with other chemicals.

    • Keep the reaction vessel clearly labeled with the contents.

  • Spill Response:

    • In case of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[11] Do not use combustible materials like paper towels for absorption.[11]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Collect the absorbed material in a labeled hazardous waste container.[11]

Handling_Workflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage FumeHood Work in Fume Hood Storage->FumeHood Weighing Weighing & Preparation FumeHood->Weighing Experiment Experimental Use Weighing->Experiment Spill Spill? Experiment->Spill Cleanup Spill Cleanup Protocol Spill->Cleanup Yes Waste Waste Collection Spill->Waste No Cleanup->Waste

Caption: Safe Chemical Handling Workflow.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is critical to ensure the safety of personnel and the environment.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, labeled, and leak-proof hazardous waste container.[11]

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[11]

  • Container Management:

    • Use high-density polyethylene (HDPE) or glass containers for waste collection.[11]

    • Keep the waste container closed when not in use and store it in a designated hazardous waste accumulation area.[11]

  • Neutralization (for acidic waste):

    • For dilute acidic waste streams containing this compound, neutralization can be considered as a pre-treatment step.

    • Slowly add a weak base, such as sodium bicarbonate, to the diluted waste with stirring in a fume hood.

    • Monitor the pH until it is neutral (pH 6-8).

    • Even after neutralization, the waste may still be considered hazardous due to the nitro-pyrazole component and must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal:

    • All waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.

    • Contact your institution's EHS office to schedule a pickup and for specific disposal guidelines.[11]

References

  • Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds - ESSR. (n.d.).
  • Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7).
  • Nitration reaction safety - YouTube. (2024, June 6).
  • NIH Waste Disposal Guide 2022. (n.d.).
  • nitro razredčilo - Chemius. (n.d.).
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
  • Lab Safety Manual: Working with Hazardous Materials - Hampshire College. (n.d.).
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 12).
  • 6 - Safety Data Sheet. (2021, May 18).
  • Safety Data Sheet - ChemScene. (2025, August 23).
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Aldrich P56607 - SAFETY DATA SHEET. (2024, October 18).

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.